3,3'-Diaminobenzophenone
Description
Properties
IUPAC Name |
bis(3-aminophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQQUUXMCKXGDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209994 | |
| Record name | 3,3'-Diaminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-79-0 | |
| Record name | 3,3′-Diaminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Diaminobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 611-79-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Diaminobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-diaminobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,3'-Diaminobenzophenone: A Technical Guide for Scientific Professionals
An In-depth Overview of the Core Properties, Synthesis, and Applications of a Key Polymer Monomer
Introduction
3,3'-Diaminobenzophenone is an aromatic organic compound characterized by a benzophenone core substituted with two amine groups at the 3 and 3' positions. Its unique structure, featuring reactive amine functionalities and a rigid ketone linkage, makes it a valuable monomer in the synthesis of high-performance polymers. This technical guide provides a comprehensive overview of its chemical and physical properties, safety information, synthesis protocols, and primary applications for researchers, scientists, and professionals in drug development and material science.
Core Properties and Identification
This compound is typically a light yellow to orange or pale brown powder.[1][2] Its fundamental identifiers and physicochemical properties are summarized below for clear reference.
Table 1: Chemical Identification and Nomenclature
| Identifier | Value |
| CAS Number | 611-79-0[3][4] |
| Molecular Formula | C₁₃H₁₂N₂O[3][4] |
| IUPAC Name | bis(3-aminophenyl)methanone[3] |
| Synonyms | 3,3'-DABP; 3,3'-Carbonylbisaniline; Bis(3-aminophenyl)methanone[3] |
| EC Number | 210-281-3[3] |
| InChIKey | TUQQUUXMCKXGDI-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 212.25 g/mol | [3][4] |
| Melting Point | 150-151 °C | Cheméo[5] |
| Boiling Point | 759.09 K (485.94 °C) | Cheméo[5] |
| Water Solubility | Insoluble (log10ws: -2.70) | Cheméo[5] |
| Appearance | Light yellow to orange powder | [1] |
| pKa | 3.59 ± 0.10 (Predicted) | PubChem[3] |
Safety and Handling
Proper handling of this compound is crucial due to its potential hazards. The compound is classified as an irritant and may cause allergic skin reactions.[3]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation |
| H317 | May cause an allergic skin reaction | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Note: The GHS information is aggregated from multiple sources and may vary. Users should consult the specific Safety Data Sheet (SDS) from their supplier.[3]
Applications in Science and Industry
The primary application of this compound lies in polymer chemistry, where it serves as a key building block for high-performance polyimides and other heat-resistant polymers.
High-Performance Polymers
Aromatic polyimides are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in the aerospace, microelectronics, and automotive industries.[6][7] this compound is used as an aromatic diamine monomer that reacts with dianhydrides (e.g., pyromellitic dianhydride - PMDA or benzophenonetetracarboxylic dianhydride - BTDA) to form a poly(amic acid) precursor.[2][7][8] This precursor is then thermally or chemically cyclized to yield the final polyimide.[2][7] The incorporation of the benzophenone unit can enhance the solubility and processability of the resulting polymers compared to more rigid structures.[6]
Figure 1. Logical pathway for the synthesis of polyimides using this compound.
Role in Drug Development and Biological Activity
While the benzophenone scaffold is a ubiquitous and important structure in medicinal chemistry, found in various bioactive natural products and marketed drugs, the specific biological activities of this compound are not as extensively documented as its isomers or other derivatives.[9] Some research has explored the antimicrobial and antifungal properties of derivatives of 3,4-diaminobenzophenone.[9] The primary relevance of the benzophenone core in drug discovery often involves its use as a photoactivatable probe to study biomolecule-ligand interactions. However, direct applications of this compound as a therapeutic agent are not well-established. Its main contribution to the pharmaceutical field is as an intermediate in the synthesis of more complex molecules.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research and development.
Synthesis Protocol via Catalytic Reduction
A common method for synthesizing this compound is through the catalytic reduction of 3,3'-dinitrobenzophenone.
Materials:
-
3,3'-Dinitrobenzophenone
-
Palladium on carbon (Pd/C) catalyst (e.g., 5%)
-
Solvent (e.g., Methyl cellosolve, Ethanol)
-
Ammonia water (28%)
-
Hydrogen gas (H₂)
-
Reaction vessel (e.g., closed glass vessel or autoclave) equipped with a stirrer and thermometer
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge 3,3'-dinitrobenzophenone, the Pd/C catalyst, and the chosen solvent.
-
Ammonia Addition: Cool the mixture to approximately 30°C and add ammonia water.
-
Hydrogenation: Introduce hydrogen gas into the vessel while maintaining vigorous stirring. The reaction is typically conducted at a controlled temperature (e.g., 30-35°C) and pressure until the theoretical amount of hydrogen is absorbed.
-
Catalyst Removal: Upon reaction completion, heat the mixture (e.g., to 70°C) and filter it while hot to remove the Pd/C catalyst.
-
Crystallization: Add hot water to the filtrate and allow it to cool. This compound will precipitate as yellow crystals.
-
Isolation and Drying: Filter the crystals, wash them with a small amount of cold ethanol, and dry them to obtain the final product. Recrystallization from ethanol can be performed for further purification.
Figure 2. Experimental workflow for the synthesis of this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
Purity analysis of this compound is often performed using HPLC.[10] While specific conditions can vary, a general protocol for a related compound, 3,3'-Diaminobenzidine (DAB), provides a useful template.[11]
Instrumentation & Columns:
-
HPLC system with UV detector
-
Column: Mixed-mode or reversed-phase C18 column (e.g., BIST B+, 4.6 x 100 mm, 5 µm)[11]
Mobile Phase & Conditions:
-
Mobile Phase: A gradient of Acetonitrile (MeCN) and an aqueous buffer (e.g., water with sulfuric acid or formic acid).[11]
-
Detection: UV at 280 nm.[11]
-
Sample Preparation: Dissolve a precisely weighed sample in a suitable solvent (e.g., a mixture of water and MeCN or weakly acidic solutions). Filter the sample through a 0.45-micron syringe filter before injection.[11][12]
Procedure:
-
Standard Preparation: Prepare an external reference standard of this compound with a known concentration.[12]
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection: Inject the filtered sample and standard solutions onto the column.
-
Data Analysis: Analyze the resulting chromatograms to determine the retention time and peak area. Purity is calculated by comparing the area of the main peak to the total area of all peaks. Quantification is achieved by comparing the sample peak area to that of the external standard.
Conclusion
This compound is a fundamentally important aromatic diamine with well-defined properties and established synthesis routes. Its primary value lies in its role as a monomer for creating advanced, heat-resistant polymers that are critical to modern technology. While the broader benzophenone family has significance in medicinal chemistry, the direct biological applications of the 3,3'-diamino isomer are less explored, representing a potential area for future research. The protocols and data presented in this guide offer a solid foundation for scientists and researchers utilizing this versatile compound in their work.
References
- 1. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. This compound | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemeo.com [chemeo.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. calpaclab.com [calpaclab.com]
- 11. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]
- 12. padproject.nd.edu [padproject.nd.edu]
An In-depth Technical Guide to the Synthesis and Purification of 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 3,3'-Diaminobenzophenone (3,3'-DAB), a crucial building block in the synthesis of high-performance polymers and specialty chemicals. This document details established experimental protocols, presents quantitative data in accessible formats, and visualizes key chemical transformations and workflows.
Introduction
This compound, with the chemical formula C₁₃H₁₂N₂O, is an aromatic diamine characterized by two amino groups positioned meta to the carbonyl bridge.[1][2][3] This specific isomeric arrangement imparts unique properties to the polymers derived from it, including thermal stability and specific solubility characteristics. The synthesis of high-purity 3,3'-DAB is therefore of significant interest in materials science and pharmaceutical development. This guide focuses on the most prevalent and effective methods for its preparation and subsequent purification.
Synthesis Methodologies
The synthesis of this compound predominantly proceeds through the dinitration of a suitable benzophenone precursor, followed by the reduction of the nitro groups to primary amines. The choice of starting material and specific reaction conditions can significantly influence the overall yield and purity of the final product.
Method 1: Nitration of Benzophenone and Subsequent Reduction
A direct and common approach involves the dinitration of benzophenone to yield 3,3'-dinitrobenzophenone, which is subsequently reduced.
Experimental Protocol:
-
Step 1: Synthesis of 3,3'-Dinitrobenzophenone A solution of benzophenone (0.5 mol) in a suitable solvent such as dichloromethane is treated with a nitrating agent. One method employs dinitrogen pentoxide in dichloromethane at 30°C for 5 hours.[4] An alternative and highly selective method uses anhydrous sodium nitrate in a 1:1 (w/w) mixture of concentrated sulfuric acid and oleum (20% SO₃).[5] Another approach involves dissolving benzophenone in oleum and adding a pre-mixed solution of nitric acid and oleum, with the reaction proceeding at approximately 25°C for an extended period.[6]
-
Step 2: Reduction of 3,3'-Dinitrobenzophenone to this compound The isolated 3,3'-dinitrobenzophenone is then reduced. A typical procedure involves catalytic hydrogenation. For instance, the dinitro compound is dissolved in a solvent like methyl cellosolve with a 5% Palladium on carbon (Pd/C) catalyst, and hydrogen gas is introduced at 30-35°C.[7] Another example uses a nickel powder catalyst in dichloromethane under a hydrogen pressure of 1.5 MPa.[4]
Purification:
Following the reduction, the catalyst is removed by hot filtration. The product is then crystallized from the filtrate, often by the addition of hot water, to yield yellow crystals of this compound.[7] Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture to obtain slightly yellow, needle-like crystals.[4][7]
Method 2: From 4,4'-Dichlorobenzophenone
This route offers an alternative starting material and involves a simultaneous reduction and dechlorination step.
Experimental Protocol:
-
Step 1: Synthesis of 3,3'-Dinitro-4,4'-Dichlorobenzophenone 4,4'-Dichlorobenzophenone is nitrated using a mixture of nitric acid and sulfuric acid, often in the presence of an organic solvent like 1,1,1-trichloroethane or 1,2-dichloroethane. The reaction is typically carried out at a temperature of 70-80°C for several hours.[8]
-
Step 2: Reductive Dechlorination to this compound The resulting 3,3'-dinitro-4,4'-dichlorobenzophenone is subjected to catalytic hydrogenation. This reaction is carried out in an autoclave using a palladium-based catalyst (e.g., 5% palladium/alumina) in a solvent like 1,2-dichloroethane. A dehydrochlorinating agent, such as calcium oxide or a 40% aqueous solution of caustic soda, is added to facilitate the removal of chlorine atoms.[8] Hydrogen is introduced under pressure at temperatures ranging from 30-80°C.[8]
Purification:
After the reaction, the catalyst and inorganic salts are removed by hot filtration. The this compound product crystallizes upon cooling of the filtrate and can be collected by filtration.[8] Washing with a solvent like 1,2-dichloroethane or a 50% aqueous dioxane solution, followed by drying, yields the purified product.[8] Recrystallization from ethanol can be performed for further purification.[8]
Method 3: Friedel-Crafts Reaction Approach
This method builds the benzophenone core through a Friedel-Crafts acylation.
Experimental Protocol:
-
Step 1: Friedel-Crafts Reaction 3-Nitrobenzoyl chloride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride or ferric chloride, to produce a mixture of chloronitrobenzophenone isomers.[9]
-
Step 2: Nitration The resulting isomer mixture is then nitrated to form a chlorodinitrobenzophenone mixture.[9]
-
Step 3: Catalytic Reduction and Dechlorination The chlorodinitrobenzophenone mixture is catalytically reduced and dechlorinated in the presence of a reduction catalyst and a dehydrochlorinating agent to yield this compound.[9]
Purification:
The final product is isolated by filtering the hot reaction mixture to remove the catalyst and other contaminants. Upon cooling, this compound precipitates as yellow crystals.[9] The crystals are collected by filtration, washed with a 50% aqueous ethanol solution, and dried.[9] For higher purity, recrystallization from water can be performed to obtain light yellow needle-like crystals.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the described synthesis and purification methods.
| Method | Starting Material | Key Reagents | Yield (%) | Melting Point (°C) | Reference |
| Method 1 | Benzophenone | Dinitrogen pentoxide, H₂, Ni | 83 | - | [4] |
| Method 1 | 3,3'-Dinitro-dichloro benzophenone | H₂, 5% Pd/C, Methyl cellosolve | 79.2 | 148-150 | [7] |
| Method 2 | 3,3'-Dinitro-4,4'-dichloro benzophenone | H₂, 5% Pd/alumina, CaO, 1,2-dichloroethane | 67 | 149-150.5 | [8] |
| Method 2 | 3,3'-Dinitro-4,4'-dichloro benzophenone | H₂, 40% NaOH (aq) | 93 | 149-150 | [8] |
| Method 3 | 3-Nitrobenzoyl chloride, Chlorobenzene | AlCl₃, Nitrating agents, H₂, Catalyst | 72.2 | 148-149.5 | [9] |
| Purification Method | Solvent | Initial M.P. (°C) | Final M.P. (°C) | Crystal Appearance | Reference |
| Recrystallization | Ethanol | 148-150 | 150-151 | Slightly yellow needle-like | [7] |
| Recrystallization | Ethanol | 149-150.5 | 150-151 | Pure yellow needle-like | [8] |
| Recrystallization | Water | 148-149.5 | 149-150 | Light yellow needle-like | [9] |
| Recrystallization | Ethanol:Water (1:2) | - | - | White powdery crystals | [4] |
Visualizing the Processes
To further elucidate the experimental workflows and chemical transformations, the following diagrams are provided.
Caption: Synthesis workflow for this compound via Method 1.
Caption: General purification workflow for this compound.
Caption: Relationship between different synthesis strategies for 3,3'-DAB.
Conclusion
This technical guide has outlined the principal synthetic routes and purification methods for this compound. The choice of a particular method will depend on factors such as the availability and cost of starting materials, desired purity levels, and scalability of the process. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science, enabling the informed selection and implementation of the most suitable procedure for their specific needs. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity, expanding the applications of this versatile chemical intermediate.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. EP0059813B1 - Process for preparing m,m'-dinitrobenzophenone - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]
- 9. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
Navigating the Solubility of 3,3'-Diaminobenzophenone in Organic Solvents: A Technical and Methodological Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 3,3'-Diaminobenzophenone, a key chemical intermediate in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require an in-depth understanding of the solubility behavior of this compound. In light of the limited publicly available quantitative solubility data for this compound, this guide provides a robust framework for determining its solubility experimentally. This includes a detailed experimental protocol and a qualitative assessment of its expected solubility in a range of common organic solvents based on fundamental chemical principles.
Introduction to this compound
This compound, with the chemical formula C₁₃H₁₂N₂O, is an aromatic ketone and diamine.[1][2] Its molecular structure, featuring two aminophenyl groups attached to a carbonyl group, imparts a unique combination of polarity and aromatic character. This structure dictates its physical and chemical properties, including its melting point of 150-151°C and its predicted insolubility in water.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in polymer synthesis, as a curing agent for epoxy resins, and in the preparation of polyimides and other high-performance materials.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in a qualitative sense. The presence of two polar amino (-NH₂) groups and a polar carbonyl (C=O) group suggests that it will be more soluble in polar solvents. Conversely, the nonpolar nature of the benzene rings indicates some affinity for less polar organic solvents. It is therefore anticipated that this compound will exhibit favorable solubility in polar aprotic solvents, which can engage in dipole-dipole interactions and hydrogen bonding with the amino groups.
Quantitative Solubility Data
A thorough review of the scientific literature reveals a notable absence of comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents. To address this gap, this guide provides a detailed experimental protocol to enable researchers to generate precise and reliable solubility data tailored to their specific requirements.
Table 1: Solubility of this compound in Select Organic Solvents
| Solvent | Chemical Class | Predicted Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dimethylacetamide (DMAc) | Polar Aprotic | High |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Chloroform | Chlorinated | Moderate |
| Dichloromethane | Chlorinated | Moderate |
| Acetone | Ketone | Moderate |
| Ethyl Acetate | Ester | Low to Moderate |
| Methanol | Polar Protic | Low to Moderate |
| Ethanol | Polar Protic | Low |
| Toluene | Aromatic Hydrocarbon | Low |
| Heptane | Aliphatic Hydrocarbon | Very Low |
| Water | Polar Protic | Insoluble[1] |
Note: The predicted solubility is a qualitative assessment based on the chemical structure of this compound and the properties of the solvents. Experimental verification is necessary for quantitative analysis.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents. This protocol is based on the widely accepted isothermal shake-flask method.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Temperature-controlled orbital shaker or water bath
-
Vials with airtight caps (e.g., 20 mL scintillation vials)
-
Syringe filters (chemically resistant, e.g., PTFE, 0.22 µm)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a minimum of 4 hours to permit the sedimentation of the excess solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
-
Analysis:
-
Dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution from the analytical results and the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or milligrams per milliliter (mg/mL).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. This compound | 611-79-0 [amp.chemicalbook.com]
- 2. This compound | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 4. Dimethylacetamide - Wikipedia [en.wikipedia.org]
- 5. N-Methyl-2-pyrrolidone (NMP) [commonorganicchemistry.com]
- 6. Dimethylacetamide (DMAc) | Eastman [eastman.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. productcatalog.eastman.com [productcatalog.eastman.com]
- 10. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Properties of 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,3'-Diaminobenzophenone (3,3'-DABP), a key intermediate in the synthesis of various polymers and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural integrity and purity of this compound can be effectively determined through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the symmetrical nature of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is less than the total number of atoms, as chemically equivalent nuclei resonate at the same frequency.
¹H NMR Spectral Data (Predicted)
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | Multiplet | 4H | Aromatic C-H |
| ~6.8 - 7.0 | Multiplet | 4H | Aromatic C-H |
| ~5.3 | Singlet (broad) | 4H | -NH₂ |
¹³C NMR Spectral Data
Reference: SpectraBase
| Chemical Shift (δ) ppm | Assignment |
| 195.5 | C=O |
| 149.2 | C-NH₂ |
| 138.7 | Quaternary Aromatic C |
| 129.1 | Aromatic C-H |
| 118.2 | Aromatic C-H |
| 116.8 | Aromatic C-H |
| 114.4 | Aromatic C-H |
Infrared (IR) Spectroscopy Data
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of amine (N-H), carbonyl (C=O), and aromatic (C=C and C-H) vibrations.
FTIR Peak Table
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H Stretch (Amine) |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 1650 - 1630 | Strong | C=O Stretch (Ketone) |
| 1620 - 1580 | Medium to Strong | N-H Bend (Amine) & C=C Stretch (Aromatic) |
| 1500 - 1400 | Medium | C=C Stretch (Aromatic) |
| 800 - 650 | Strong | Aromatic C-H Bend (Out-of-plane) |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound exhibits absorption bands characteristic of benzophenone derivatives, influenced by the presence of the amino groups.
UV-Vis Absorption Data
Solvent: Ethanol
| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Electronic Transition |
| ~250 | Not Reported | π → π |
| ~340 | Not Reported | n → π |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data presented above are crucial for reproducibility and accurate interpretation.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: ~2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are averaged to improve the signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is thoroughly ground to a fine, homogeneous powder.
-
A portion of the powder is placed in a pellet-forming die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient.
-
Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.
-
Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
UV-Vis Spectroscopy
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol or methanol) in a volumetric flask.
-
The stock solution is then serially diluted to prepare a working solution with a concentration that results in an absorbance reading within the linear range of the instrument (typically between 0.1 and 1.0).
Instrumentation and Parameters:
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used.
-
Wavelength Range: The spectrum is typically recorded from 200 nm to 800 nm.
-
Cuvettes: Quartz cuvettes with a 1 cm path length are used.
-
Blank: The pure solvent is used as a blank to zero the absorbance of the instrument.
-
Scan Speed: A medium scan speed is generally appropriate.
An In-depth Technical Guide to the Safe Handling of 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information and handling procedures for 3,3'-Diaminobenzophenone (CAS No. 611-79-0). The following sections detail the hazardous properties, personal protective equipment, emergency procedures, and disposal of this chemical, alongside experimental protocols for its synthesis.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C13H12N2O.[1][2][3] It is also known as bis(3-aminophenyl)methanone.[4]
| Property | Value | Reference |
| CAS Number | 611-79-0 | [1][2][4] |
| Molecular Formula | C13H12N2O | [1][2][3] |
| Molecular Weight | 212.25 g/mol | [1][2] |
| Appearance | Yellow crystals or solid | [5][6] |
| Melting Point | 148°-151°C | [5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[4][6][7][8] It is also suspected of causing genetic defects.[4]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][6][7][8] |
| Serious Eye Damage/Eye Irritation | Category 2A/2 | H319: Causes serious eye irritation.[4][6][7][8] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[4][6][7][8] |
| Germ cell mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[4] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[9] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with this compound.
Caption: Recommended Personal Protective Equipment for handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield where splashing is possible.[10][11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[8][10][11]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA approved respirator.[6]
-
Hygiene Measures: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke when using this product.[7] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4][8]
Storage Conditions
Store in a cool, dry, and well-ventilated place.[6][7][8] Keep the container tightly closed and store locked up.[4][7][8] It is recommended to keep the container under an inert gas.
Emergency Procedures
First-Aid Measures
Caption: First-aid measures for exposure to this compound.
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][7][8]
-
Skin Contact: In case of skin contact, wash with plenty of water.[7] Take off contaminated clothing and wash it before reuse.[8] If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[7][8]
-
Ingestion: If swallowed, call a poison center or doctor.[7] Clean the mouth with water and drink plenty of water afterward.[6][8]
Accidental Release Measures
In case of a spill, ventilate the area.[7] Avoid breathing dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment.[7] For cleanup, mechanically recover the product and place it in a suitable, closed container for disposal.[7][8] Prevent the product from entering drains.
Fire-Fighting Measures
Suitable extinguishing media include water spray, dry powder, and foam.[7] Firefighters should wear self-contained breathing apparatus and full protective clothing.[7] Toxic fumes may be released in case of a fire.[7]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Waste from residues should be entrusted to a licensed waste disposal company.
Experimental Protocols
Synthesis of this compound
Method 1: Catalytic Hydrogenation of 3,3'-Dinitrobenzophenone
This protocol is adapted from a patented synthesis method.
-
Reaction Setup: In a closed glass vessel equipped with a thermometer and a stirrer, charge 34 g (0.1 moles) of crude 3,3'-dinitrobenzophenone, 1 g of 5% Palladium on carbon (Pd/C), and 100 ml of methyl cellosolve.[5]
-
Hydrogenation: While stirring the mixture at 40°-50° C, introduce hydrogen gas. The reaction should absorb approximately 13.9 L (0.62 moles) of hydrogen over about twelve hours.[5]
-
Work-up: After the reaction is complete, cool the mixture to 30° C.[5]
-
Catalyst Removal: Heat the mixture to 70° C and filter it while hot to remove the Pd/C catalyst.[5]
-
Crystallization: Add 100 ml of hot water to the filtrate and allow it to cool. Yellow crystals of this compound will form.[5]
-
Isolation and Purification: Filter the crystals, wash them with 10 ml of ethanol, and dry them. The reported yield is 16.8 g (79.2%) with a melting point of 148°-150° C.[5] Recrystallization from ethanol can yield slightly yellow needle-like crystals with a melting point of 150° to 151° C.[5]
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Method 2: Two-Step Synthesis from Benzophenone
This protocol is adapted from a patented synthesis method.
-
Nitration: At 30°C, add 91 g (0.5 mol) of benzophenone to a 2 L pressure reactor with 50 g of HZSM-4 catalyst and 200 mL of dichloromethane. After dissolving, add 550 mL of a 2 mol/L solution of dinitrogen pentoxide in dichloromethane and stir for 5 hours.[12]
-
Reduction: After the nitration is complete, add 2 g of nickel powder to the reactor. Introduce hydrogen gas to a pressure of 1.5 MPa and stir for 5 hours.[12]
-
Work-up: Filter the reaction mixture and evaporate the filtrate to dryness to obtain crude this compound.[12]
-
Purification: Recrystallize the crude product from a 1:2 solution of ethanol:water to yield white powdery crystals. The reported yield is 88.9 g (83%) with a purity of 99.2%.[12]
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[8] It is suspected of causing genetic defects.[4] There is no data available on reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration toxicity. It is not classified as a carcinogen by major regulatory agencies based on the available search results.[8]
Ecological Information
There is no specific information available regarding the ecological hazards of this compound. It is advised to avoid release to the environment.[7] Do not empty into drains.[8]
This document is intended to provide guidance and should not be considered a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. scbt.com [scbt.com]
- 2. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. This compound [webbook.nist.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanchemistry.com [americanchemistry.com]
- 11. solutions.covestro.com [solutions.covestro.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 3,3'-Diaminobenzophenone (3,3'-DABP). While a definitive crystal structure for 3,3'-DABP is not publicly available, this document leverages data from its isomer, 3,4'-Diaminobenzophenone, alongside established experimental and computational methodologies to infer its structural characteristics. This guide details the fundamental molecular properties, presents a comparative analysis of structural parameters, and outlines the experimental and computational workflows for its complete structural elucidation. Furthermore, the potential for biological activity is explored, drawing parallels with structurally related bioactive molecules.
Introduction
This compound (C₁₃H₁₂N₂O) is an aromatic ketone featuring two aminophenyl substituents.[1][2] Its molecular structure, characterized by the flexible linkages of the phenyl rings to the central carbonyl group, gives rise to a range of possible conformations that are crucial in determining its physicochemical properties and potential biological interactions. Understanding the three-dimensional arrangement of this molecule is paramount for applications in materials science, as a monomer for high-performance polymers, and in medicinal chemistry, where the benzophenone scaffold is a known pharmacophore.[3]
This guide aims to provide a detailed technical resource for researchers by summarizing the known structural information, presenting methodologies for its detailed characterization, and discussing its potential for further scientific investigation.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | [1][2] |
| Molecular Weight | 212.25 g/mol | [2] |
| CAS Number | 611-79-0 | [1][2] |
| IUPAC Name | bis(3-aminophenyl)methanone | [2] |
| Melting Point | 150-153 °C | [4] |
Conformational Analysis
The conformation of this compound is primarily defined by the dihedral angles of the two aminophenyl rings relative to the plane of the central carbonyl group. The rotation around the C-C bonds connecting the phenyl rings to the carbonyl carbon allows for a range of spatial orientations, from a fully planar to a significantly twisted conformation. The actual preferred conformation in the solid state and in solution will be a balance of steric hindrance between the ortho-hydrogens of the phenyl rings and electronic effects, such as conjugation between the phenyl rings and the carbonyl group.
Computational Modeling Workflow
Due to the absence of a published crystal structure for 3,3'-DABP, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its low-energy conformations and geometric parameters. A typical workflow for such an analysis is outlined below.
Caption: Workflow for computational conformational analysis.
Structural Data (Comparative Analysis with 3,4'-Diaminobenzophenone)
In the absence of specific crystallographic data for this compound, the structural parameters of its isomer, 3,4'-Diaminobenzophenone, provide valuable comparative insights. The crystal structure of 3,4'-diaminobenzophenone semihydrate has been reported, and its key bond lengths and angles are presented below. It is important to note that the substitution pattern will influence the precise geometry, but the general ranges for similar bond types are expected to be comparable.
| Parameter | Bond/Angle | Expected Range/Value (based on 3,4'-DABP) |
| Bond Lengths (Å) | C=O | 1.22 - 1.24 |
| C-C (carbonyl-phenyl) | 1.48 - 1.50 | |
| C-C (aromatic) | 1.37 - 1.40 | |
| C-N | 1.38 - 1.42 | |
| **Bond Angles (°) ** | C-C(O)-C | 118 - 122 |
| O=C-C | 119 - 121 | |
| C-C-C (in phenyl ring) | 118 - 121 | |
| Dihedral Angles (°) | Phenyl ring - Carbonyl - Phenyl ring | Variable, expected to be non-planar |
Experimental Protocols
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.
Protocol for Crystallization:
-
Solvent Selection: Screen a range of solvents in which 3,3'-DABP has moderate solubility. Common choices include ethanol, methanol, acetone, and mixtures with water.
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound. Filter the solution to remove any particulate matter and allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Crystal Mounting and Data Collection: Once suitable crystals (typically > 0.1 mm in all dimensions) are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
Caption: General workflow for X-ray crystallography.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of 3,3'-DABP in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D NMR: Acquire ¹H and ¹³C NMR spectra to assign the chemical shifts of all protons and carbons.
-
2D NMR (NOESY/ROESY): Acquire a NOESY or ROESY spectrum. Cross-peaks in the spectrum indicate protons that are close to each other in space (typically < 5 Å). The intensity of these cross-peaks is related to the internuclear distance.
-
Data Analysis: Correlate the observed NOEs with different possible conformations to determine the most likely solution-state structure.
Vibrational Spectroscopy (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule.
Protocol for FTIR (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of 3,3'-DABP with approximately 100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained.
-
Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Protocol for Raman Spectroscopy:
-
Place a small amount of the crystalline powder on a microscope slide or in a capillary tube.
-
Focus the laser beam of the Raman spectrometer on the sample.
-
Acquire the Raman spectrum.
Potential Biological Activity
While there is no specific data on the biological activity of this compound, the structurally related compound, 3,3'-diaminobenzidine, has been shown to be a potent inhibitor of the enzyme catalase.[5] This suggests that molecules containing the diaminophenyl moiety may have the potential to interact with biological targets. The benzophenone scaffold itself is present in numerous biologically active compounds and approved drugs.[6]
Further research, such as in vitro enzyme inhibition assays or cell-based cytotoxicity studies, would be necessary to elucidate any potential biological effects of this compound.
Caption: A general workflow for screening biological activity.
Conclusion
This compound presents an interesting subject for structural and conformational analysis. While a definitive crystal structure remains to be reported, this guide provides a comprehensive framework for its characterization using a combination of comparative analysis with its 3,4'-isomer and established experimental and computational techniques. The detailed protocols and workflows outlined herein offer a clear path for researchers to fully elucidate its molecular structure and explore its potential applications, particularly in the realms of materials science and drug discovery. The potential for biological activity, suggested by related compounds, warrants further investigation.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bis(3-aminophenyl)methanone [stenutz.eu]
- 4. L09128.03 [thermofisher.com]
- 5. Inhibition of catalase by 3,3'-diaminobenzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 3,4-diaminobenzophenone (C13H12N2O) [pubchemlite.lcsb.uni.lu]
Thermal Properties of 3,3'-Diaminobenzophenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 3,3'-Diaminobenzophenone (3,3'-DABP), with a focus on Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific experimental TGA and DSC data for the this compound monomer in publicly accessible literature, this document outlines the established physical properties and provides standardized protocols for how such thermal analyses would be conducted.
Physicochemical Properties of this compound
This compound is an aromatic ketone and a diamine that serves as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides. Its fundamental physical properties are summarized below.
| Property | Value | Source |
| CAS Number | 611-79-0 | [1] |
| Molecular Formula | C13H12N2O | [1][2] |
| Molecular Weight | 212.25 g/mol | [2] |
| Melting Point | 150-151 °C | ChemicalBook |
| Boiling Point | 285 °C at 11 mmHg | ChemicalBook |
| Appearance | Light yellow to orange powder | Thermo Fisher Scientific |
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal stability and phase behavior of materials.
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Standard Experimental Protocol for Thermogravimetric Analysis (TGA)
This protocol describes a typical procedure for evaluating the thermal stability of a solid organic compound like this compound.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. This is typically performed using standard reference materials with known decomposition profiles.
-
Sample Preparation: Place a small amount of the this compound sample (typically 5-10 mg) into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine:
-
Onset of Decomposition (Tonset): The temperature at which significant mass loss begins.
-
Temperatures for Specific Mass Loss (Tx%): The temperatures at which 5% (T5%) and 10% (T10%) mass loss occurs, which are common indicators of thermal stability.
-
Residual Mass: The percentage of mass remaining at the end of the experiment, which can indicate the formation of a char residue.
-
Standard Experimental Protocol for Differential Scanning Calorimetry (DSC)
This protocol outlines a typical procedure for determining the melting behavior of a crystalline solid like this compound.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program: A common method is a heat-cool-heat cycle to erase any prior thermal history of the sample.
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Reheat the sample to the upper temperature limit at the same heating rate as the first scan.
-
-
-
Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to determine:
-
Melting Point (Tm): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which represents the energy required to melt the sample.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the thermal characterization of this compound using TGA and DSC.
Caption: Workflow for TGA and DSC Analysis.
Conclusion
While specific, publicly available TGA and DSC data for this compound are scarce, this guide provides the foundational knowledge of its known physical properties and the standard methodologies used for its thermal characterization. The detailed protocols and workflow diagram serve as a practical resource for researchers and professionals in designing and conducting thermal analysis experiments on this and similar compounds. The thermal stability and phase transition behavior are critical parameters for the processing and application of polymers derived from this compound, underscoring the importance of these analytical techniques.
References
The Discovery and Enduring Legacy of 3,3'-Diaminobenzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Diaminobenzophenone (DABP) is a vital aromatic diamine that has carved a significant niche in the world of high-performance polymers and specialty chemicals. Its unique molecular structure, featuring two amine functionalities meta-positioned on separate phenyl rings bridged by a ketone group, imparts a combination of rigidity, thermal stability, and reactivity that has been harnessed in a variety of demanding applications. This technical guide delves into the historical discovery and synthesis of this compound, providing a comprehensive overview of its evolution from a laboratory curiosity to an industrial cornerstone. Detailed experimental protocols for its synthesis, a summary of its key physicochemical properties, and an exploration of its primary applications, particularly in the realm of polymer chemistry, are presented.
Discovery and Historical Synthesis
The journey to the isolation and characterization of this compound is intrinsically linked to the development of aromatic chemistry in the late 19th and early 20th centuries. The primary and most enduring route to its synthesis involves a two-step process: the dinitration of benzophenone followed by the reduction of the resulting dinitro compound.
While a definitive first synthesis of this compound is not definitively documented in readily available literature, the foundational work on its key precursor, 3,3'-dinitrobenzophenone, was laid by early pioneers in organic chemistry. The nitration of benzophenone was explored by chemists like Staedel in 1894 and later by Ullmann and van der Schalk in 1903. These early investigations established the reaction conditions for introducing nitro groups onto the benzophenone backbone.
The subsequent reduction of 3,3'-dinitrobenzophenone to this compound became a subject of study as the industrial importance of aromatic amines grew. Early methods often employed harsh reducing agents like tin in hydrochloric acid. Over the decades, catalytic hydrogenation has emerged as a more efficient and environmentally benign method.
The following diagram illustrates the classical and most common synthesis pathway for this compound.
Physicochemical Properties
This compound is a crystalline solid with a pale yellow to light brown appearance. Its physical and chemical properties are crucial for its application in various fields.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | [1] |
| Molecular Weight | 212.25 g/mol | [1] |
| Melting Point | 150-153 °C | |
| Boiling Point | >300 °C (decomposes) | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, NMP). Insoluble in water. | [2] |
| Appearance | Pale yellow to light brown crystalline powder |
Detailed Experimental Protocols
The synthesis of this compound can be achieved through various methods. Below are detailed protocols for the classic two-step synthesis.
Step 1: Synthesis of 3,3'-Dinitrobenzophenone
This procedure involves the nitration of benzophenone using a mixed acid reagent.
Materials:
-
Benzophenone
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (70%)
-
Ice
-
Ethanol
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, carefully add benzophenone to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.
-
Slowly add fuming nitric acid to the mixture, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated 3,3'-dinitrobenzophenone is then filtered, washed with cold water until neutral, and dried.
-
Recrystallization from ethanol can be performed for further purification.
Step 2: Synthesis of this compound (Catalytic Hydrogenation)
This protocol describes the reduction of 3,3'-dinitrobenzophenone to the corresponding diamine using hydrogen gas and a palladium catalyst.
Materials:
-
3,3'-Dinitrobenzophenone
-
Ethanol or other suitable solvent
-
Palladium on Carbon (Pd/C) catalyst (5-10 wt%)
-
Hydrogen gas
Procedure:
-
In a high-pressure hydrogenation apparatus, dissolve 3,3'-dinitrobenzophenone in a suitable solvent like ethanol.
-
Add the Pd/C catalyst to the solution.
-
Seal the reactor and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the mixture to a specified temperature (e.g., 50-80°C) and stir vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed, cool the reactor, and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is then removed under reduced pressure to yield crude this compound.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Applications in Polymer Chemistry
The primary application of this compound lies in its use as a monomer for the synthesis of high-performance polymers, particularly polyimides and polyamides. The meta-linkages in its structure lead to polymers with a good balance of thermal stability and processability.
Polyimide Synthesis
This compound reacts with aromatic dianhydrides to form poly(amic acid) precursors, which are then thermally or chemically cyclized to form polyimides. These polyimides are known for their excellent thermal and oxidative stability, good mechanical properties, and solvent resistance.
The following diagram illustrates the general workflow for the synthesis of a polyimide from this compound.
Properties of Polyimides Derived from this compound:
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 250 - 350 °C |
| Tensile Strength | 80 - 150 MPa |
| Tensile Modulus | 2 - 4 GPa |
| Decomposition Temperature (TGA, 5% wt loss) | > 450 °C |
Polyamide Synthesis
This compound can also be polymerized with dicarboxylic acids or their derivatives to produce aromatic polyamides. These polymers exhibit good thermal stability and mechanical properties, though generally less than their polyimide counterparts. They often possess improved solubility, which can be advantageous for certain processing techniques.[2]
Properties of Polyamides Derived from this compound:
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 200 - 300 °C |
| Tensile Strength | 70 - 120 MPa |
| Tensile Modulus | 1.5 - 3 GPa |
| Decomposition Temperature (TGA, 5% wt loss) | > 400 °C |
Other Applications
Beyond its role in high-performance polymers, this compound has found use in other specialized areas:
-
Curing Agent: It can act as a curing agent for epoxy resins, imparting high thermal stability and chemical resistance to the cured product.
-
Intermediate in Organic Synthesis: Its reactive amine groups make it a useful intermediate for the synthesis of various organic compounds, including dyes and pharmaceuticals.
Conclusion
From its origins in the foundational era of organic chemistry to its current status as a key building block for advanced materials, this compound has demonstrated enduring utility. The classical synthesis route, refined over a century, remains a viable method for its production. Its primary role as a monomer in the synthesis of high-performance polyimides and polyamides continues to be a major driver of its industrial importance. As the demand for materials with exceptional thermal and mechanical properties persists in aerospace, electronics, and other high-tech industries, the legacy of this compound is set to continue.
References
A Technical Guide to the Commercial Sources and Purity of 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of 3,3'-Diaminobenzophenone (3,3'-DABP), a key building block in the synthesis of advanced polymers and pharmaceutical compounds. This document outlines commercially available sources, discusses potential impurities arising from its synthesis, and provides detailed analytical and purification protocols to ensure the quality of 3,3'-DABP for research and development applications.
Commercial Availability
This compound is available from a variety of chemical suppliers, with purities typically ranging from 90% to over 95%. The most common analytical techniques cited by suppliers for purity assessment are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Below is a summary of offerings from several prominent suppliers.
| Supplier | Product Number | Stated Purity | Analytical Method |
| Thermo Scientific | L09128.03 | ≥88.0% | GC, Non-aqueous acid-base Titration[1] |
| CP Lab Safety | - | ≥95% | HPLC[2] |
| TCI America | D1682 | >95.0% | GC, Nonaqueous Titration[3] |
| Santa Cruz Biotechnology | sc-238193 | - | Refer to Certificate of Analysis[4] |
| Sigma-Aldrich | - | - | Refer to Certificate of Analysis |
Note: Purity specifications and available analytical data can vary by lot. It is recommended to request a lot-specific Certificate of Analysis for critical applications.
Synthesis and Potential Impurities
The most common synthetic route to this compound involves the reduction of 3,3'-dinitrobenzophenone. An alternative industrial process involves a Friedel-Crafts reaction followed by nitration, reduction, and dehalogenation. These synthetic pathways can introduce several process-related impurities.
A significant challenge in the synthesis of 3,3'-dinitrobenzophenone is the formation of various isomers.[5] Consequently, the final this compound product may contain isomeric impurities, with 3,4'-Diaminobenzophenone and 4,4'-Diaminobenzophenone being the most probable. In some processes, intermediates like 3-amino-4-hydroxy-benzophenone and 3-amino-4-chloro-benzophenone have also been identified as potential impurities.[6]
The presence of these isomers and other byproducts can significantly impact the performance of 3,3'-DABP in polymerization reactions and the impurity profile of resulting pharmaceutical compounds. Therefore, robust analytical methods are essential to confirm the purity and isomeric integrity of the material.
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// Edges Start -> Nitration; Nitration -> Dinitro_Mixture; Dinitro_Mixture -> Reduction; Reduction -> DABP_Mixture; DABP_Mixture -> Purification; Purification -> Final_Product; DABP_Mixture -> Impurities [style=dashed, color="#5F6368"]; } .enddot Caption: Synthesis and Impurity Pathway for this compound.
Analytical Protocols for Purity Determination
Accurate determination of the purity of this compound and the identification of its isomers are critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like diaminobenzophenones. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 100 mm, 5 µm particle size) is a suitable choice. For challenging separations of isomers, a mixed-mode column could also be considered.[7]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (MeCN) and water, both containing an additive like formic acid or phosphoric acid to improve peak shape.[8]
-
Example Gradient: Start with a higher aqueous concentration and gradually increase the acetonitrile concentration.
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (e.g., 280 nm).[7]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
// Nodes Sample_Prep [label="Sample Preparation\n(Dissolve and Filter)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_System [label="HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="Injection", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="C18 Column Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="UV Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Peak Integration and Quantification)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sample_Prep -> HPLC_System; HPLC_System -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Data_Analysis; } .enddot Caption: General Workflow for HPLC Analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for the separation and identification of volatile and semi-volatile compounds, including isomeric diaminobenzophenones. The mass spectrometer provides definitive identification of the separated components.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane column, is suitable for separating benzophenone derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A splitless injection is recommended for trace impurity analysis.
-
Temperature Program: A temperature gradient is necessary to achieve good separation of the isomers. A typical program would start at a lower temperature and ramp up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the molecular weight of diaminobenzophenone (m/z 212.25) and its fragments.
-
Sample Preparation: Dissolve the this compound sample in a volatile organic solvent like methanol or dichloromethane. In some cases, derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.
Purification by Recrystallization
For applications requiring very high purity, commercial this compound can be further purified by recrystallization. This technique is effective at removing small amounts of impurities, including isomers.
Experimental Protocol:
-
Solvent Selection: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on patent literature, water and ethanol are suitable solvents.[5] A solvent mixture can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor. Dry the purified crystals in a vacuum oven.
// Nodes Dissolution [label="Dissolve Crude Product in Hot Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hot_Filtration [label="Hot Filtration (Optional)", fillcolor="#FBBC05", fontcolor="#202124"]; Cooling [label="Slow Cooling to Induce Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolation [label="Isolate Crystals by Vacuum Filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Drying [label="Dry Purified Crystals", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Dissolution -> Hot_Filtration; Hot_Filtration -> Cooling; Dissolution -> Cooling [style=dashed, color="#5F6368", label="If no insoluble\nimpurities"]; Cooling -> Isolation; Isolation -> Drying; } .enddot Caption: General Workflow for the Purification of this compound by Recrystallization.
By understanding the commercial landscape, potential impurities, and appropriate analytical and purification techniques, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound for their specific applications.
References
- 1. This compound, 90% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 6. CN109467512B - Synthetic method of 3, 4-diamino-benzophenone - Google Patents [patents.google.com]
- 7. HPLC Method for Analysis of 3,3'-Diaminobenzidine (DAB) on BIST B+ Column | SIELC Technologies [sielc.com]
- 8. Separation of 3,4-Diaminobenzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Versatility of 3,3'-Diaminobenzophenone: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminobenzophenone (3,3'-DABP), a highly reactive aromatic diamine, has emerged as a critical building block in the synthesis of a diverse array of high-performance materials. Its unique molecular architecture, featuring two amine functionalities and a central benzophenone moiety, imparts a combination of desirable properties to the resulting polymers and compounds, including high thermal stability, excellent mechanical strength, and valuable photophysical characteristics. This technical guide provides an in-depth exploration of the current and potential research applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate its use in advanced research and development.
Core Applications in Polymer Science
The primary application of this compound lies in the field of polymer chemistry, where it serves as a versatile monomer for the synthesis of several classes of high-performance polymers.
High-Performance Polyimides
Polyimides are a class of polymers renowned for their exceptional thermal and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries. 3,3'-DABP is a key diamine monomer used in the synthesis of soluble and processable polyimides.
A typical two-step polymerization process is employed for the synthesis of polyimides from this compound.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of this compound in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Slowly add an equimolar amount of a solid aromatic dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride, BTDA) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.
Step 2: Imidization
The conversion of the poly(amic acid) to the final polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Heat the film in a vacuum oven using a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine).
-
Stir the mixture at room temperature for several hours to induce cyclization to the polyimide, which may precipitate from the solution.
-
Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
The properties of polyimides are highly dependent on the choice of the dianhydride comonomer. The following table summarizes typical properties of polyimides synthesized from 3,3'-DABP and various aromatic dianhydrides.
| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Tensile Strength (MPa) | Solubility |
| BTDA | 250 - 280 | > 500 | 90 - 110 | Soluble in NMP, DMAc |
| PMDA | > 300 | > 520 | 100 - 120 | Insoluble |
| 6FDA | 280 - 310 | > 510 | 100 - 115 | Soluble in NMP, DMAc, THF, Chloroform |
| ODPA | 240 - 270 | > 490 | 85 - 105 | Soluble in NMP, DMAc |
Note: BTDA = 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride; PMDA = Pyromellitic dianhydride; 6FDA = 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; ODPA = 4,4'-Oxydiphthalic anhydride. Values are approximate and can vary based on specific synthesis and processing conditions.
Epoxy Resin Curing Agent
Aromatic diamines are widely used as curing agents (hardeners) for epoxy resins, imparting high thermal stability and chemical resistance to the cured thermoset. 3,3'-DABP, with its two primary amine groups, can effectively crosslink epoxy resins to form a robust three-dimensional network. The meta-substitution of the amine groups in 3,3'-DABP can lead to a less rigid network compared to its 4,4'-isomer, potentially offering improved toughness.[1]
-
Preheat the epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA) to a temperature that allows for easy mixing (e.g., 60-80°C).
-
Calculate the stoichiometric amount of this compound required based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of 3,3'-DABP (AHEW = 53.06 g/eq).
-
Thoroughly mix the calculated amount of 3,3'-DABP into the preheated epoxy resin until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold.
-
Cure the resin in an oven using a suitable curing schedule. A typical schedule might involve an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete crosslinking (e.g., 2 hours at 150°C followed by 2 hours at 180°C).
Experimental Workflow for Epoxy Curing
Caption: General workflow for curing epoxy resins with 3,3'-DABP.
The properties of the cured epoxy are influenced by the specific epoxy resin used and the curing conditions. The following table provides an estimate of the properties for a DGEBA-based epoxy cured with an aromatic diamine like 3,3'-DABP.
| Property | Expected Value Range |
| Glass Transition Temperature (Tg, °C) | 150 - 190 |
| Flexural Strength (MPa) | 100 - 140 |
| Flexural Modulus (GPa) | 3.0 - 4.0 |
| Heat Deflection Temperature (°C) | 140 - 180 |
Note: These are typical values and can vary significantly based on the specific formulation and cure cycle.
Other High-Performance Polymers
Beyond polyimides and epoxy resins, 3,3'-DABP is a valuable monomer for other classes of thermally stable polymers.
-
Polyamides: Through polycondensation with dicarboxylic acids or their derivatives, 3,3'-DABP can form aromatic polyamides (aramids). These polymers exhibit good thermal stability and mechanical properties, with the meta-catenation from 3,3'-DABP often leading to improved solubility compared to their all-para counterparts.[2]
-
Poly(amide-imide)s: The use of trimellitic anhydride or its derivatives in conjunction with 3,3'-DABP allows for the synthesis of poly(amide-imide)s. These polymers combine the excellent thermal properties of polyimides with the good processability and solubility associated with polyamides.[3][4]
-
Polybenzimidazoles (PBIs): While 3,3'-diaminobenzidine is more commonly used, 3,3'-DABP can be explored as a monomer for the synthesis of PBIs, a class of polymers with exceptional thermal and chemical stability, often used in protective clothing and high-temperature fuel cell membranes.[5][6]
Emerging Research Applications
Recent research has highlighted the potential of this compound in areas beyond traditional polymer synthesis.
Synthesis of Schiff Bases for Photophysical Studies
The reaction of the amine groups of 3,3'-DABP with aldehydes results in the formation of Schiff bases (imines). When reacted with salicylaldehydes, the resulting Schiff bases can exhibit interesting photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT). These molecules can serve as model compounds for studying ultrafast photoreactions and have potential applications in photochromic and thermochromic materials.[2]
Logical Relationship in Schiff Base Formation and ESIPT
Caption: Formation of a Schiff base and subsequent ESIPT process.
Precursor for Metal-Organic Frameworks (MOFs)
The amine functionalities of 3,3'-DABP can be functionalized or used directly as coordinating sites for metal ions, suggesting its potential as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis. The benzophenone core could also introduce interesting photophysical properties to the resulting MOF.
Conclusion
This compound is a versatile and valuable compound for researchers in materials science and chemistry. Its primary role as a monomer in the synthesis of high-performance polymers like polyimides and as a curing agent for epoxy resins is well-established, offering a route to materials with exceptional thermal and mechanical properties. Furthermore, emerging applications in the synthesis of photophysically active Schiff bases and as a potential ligand for MOFs open up new avenues for research and innovation. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for scientists and engineers looking to harness the potential of this compound in their research endeavors.
References
- 1. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s | MDPI [mdpi.com]
- 5. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimides using 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The selection of the diamine and dianhydride monomers is crucial in tailoring the final properties of the polyimide for specific applications. 3,3'-Diaminobenzophenone (3,3'-DABP) is an aromatic diamine containing a flexible ketone linkage, which can be incorporated into the polyimide backbone to enhance solubility and processability without significantly compromising thermal performance. These characteristics make polyimides derived from 3,3'-DABP attractive for applications in aerospace, electronics, and as advanced materials in various research and development fields.
This document provides detailed application notes and experimental protocols for the synthesis of polyimides using this compound with various aromatic dianhydrides.
Synthesis Overview
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, which involves the cyclodehydration of the amic acid groups to form the imide rings.
Commonly Used Dianhydrides
The properties of the resulting polyimide can be tailored by selecting different aromatic dianhydrides. Some commonly used dianhydrides for polymerization with this compound include:
-
Pyromellitic dianhydride (PMDA): Known for imparting high thermal stability and rigidity to the polymer backbone.
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA): Contains a ketone group similar to 3,3'-DABP, which can enhance solubility and melt-processing characteristics.[1]
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA): The hexafluoroisopropylidene group improves solubility, optical transparency, and lowers the dielectric constant of the resulting polyimide.[2]
-
4,4'-Oxydiphthalic anhydride (ODPA): The ether linkage introduces flexibility into the polymer chain, leading to improved processability.
Data Presentation
The following tables summarize the typical thermal and mechanical properties of polyimides synthesized from this compound and various dianhydrides. The data is compiled from representative studies and is intended for comparative purposes. Actual values may vary depending on the specific reaction conditions and characterization methods.
Table 1: Thermal Properties of Polyimides Derived from this compound
| Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) |
| PMDA | > 350 | > 500 |
| BTDA | 280 - 320 | > 500 |
| 6FDA | 260 - 290 | > 480 |
| ODPA | 240 - 270 | > 490 |
Note: The data presented are typical ranges and can be influenced by the molecular weight and processing history of the polymer.
Table 2: Mechanical Properties of Polyimide Films Derived from this compound
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | 100 - 130 | 3.0 - 4.0 | 5 - 10 |
| BTDA | 90 - 120 | 2.5 - 3.5 | 10 - 20 |
| 6FDA | 80 - 110 | 2.0 - 3.0 | > 15 |
| ODPA | 85 - 115 | 2.2 - 3.2 | > 10 |
Note: Mechanical properties are highly dependent on film preparation and testing conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of polyimides using this compound.
Protocol 1: Two-Step Synthesis of Polyimide via Thermal Imidization
1. Materials:
-
This compound (3,3'-DABP) (high purity)
-
Aromatic dianhydride (e.g., PMDA, BTDA, 6FDA, ODPA) (high purity)
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen gas (high purity)
2. Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube.
-
Heating mantle with a temperature controller.
-
Glass plates for film casting.
-
Vacuum oven.
3. Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a clean and dry three-necked flask, dissolve a stoichiometric amount of this compound in anhydrous NMP (or DMAc) to achieve a solids concentration of 15-20% (w/v).
-
Purge the flask with a slow stream of nitrogen gas and maintain a nitrogen atmosphere throughout the reaction.
-
While stirring the diamine solution at room temperature, slowly add an equimolar amount of the aromatic dianhydride powder in several portions.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass plate to a uniform thickness.
-
Place the glass plate in a vacuum oven and cure the film using a staged heating program:
-
80-100 °C for 1-2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour (or higher, depending on the thermal stability of the polyimide).
-
-
After the thermal treatment, allow the oven to cool down to room temperature slowly.
-
Immerse the glass plate in water to facilitate the peeling of the polyimide film.
-
Dry the resulting polyimide film in a vacuum oven at 100 °C for several hours before characterization.
Protocol 2: Characterization of the Synthesized Polyimide
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the conversion of the poly(amic acid) to the polyimide.
-
Procedure: Record the FTIR spectra of both the poly(amic acid) precursor and the final polyimide film.
-
Expected Results: The spectrum of the poly(amic acid) will show characteristic broad absorption bands for the N-H and O-H stretching around 3200-3500 cm⁻¹ and the amide carbonyl stretching around 1660 cm⁻¹. Upon imidization, these peaks will disappear, and new characteristic imide absorption bands will appear at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[3]
2. Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polyimide.
-
Procedure: Heat a small sample of the polyimide film from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the temperature at which 5% weight loss occurs (TGA).
3. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polyimide.
-
Procedure: Heat a small sample of the polyimide film to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10-20 °C/min).
-
Data Analysis: The Tg is identified as the midpoint of the transition in the heat flow curve during the second heating scan.
4. Mechanical Testing:
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polyimide film.
-
Procedure: Cut the polyimide film into dumbbell-shaped specimens according to standard testing methods (e.g., ASTM D882). Perform tensile testing using a universal testing machine at a constant crosshead speed.
Mandatory Visualizations
Caption: General reaction pathway for the synthesis of polyimides from this compound.
Caption: Experimental workflow for the two-step synthesis and characterization of polyimide films.
References
Application Notes and Protocols: 3,3'-Diaminobenzophenone as a Monomer for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminobenzophenone (3,3'-DABP) is an aromatic diamine monomer that serves as a critical building block for a variety of high-performance polymers. Its unique chemical structure, featuring a flexible benzophenone linkage, imparts a favorable combination of properties to the resulting polymers, including excellent thermal stability, good mechanical strength, and improved processability compared to polymers derived from more rigid diamines. These attributes make 3,3'-DABP-based polymers, such as polyimides, polyamides, and poly(amide-imide)s, highly suitable for demanding applications in the aerospace, electronics, and biomedical fields.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polymers using this compound as a key monomer.
Properties of High-Performance Polymers Derived from this compound
The incorporation of 3,3'-DABP into polymer backbones results in materials with a desirable balance of thermal, mechanical, and solubility characteristics. The flexible ketone linkage in the monomer helps to disrupt chain packing, which can lead to enhanced solubility and lower glass transition temperatures compared to polymers made with more linear, rigid diamines. This improved processability is often achieved without a significant compromise in thermal stability.
The properties of the final polymer can be tailored by reacting 3,3'-DABP with various dianhydrides or diacid chlorides. The following tables summarize representative quantitative data for polyimides and polyamides synthesized from aromatic diamines and dianhydrides/diacid chlorides, analogous to what can be expected from polymers derived from 3,3'-DABP.
Table 1: Representative Thermal Properties of Aromatic Polyimides
| Polymer System (Diamine-Dianhydride) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) |
| Aromatic Diamine - BTDA | ~275 | ~560 |
| Aromatic Diamine - PMDA | >350 | >500 |
| Aromatic Diamine - 6FDA | 280 - 320 | 480 - 520 |
Table 2: Representative Mechanical Properties of Aromatic Polyamide Films
| Property | Range |
| Tensile Strength (MPa) | 64 - 115 |
| Tensile Modulus (GPa) | 1.8 - 3.2 |
| Elongation at Break (%) | 6 - 25 |
Data compiled from analogous polymer systems. Actual values will vary depending on the specific co-monomer and processing conditions.[1][2]
Table 3: Solubility of Aromatic Poly(amide-imide)s
| Polymer System | NMP | DMAc | DMSO | m-cresol |
| 3,3'-DABP derivative | Soluble | Soluble | Soluble | Soluble |
| Rigid-rod polyamide | Insoluble | Insoluble | Insoluble | Soluble |
Based on the general trend that the introduction of flexible linkages, such as the ketone group in 3,3'-DABP, enhances solubility in polar aprotic solvents.[3]
Experimental Protocols
Protocol 1: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA) via a Two-Step Method
This protocol describes the synthesis of a poly(amic acid) precursor followed by thermal imidization to yield the final polyimide.
Materials:
-
This compound (3,3'-DABP), high purity
-
Pyromellitic dianhydride (PMDA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Glass plate for casting
-
Programmable oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Dry the 3,3'-DABP and PMDA in a vacuum oven at 100 °C for 4 hours prior to use.
-
Set up the three-necked flask with the mechanical stirrer and nitrogen inlet/outlet. Ensure all glassware is thoroughly dried.
-
Under a gentle stream of nitrogen, add 10 mmol of 3,3'-DABP to the flask.
-
Add a sufficient amount of anhydrous DMAc to achieve a solids concentration of 15-20% (w/v). Stir until the diamine is completely dissolved.
-
Slowly add an equimolar amount (10 mmol) of PMDA to the stirred solution in several portions.
-
Continue stirring at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a programmable oven under a nitrogen atmosphere.
-
Heat the film according to the following temperature program:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
Protocol 2: Characterization of the Synthesized Polyimide
This protocol outlines the key analytical techniques to characterize the structure and properties of the synthesized polyimide.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the conversion of the poly(amic acid) to the polyimide.
-
Procedure: Record the FTIR spectra of the poly(amic acid) (dried at low temperature) and the final polyimide film.
-
Expected Results: The spectrum of the poly(amic acid) will show characteristic broad amide N-H and carboxylic acid O-H stretching bands around 3200-3400 cm⁻¹ and a carbonyl peak around 1660 cm⁻¹. In the polyimide spectrum, these bands will disappear and be replaced by characteristic imide carbonyl absorption bands at approximately 1780 cm⁻¹ (asymmetric) and 1720 cm⁻¹ (symmetric), and a C-N stretching band around 1370 cm⁻¹.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polyimide.
-
Procedure: Heat a small sample of the polyimide film from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Data to Collect: The temperature at 5% weight loss (Td5), which is an indicator of the onset of thermal decomposition.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polyimide.
-
Procedure: Heat a small sample of the polyimide film in a DSC instrument, typically through two heating and cooling cycles to erase the thermal history. The Tg is determined from the second heating scan.
-
Data to Collect: The midpoint of the transition in the heat flow curve, which corresponds to the Tg.
4. Mechanical Testing:
-
Purpose: To determine the tensile properties of the polyimide film.
-
Procedure: Cut the polyimide film into dumbbell-shaped specimens according to ASTM D638 standards. Use a universal testing machine to measure the tensile strength, Young's modulus, and elongation at break.
Visualizations
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: General reaction scheme for polyimide synthesis from 3,3'-DABP.
Caption: Logical workflow for high-performance polymer development.
References
Application Notes and Protocols for the Polycondensation of 3,3'-Diaminobenzophenone with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polyimides derived from the polycondensation of 3,3'-Diaminobenzophenone (3,3'-DABP) with various aromatic dianhydrides. The resulting polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and dielectric properties, making them suitable for a wide range of applications in aerospace, electronics, and medical devices.
Introduction
Aromatic polyimides are synthesized through a two-step polycondensation reaction between a diamine and a dianhydride. The first step involves the formation of a soluble poly(amic acid) (PAA) intermediate at room temperature. The second step is the conversion of the PAA into the final polyimide via thermal or chemical imidization, which involves the removal of water and the formation of the characteristic imide ring. The properties of the resulting polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride monomers.
The use of this compound as the diamine monomer introduces a ketone linkage into the polymer backbone, which can influence the polymer's solubility, thermal properties, and mechanical behavior. This document outlines the synthesis protocols for preparing polyimides from 3,3'-DABP and various dianhydrides, details the characterization techniques for these polymers, and presents a compilation of their properties.
General Reaction Scheme
The polycondensation reaction proceeds as follows:
Caption: General two-step reaction scheme for the synthesis of polyimides from this compound and a dianhydride.
Experimental Protocols
Materials
-
Diamine: this compound (3,3'-DABP) (purified by recrystallization)
-
Dianhydrides:
-
Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (dried over calcium hydride and distilled under reduced pressure)
-
Dehydrating Agent (for chemical imidization): Acetic anhydride
-
Catalyst (for chemical imidization): Pyridine or triethylamine
Protocol for Poly(amic acid) Synthesis (Step 1)
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in the chosen polar aprotic solvent (e.g., NMP or DMAc) to achieve a desired solids concentration (typically 10-20 wt%).
-
Stir the solution at room temperature under a continuous nitrogen purge until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the dianhydride powder to the diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and the viscosity of the solution will increase.
-
Continue stirring the viscous solution at room temperature for 12-24 hours under a nitrogen atmosphere to ensure the formation of a high molecular weight poly(amic acid).
Protocol for Thermal Imidization (Step 2a)
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the glass plate in a vacuum oven or a forced-air oven.
-
Heat the film using a staged curing cycle, for example:
-
80-100 °C for 1-2 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300-350 °C for 1 hour to ensure complete imidization.
-
-
After cooling to room temperature, the flexible polyimide film can be peeled off the glass plate.
Protocol for Chemical Imidization (Step 2b)
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (typically 2-4 moles per mole of repeating unit) and a catalyst like pyridine or triethylamine (typically 1-2 moles per mole of repeating unit).
-
Stir the mixture at room temperature for 12-24 hours.
-
The resulting polyimide can be precipitated by pouring the reaction mixture into a non-solvent like methanol or water.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
Caption: Experimental workflow for the synthesis of polyimides from this compound.
Characterization Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the conversion of poly(amic acid) to polyimide.
-
Protocol:
-
Record the FTIR spectrum of the poly(amic acid) and the final polyimide film or powder.
-
Observe the disappearance of the broad N-H stretching band of the amide group around 3300-3500 cm⁻¹ and the amide C=O stretching at approximately 1660 cm⁻¹ present in the poly(amic acid).[1][2]
-
Confirm the appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretching), ~1720 cm⁻¹ (symmetric C=O stretching), and ~1370 cm⁻¹ (C-N stretching).[1][2]
-
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polyimide.
-
Protocol:
-
Place a small sample (5-10 mg) of the polyimide in a TGA instrument.
-
Heat the sample from room temperature to 800-1000 °C at a heating rate of 10 or 20 °C/min under a nitrogen or air atmosphere.
-
Determine the 5% and 10% weight loss temperatures (Td5 and Td10) and the char yield at the final temperature.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polyimide.
-
Protocol:
-
Seal a small sample (5-10 mg) of the polyimide in an aluminum DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly to below Tg.
-
Reheat the sample at a controlled rate (e.g., 10 or 20 °C/min). The Tg is determined as the midpoint of the transition in the heat flow curve during the second heating scan.
-
Data Presentation
The following tables summarize the typical properties of polyimides derived from this compound and various dianhydrides. Data is compiled from various literature sources and may vary depending on the specific synthesis and processing conditions.
Table 1: Reaction Conditions for Polyimide Synthesis
| Dianhydride | Solvent | Reaction Time (PAA) | Imidization Method |
| PMDA | NMP/DMAc | 12-24 h | Thermal/Chemical |
| BTDA | NMP/DMAc | 12-24 h | Thermal/Chemical |
| 6FDA | NMP/DMAc | 12-24 h | Thermal/Chemical |
Table 2: Thermal Properties of Polyimides from 3,3'-DABP
| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Char Yield at 800°C (%) |
| PMDA | 280 - 320 | > 500 | > 55 |
| BTDA | 260 - 290 | > 500 | > 50 |
| 6FDA | 240 - 270 | > 480 | > 45 |
Note: These are typical ranges and the exact values can be influenced by the molecular weight and purity of the polymers.
Table 3: Mechanical and Physical Properties of Polyimide Films from 3,3'-DABP
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Solubility |
| PMDA | 100 - 140 | 2.5 - 3.5 | 5 - 10 | Generally insoluble |
| BTDA | 90 - 120 | 2.0 - 3.0 | 10 - 20 | Soluble in some polar solvents |
| 6FDA | 80 - 110 | 1.8 - 2.8 | > 15 | Good solubility in polar solvents |
Structure-Property Relationships
The properties of the polyimides derived from this compound are directly related to the structure of the dianhydride used.
Caption: Influence of dianhydride structure on the properties of the resulting polyimides.
-
PMDA: The rigid and planar structure of pyromellitic dianhydride leads to polyimides with high thermal stability and glass transition temperatures but poor solubility.
-
BTDA: The ketone linkage in benzophenonetetracarboxylic dianhydride introduces some flexibility into the polymer backbone, which can improve solubility and processability compared to PMDA-based polyimides, while maintaining good thermal stability.[1][2][3][4]
-
6FDA: The bulky hexafluoroisopropylidene group in 6FDA disrupts chain packing, leading to polyimides with excellent solubility in organic solvents, lower dielectric constants, and good optical transparency.[5][6] The presence of fluorine atoms also enhances the polymer's thermal and oxidative stability.
Applications
Polyimides based on this compound are high-performance materials with a wide range of potential applications, including:
-
Microelectronics: As dielectric layers, insulating films, and flexible substrates for printed circuits.
-
Aerospace: In composites and adhesives due to their high thermal stability and mechanical strength.
-
Medical Devices: As biocompatible coatings and components for implantable devices.
-
Membranes: For gas separation and filtration applications.
These application notes provide a foundational guide for the synthesis and characterization of polyimides from this compound. Researchers are encouraged to adapt and optimize the presented protocols based on their specific research goals and available resources.
References
Application Notes and Protocols for the Thermal Imidization of Polyamic Acid from 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of polyimides derived from the thermal imidization of polyamic acid synthesized from 3,3'-Diaminobenzophenone (3,3'-DABP).
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides typically involves a two-step process. The first step is the formation of a soluble poly(amic acid) (PAA) precursor from the reaction of a diamine and a dianhydride in a polar aprotic solvent. The subsequent step involves the conversion of the PAA into the final polyimide through a cyclodehydration reaction, which can be achieved by either chemical or thermal means. Thermal imidization is a widely used method that involves heating the PAA film or solution to elevated temperatures to induce ring closure and the formation of the imide linkage.
This document focuses on the thermal imidization of PAA derived from this compound. The properties of the resulting polyimide can be tailored by the choice of the dianhydride comonomer.
Application Note 1: Synthesis of Poly(amic acid) from this compound
The synthesis of the poly(amic acid) precursor is the crucial first step in obtaining high-molecular-weight polyimides. The reaction is typically carried out in a dry, polar aprotic solvent under an inert atmosphere to prevent side reactions.
Key Considerations:
-
Monomer Purity: The purity of both the this compound and the dianhydride is critical for achieving a high molecular weight PAA.
-
Solvent Selection: Common solvents for this reaction include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF). The choice of solvent can influence the solubility of the resulting PAA and the viscosity of the solution.
-
Reaction Temperature: The polycondensation reaction is typically conducted at room temperature or slightly below to control the reaction rate and prevent premature imidization.
-
Stoichiometry: A precise 1:1 molar ratio of the diamine and dianhydride is essential for obtaining a high molecular weight polymer.
Application Note 2: Thermal Imidization Process
The thermal conversion of the PAA to the polyimide is a critical step that determines the final properties of the polymer film. The heating program must be carefully controlled to ensure complete imidization and to minimize the formation of defects in the resulting film.
Typical Thermal Imidization Profile:
A multi-step heating process is generally employed:
-
Low-Temperature Drying (80-120°C): This initial step removes the bulk of the solvent from the cast PAA film.
-
Intermediate Heating (150-250°C): Imidization begins to occur at a significant rate in this temperature range.
-
High-Temperature Curing (300-350°C): This final step ensures the completion of the imidization process and allows for molecular rearrangement to achieve optimal film properties.
The specific temperatures and hold times at each stage will depend on the specific dianhydride used and the desired film thickness.
Data Presentation
The following tables summarize the expected thermal and mechanical properties of polyimides synthesized from this compound and various aromatic dianhydrides. Please note that these are representative values based on the broader class of aromatic polyimides and actual experimental values may vary.
Table 1: Thermal Properties of Polyimides from this compound
| Dianhydride | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| Pyromellitic Dianhydride (PMDA) | > 350 | > 500 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | ~280 - 320 | > 500 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | ~260 - 300 | > 480 |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | ~250 - 290 | > 480 |
Table 2: Mechanical Properties of Polyimide Films from this compound
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Pyromellitic Dianhydride (PMDA) | 100 - 150 | 2.5 - 3.5 | 5 - 10 |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | 90 - 130 | 2.0 - 3.0 | 10 - 20 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 80 - 120 | 1.8 - 2.8 | > 15 |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | 85 - 125 | 2.2 - 3.2 | > 10 |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) (PAA)
Materials:
-
This compound (3,3'-DABP)
-
Aromatic Dianhydride (e.g., PMDA, BTDA, 6FDA, ODPA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask
-
Ice bath
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of nitrogen.
-
In a three-neck round-bottom flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve a calculated amount of this compound in anhydrous NMP to achieve a solids content of 15-20% (w/w).
-
Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions over 30-60 minutes.
-
After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours under a nitrogen atmosphere.
-
The resulting viscous poly(amic acid) solution is then ready for film casting or can be stored in a refrigerator.
Protocol 2: Thermal Imidization of PAA Film
Materials:
-
Poly(amic acid) solution
-
Glass substrate
-
Doctor blade or spin coater
-
Programmable oven or furnace with nitrogen atmosphere capability
Procedure:
-
Clean the glass substrate thoroughly with acetone and isopropanol.
-
Cast the poly(amic acid) solution onto the glass substrate using a doctor blade to achieve the desired film thickness. Alternatively, use a spin coater for thinner, more uniform films.
-
Place the cast film in a programmable oven.
-
Implement the following multi-step heating program under a nitrogen atmosphere:
-
Heat to 100°C and hold for 1 hour to remove the solvent.
-
Ramp the temperature to 200°C at a rate of 5°C/min and hold for 1 hour.
-
Ramp the temperature to 300°C at a rate of 5°C/min and hold for 1 hour.
-
For some applications requiring higher thermal stability, a final cure at 350°C for 30 minutes may be beneficial.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
The resulting polyimide film can be carefully peeled off from the glass substrate.
Protocol 3: Characterization of Polyimide Films
A. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the FTIR spectra of both the poly(amic acid) film (dried at 80°C) and the final polyimide film.
-
Expected Observations:
-
Poly(amic acid): Broad absorption bands around 3300 cm⁻¹ (O-H and N-H stretching) and a characteristic amide carbonyl peak around 1660 cm⁻¹.
-
Polyimide: Disappearance of the PAA characteristic peaks and the appearance of new absorption bands corresponding to the imide ring: asymmetric C=O stretching at ~1780 cm⁻¹, symmetric C=O stretching at ~1720 cm⁻¹, and C-N stretching at ~1370 cm⁻¹.
-
B. Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the polyimide film in a TGA instrument.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Determine the 5% weight loss temperature (Td5) as an indicator of the polymer's thermal stability.
C. Differential Scanning Calorimetry (DSC):
-
Place a small sample (5-10 mg) of the polyimide film in a DSC pan.
-
Heat the sample to a temperature above its expected glass transition temperature (Tg) at a heating rate of 10-20°C/min, cool it down rapidly, and then reheat at the same rate.
-
Determine the Tg from the midpoint of the transition in the second heating scan.
Visualizations
Caption: Two-step synthesis of polyimide from this compound.
Caption: Typical thermal imidization workflow for PAA films.
Application Notes and Protocols for the Chemical Imidization of 3,3'-Diaminobenzophenone-Based Polyamic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Their synthesis typically follows a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, which is subsequently converted into the final, often insoluble, polyimide through a process called imidization.[2] This conversion can be achieved thermally at high temperatures or chemically at lower temperatures.[3]
This document provides detailed protocols for the synthesis of a polyimide derived from 3,3'-Diaminobenzophenone (3,3'-DABP) and 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). It focuses specifically on the chemical imidization method, which utilizes chemical dehydrating agents to facilitate the cyclization of the poly(amic acid) precursor at or near room temperature.[3] Chemical imidization can offer advantages over thermal methods by potentially yielding more soluble polymers and avoiding the thermal stress that can cause cracking in films.[4]
Reaction Pathway
The synthesis is a two-step process. First, the poly(amic acid) is formed by the polycondensation of the diamine (3,3'-DABP) and the dianhydride (BTDA). Second, the poly(amic acid) is chemically cyclized to form the polyimide using a dehydrating agent and a catalyst.
Data Presentation
The properties of polyimides are highly dependent on the constituent monomers and the processing conditions. The following tables summarize typical properties for polyimides derived from BTDA, which are representative of the polymer class discussed herein.
Table 1: Thermal and Physical Properties of BTDA-Based Polyimides
| Property | Typical Value | Conditions / Notes |
|---|---|---|
| Glass Transition Temp. (Tg) | 200 - 280 °C | Varies significantly with the diamine monomer used. Determined by DSC.[2] |
| 5% Weight Loss Temp. (Td5) | > 500 °C | In N2 atmosphere. Determined by TGA.[2][5] |
| Decomposition Temp. | > 500 °C | Onset of major decomposition in an inert atmosphere.[6] |
| Solubility | Generally soluble | Soluble in aprotic polar solvents (NMP, DMAc, DMF) after chemical imidization.[7] |
Table 2: FTIR Spectroscopy Peaks for Reaction Monitoring
| Polymer Form | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Poly(amic acid) | 3350 - 3450 | N-H stretching of the amide group.[5] |
| 1660 - 1670 | C=O stretching of the amide linkage (Amide I).[2][5] | |
| Polyimide | 1770 - 1780 | Asymmetrical C=O stretching in the imide ring.[2][5] |
| 1710 - 1720 | Symmetrical C=O stretching in the imide ring.[2][5] | |
| ~1672 | Ketone C=O stretching from the BTDA moiety.[2] |
| | 720 - 730 | Imide ring deformation.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3,3'-DABP/BTDA Poly(amic acid)
This protocol describes the formation of the soluble polymer precursor.
-
Preparation : Ensure all glassware is thoroughly dried. Dry the this compound (3,3'-DABP) and 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) monomers in a vacuum oven before use to remove any residual moisture.
-
Reaction Setup : In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a molar equivalent of 3,3'-DABP in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to achieve a solids concentration of 15-20 wt%.
-
Monomer Addition : Once the diamine is fully dissolved, add one molar equivalent of BTDA powder to the solution in one portion under a steady stream of nitrogen.
-
Polymerization : Continue stirring the mixture at room temperature for 24 hours. The solution viscosity will increase significantly as the poly(amic acid) forms. The resulting viscous solution is used directly in the next step.
Protocol 2: Chemical Imidization of Poly(amic acid) in Solution
This protocol details the conversion of the poly(amic acid) to the final polyimide.
-
Reagent Addition : To the stirred poly(amic acid) solution from Protocol 1, add the chemical imidization agents. A common molar ratio per amic acid repeat unit is 4 equivalents of acetic anhydride (dehydrating agent) and 2 equivalents of pyridine (catalyst).[4] The addition should be done carefully at room temperature.
-
Reaction : Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-24 hours.[4]
-
Precipitation : Pour the resulting polymer solution slowly into a stirred non-solvent, such as methanol or ethanol, to precipitate the polyimide. Use a volume of non-solvent that is approximately 10 times the volume of the polymer solution.
-
Purification : Collect the precipitated polyimide powder by vacuum filtration. Wash the powder extensively with the non-solvent and then with deionized water to remove any residual reagents and solvent.
-
Drying : Dry the purified polyimide powder in a vacuum oven at an elevated temperature (e.g., 100-150°C) until a constant weight is achieved.
Characterization Protocols
Protocol 3: Structural Verification by FTIR Spectroscopy
FTIR is essential for confirming the successful conversion of the poly(amic acid) to polyimide.
-
Sample Preparation : Prepare a sample of the dried polyimide powder for analysis. The Attenuated Total Reflectance (ATR) method is convenient, requiring only a small amount of powder placed directly on the ATR crystal. Alternatively, the KBr pellet method can be used.[2]
-
Data Acquisition : Record the spectrum over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]
-
Analysis : Confirm the completion of imidization by observing the disappearance of the broad N-H stretch (3350–3450 cm⁻¹) and the amide C=O peak (~1660 cm⁻¹) from the poly(amic acid) precursor.[2][5] Simultaneously, verify the appearance of the characteristic imide absorption bands: asymmetrical C=O stretching (~1780 cm⁻¹), symmetrical C=O stretching (~1720 cm⁻¹), and imide ring deformation (~725 cm⁻¹).[2][5]
Protocol 4: Thermal Property Analysis (TGA/DSC)
Thermal analysis is critical for determining the service temperature and stability of the polyimide.
-
Thermogravimetric Analysis (TGA) :
-
Sample : Place 5-10 mg of the dried polyimide powder into an alumina or platinum TGA pan.[2]
-
Parameters : Heat the sample from 30°C to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[2]
-
Analysis : Determine the thermal stability by identifying the temperature at which 5% weight loss (Td5) occurs.[2]
-
-
Differential Scanning Calorimetry (DSC) :
-
Sample : Encapsulate 5-10 mg of the dried polyimide powder in an aluminum DSC pan.[2]
-
Parameters : Use a heat-cool-heat cycle to erase the polymer's thermal history. Heat from 30°C to a temperature ~50°C above the expected Tg, cool back to 30°C, and then perform a second heating scan at a rate of 10°C/min.[2]
-
Analysis : Determine the glass transition temperature (Tg) from the midpoint of the transition in the second heating scan.[8]
-
References
- 1. Preparation, characterization, and thermal degradation of polyimide(4–aminophenyl sulfone/3, 3ʹ, 4, 4ʹ-Benzophenonetetracarboxylic dianhydride) nanocomposite with S¡0₂, Ag, and montmorillonite nanofillers - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 2. benchchem.com [benchchem.com]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. benchchem.com [benchchem.com]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Notes and Protocols: 3,3'-Diaminobenzophenone as a Crosslinking Agent for Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminobenzophenone (3,3'-DABP) is an aromatic diamine that serves as a versatile crosslinking agent, or curative, for various polymer systems. Its rigid benzophenone core structure, coupled with the reactivity of its two primary amine groups, makes it a valuable component for enhancing the thermal and mechanical properties of polymers. When incorporated into a polymer matrix, 3,3'-DABP forms a three-dimensional network structure, leading to increased glass transition temperature (Tg), improved tensile strength and modulus, and enhanced thermal stability.
These attributes are of significant interest in the development of high-performance materials for demanding applications, including in the biomedical field where robust and stable polymer networks are required. This document provides detailed application notes and experimental protocols for the use of this compound as a crosslinking agent, with a focus on epoxy resin systems as a representative example. The methodologies and expected outcomes are based on established principles of polymer chemistry and data from analogous aromatic diamine crosslinking agents.
Mechanism of Action: Crosslinking with Epoxy Resins
The primary mechanism by which this compound crosslinks epoxy resins is through the reaction of its primary amine groups with the epoxide rings of the resin. Each primary amine group contains two reactive hydrogens, allowing each diamine molecule to potentially react with up to four epoxide groups. This reaction, a nucleophilic ring-opening of the epoxide, results in the formation of covalent bonds that link the polymer chains together, forming a rigid, crosslinked network. The reaction typically proceeds in two stages: the initial reaction of the primary amines to form secondary amines, followed by the reaction of these secondary amines at higher temperatures to complete the crosslinking process.
Experimental Protocols
Protocol 1: Crosslinking of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin
This protocol describes a typical procedure for crosslinking a standard DGEBA-based epoxy resin with this compound.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (3,3'-DABP)
-
Suitable solvent (e.g., acetone, for viscosity reduction if necessary)
-
Mold release agent
-
Molding plates (e.g., glass or steel)
-
Vacuum oven
-
Mechanical stirrer
-
Hot plate
Procedure:
-
Stoichiometric Calculation: Determine the required amount of 3,3'-DABP based on the amine hydrogen equivalent weight (AHEW) of the curative and the epoxide equivalent weight (EEW) of the epoxy resin. For 3,3'-DABP (C13H12N2O, Molar Mass: 212.25 g/mol ), which has four reactive amine hydrogens, the AHEW is 53.06 g/eq. The stoichiometric ratio is typically 1:1 of amine hydrogens to epoxy groups.
-
Preparation of 3,3'-DABP Solution: Gently heat the 3,3'-DABP powder to its melting point (approximately 150-152°C) or dissolve it in a minimal amount of a suitable solvent to ensure homogeneous mixing with the epoxy resin.
-
Mixing: Preheat the DGEBA epoxy resin to approximately 70-80°C to reduce its viscosity. Add the molten or dissolved 3,3'-DABP to the epoxy resin while stirring mechanically. Continue stirring for 10-15 minutes to ensure a homogeneous mixture.
-
Degassing: Place the mixture in a vacuum oven at 80-90°C for 15-20 minutes to remove any entrapped air bubbles.
-
Casting: Treat the molding plates with a mold release agent. Pour the degassed epoxy/amine mixture into the preheated mold.
-
Curing: Place the filled mold in a programmable oven and cure using a staged curing cycle. A typical cycle involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete reaction. For example:
-
120°C for 2 hours
-
Ramp to 180°C over 1 hour
-
Hold at 180°C for 3 hours
-
Slowly cool to room temperature.
-
-
Demolding and Post-Curing (Optional): Once cooled, carefully demold the cured polymer sheet. For applications requiring maximum thermal and mechanical properties, an additional post-curing step at a temperature slightly above the expected Tg (e.g., 200°C for 2 hours) can be performed.
Data Presentation
The following tables summarize typical quantitative data for epoxy resins cured with aromatic diamines, which are expected to be comparable to systems cured with this compound.
Table 1: Thermal Properties of Aromatic Diamine Cured Epoxy Resins
| Curing Agent | Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | Char Yield at 800°C (N2) (%) |
| 3,3'-DDS (analogue) | TGDDM Epoxy | 241 - 266[1] | ~390[2] | 59.6[2] |
| 4,4'-DDS (analogue) | TGDDM Epoxy | ~260[1] | ~363[2] | ~16[2] |
Table 2: Mechanical Properties of Aromatic Diamine Cured Epoxy Resins
| Curing Agent | Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (KIC) (MPa·m1/2) |
| 3,3'-DDS/4,4'-DDS Mix | TGDDM Epoxy | Not Reported | Not Reported | ~0.7 - 0.9[1] |
| Aromatic Diamines | Epoxy Resins | 27.1 (at 25°C)[3] | Not Reported | Not Reported |
Mandatory Visualizations
Characterization Protocols
Protocol 2: Differential Scanning Calorimetry (DSC) for Tg Determination
Objective: To determine the glass transition temperature (Tg) of the cured polymer, which indicates the extent of crosslinking.
Instrument: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Prepare a small sample (5-10 mg) of the cured polymer.
-
DSC Scan: Place the sample in an aluminum DSC pan. Perform a heat-cool-heat cycle under a nitrogen atmosphere.
-
First Heat: Ramp from room temperature to a temperature above the expected Tg (e.g., 250°C) at a heating rate of 10°C/min. This is to remove any thermal history.
-
Cool: Cool the sample back to room temperature at a controlled rate (e.g., 20°C/min).
-
Second Heat: Ramp from room temperature to 250°C at 10°C/min.
-
-
Data Analysis: Determine the Tg from the midpoint of the transition in the heat flow curve of the second heating scan.
Protocol 3: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To assess the thermal stability of the crosslinked polymer.
Instrument: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: Place a small sample (10-15 mg) of the cured polymer in a TGA pan.
-
TGA Scan: Heat the sample from room temperature to 800°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the onset of decomposition and the temperature at 5% weight loss (Td5). The residual weight at the end of the run gives the char yield.
Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring
Objective: To monitor the disappearance of reactant functional groups and the appearance of product functional groups during the curing process.
Instrument: FTIR Spectrometer with a heated stage.
Procedure:
-
Sample Preparation: Place a thin film of the uncured epoxy/amine mixture between two KBr plates.
-
FTIR Scans: Place the sample in the heated stage of the FTIR spectrometer.
-
Curing Program: Program the heated stage to follow the desired curing temperature profile.
-
Data Acquisition: Acquire FTIR spectra at regular intervals throughout the curing process.
-
Data Analysis: Monitor the decrease in the intensity of the epoxide peak (around 915 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3500 cm⁻¹), and the appearance of the hydroxyl (-OH) group band (broad peak around 3400 cm⁻¹).[4][5][6]
Conclusion
This compound is an effective crosslinking agent for polymers, particularly epoxy resins, capable of significantly enhancing their thermal and mechanical properties. The protocols outlined in this document provide a foundation for researchers to utilize 3,3'-DABP in the development of high-performance polymer networks. The provided data, based on analogous systems, offers a benchmark for expected performance. Further optimization of stoichiometry and curing conditions may be necessary to achieve the desired properties for specific applications.
References
- 1. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reaction mechanism, cure behavior and properties of a multifunctional epoxy resin, TGDDM, with latent curing agent dicyandiamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,3'-Diaminobenzophenone as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminobenzophenone is an aromatic diamine that can be utilized as a curing agent for epoxy resins. The presence of two primary amine groups allows it to react with epoxy groups to form a cross-linked thermoset polymer network. Aromatic amines, in general, are known to impart high thermal stability and good mechanical properties to cured epoxy systems, making them suitable for demanding applications. The meta-substituted aromatic rings of this compound can influence the reactivity and the final properties of the cured epoxy, such as its glass transition temperature (Tg) and mechanical strength.
These application notes provide an overview of the use of this compound as an epoxy curing agent, including its properties, illustrative performance data, and detailed experimental protocols for laboratory-scale preparation and characterization.
Features and Benefits
Utilizing this compound as an epoxy curing agent can offer several advantages, including:
-
High Thermal Stability: The aromatic structure of the curing agent contributes to a high glass transition temperature (Tg) in the cured epoxy, enabling its use in high-temperature environments.
-
Good Mechanical Properties: Aromatic amine-cured epoxies typically exhibit high strength and stiffness.
-
Controlled Reactivity: The reactivity of the amine groups can be influenced by the curing temperature, allowing for control over the curing process.
Typical Properties of this compound
A summary of the typical physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol [1] |
| Appearance | Solid |
| Melting Point | 150-151 °C |
| Amine Hydrogen Equivalent Weight (AHEW) | 53.06 g/eq |
Illustrative Curing Performance and Mechanical Properties
Due to the limited availability of specific performance data for this compound as an epoxy curing agent in the public domain, this section presents illustrative data based on a closely related meta-substituted aromatic diamine, 3,3'-diaminodiphenyl sulfone (33DDS), cured with a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.[2] This data provides a reasonable expectation of the performance characteristics that could be achieved.
Table 1: Illustrative Curing and Thermal Properties
| Parameter | Value |
| Epoxy Resin | Diglycidyl ether of bisphenol A (DGEBA) |
| Curing Agent | 3,3'-diaminodiphenyl sulfone (33DDS) |
| Stoichiometry (Amine:Epoxy) | 1:1 (molar ratio of amine hydrogen to epoxy groups) |
| Curing Schedule | 2 hours at 150°C + 2 hours at 200°C |
| Glass Transition Temperature (Tg) | ~160 - 180 °C (Determined by DSC or DMA) |
Table 2: Illustrative Mechanical Properties
| Property | Value |
| Tensile Strength | 70 - 90 MPa |
| Tensile Modulus | 2.5 - 3.5 GPa |
| Fracture Toughness (K₁c) | 0.6 - 0.8 MPa·m¹/² |
Experimental Protocols
The following protocols describe the general procedures for the preparation and characterization of an epoxy resin cured with this compound.
Protocol for Preparation of Epoxy-Curing Agent Mixture
-
Calculate the required amounts: Determine the stoichiometric ratio of the epoxy resin and this compound based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent. The AHEW of this compound is its molecular weight divided by the number of active amine hydrogens (4), which is 212.25 / 4 = 53.06 g/eq.
-
Pre-heat the components: Gently pre-heat the epoxy resin to reduce its viscosity (e.g., 60-80°C).
-
Dissolve the curing agent: Add the calculated amount of this compound to the pre-heated epoxy resin.
-
Mix thoroughly: Stir the mixture mechanically or by hand until the curing agent is completely dissolved and the mixture is homogeneous.
-
Degas the mixture: Place the mixture in a vacuum oven at a temperature sufficient to maintain low viscosity (e.g., 80°C) to remove any entrapped air bubbles.
Protocol for Curing the Epoxy Resin
-
Pour into a mold: Pour the degassed epoxy-curing agent mixture into a pre-heated mold treated with a release agent.
-
Curing: Place the mold in a programmable oven and apply a staged curing cycle. A typical cycle for an aromatic amine-cured epoxy would be:
-
Initial cure: 2 hours at a temperature where the reaction begins (e.g., 120-150°C).
-
Post-cure: 2-3 hours at a higher temperature (e.g., 180-200°C) to ensure complete cross-linking.
-
-
Cooling: Allow the cured epoxy to cool down slowly to room temperature inside the oven to minimize residual thermal stresses.
Protocol for Material Characterization
-
Sample preparation: Place a small amount (5-10 mg) of the uncured epoxy-curing agent mixture into a DSC pan.
-
Dynamic scan (Curing Profile): Heat the sample in the DSC from room temperature to a temperature above the curing exotherm (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) to observe the heat of reaction and the peak curing temperature.[3][4]
-
Tg determination:
-
Cure a sample of the mixture in the DSC or in an oven following the established curing schedule.
-
Perform a second DSC scan on the cured sample, typically heating from room temperature to a temperature above the expected Tg at a rate of 10-20°C/min. The glass transition will be observed as a step change in the heat flow.[3][4]
-
-
Sample preparation: Prepare a rectangular sample of the cured epoxy with appropriate dimensions for the DMA instrument.
-
DMA scan: Mount the sample in the DMA and apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from room temperature to a temperature above the glass transition.
-
Data analysis: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).
-
Sample preparation: Place a small amount (10-20 mg) of the cured epoxy sample into a TGA pan.
-
TGA scan: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data analysis: The weight loss of the sample as a function of temperature is recorded. The onset of decomposition and the char yield at high temperatures provide information about the thermal stability of the material.
Visualizations
Caption: Chemical reaction pathway for epoxy curing.
Caption: Experimental workflow for sample preparation and analysis.
Caption: Relationship between curing parameters and material properties.
References
Application Notes and Protocols for 3,3'-Diaminobenzophenone-Based Composite Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and characterization of composite materials based on 3,3'-Diaminobenzophenone (3,3'-DABP). This document includes detailed experimental protocols for the synthesis of 3,3'-DABP and its utilization in the fabrication of high-performance polyimide and epoxy composite materials. Furthermore, it presents a summary of the thermal and mechanical properties of these materials and explores their potential applications, particularly in the biomedical field.
Data Presentation
The following tables summarize the key properties of 3,3'-DABP-based composite materials, providing a comparative analysis of their performance.
Table 1: Thermal Properties of 3,3'-DABP Based Polyimide Composites
| Composite System | Filler Type & Loading | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA) (°C) | Reference |
| Polyimide (BTDA/3,3'-DABP) | None | >410 | 556-565 | [1] |
| Polyimide/SiO2 | 50% TEOS | - | >700 (char yield) | [2] |
| Polyimide/CNT | 1.5 wt% | - | >500 | [3] |
Note: BTDA (3,3',4,4'-benzophenonetetracarboxylic dianhydride), CNT (Carbon Nanotubes), TEOS (Tetraethoxysilane). Data is compiled from multiple sources and slight variations in experimental conditions may exist.
Table 2: Mechanical Properties of Epoxy and Polyimide Composites
| Composite System | Filler Type & Loading | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polyimide/Glass Powder | - | 164-242 | 4.7-7.5 | >6.0 | [1] |
| Glass Fiber/Epoxy | - | 686 (longitudinal), 631 (transverse) | - | - | [1] |
| DGEBA/3,3'-DDS Epoxy | None | - | - | - | [4] |
Note: DGEBA (Diglycidyl ether of bisphenol A), 3,3'-DDS (3,3'-Diaminodiphenyl sulfone). The data for DGEBA/3,3'-DDS epoxy is for a related diamine and provides a reference for the expected performance of epoxy systems cured with aromatic diamines like 3,3'-DABP.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3,3'-DABP and the preparation of its composite materials.
Protocol 1: Synthesis of this compound (3,3'-DABP)
This protocol is based on the catalytic reduction of a dinitro precursor.[5][6]
Materials:
-
Crude 3,3'-dinitro-4,4'-dichlorobenzophenone
-
Calcium oxide (CaO)
-
5% Palladium on alumina catalyst (Pd/Al2O3)
-
1,2-dichloroethane
-
Hydrogen gas
-
Ethanol
-
Deionized water
Equipment:
-
Autoclave or a closed glass vessel equipped with a thermometer, stirrer, and gas inlet
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In an autoclave, combine 50 g (0.15 moles) of 3,3'-dinitro-4,4'-dichlorobenzophenone, 21 g (0.38 moles) of calcium oxide, 1 g of 5% palladium/alumina catalyst, and 350 ml of 1,2-dichloroethane.
-
Hydrogenation: Stir the mixture at 30-35°C and introduce hydrogen gas, maintaining a constant pressure of 10 Kg/cm². Continue the reaction for approximately 10 hours.
-
Filtration: After the reaction is complete, heat the mixture to 70°C and filter it while hot to remove the catalyst and inorganic salts.
-
Crystallization: Cool the filtrate to induce the precipitation of yellow, needle-like crystals of this compound.
-
Purification: Collect the crystals by filtration, wash them with 10 ml of 1,2-dichloroethane, and then dry. For further purification, recrystallize the product from ethanol. The expected melting point is 150-151°C.[7]
Protocol 2: Preparation of 3,3'-DABP-Based Polyimide/Carbon Nanotube (CNT) Composite Films
This protocol describes a two-step method involving the formation of a poly(amic acid) precursor followed by thermal imidization.[3][8]
Materials:
-
This compound (3,3'-DABP)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
N-methyl-2-pyrrolidone (NMP)
-
Acid-treated multi-walled carbon nanotubes (MWCNTs)
-
1,3-dicyclohexylcarbodiimide (DCC) (dehydrating agent)
-
Phthalic anhydride
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Ultrasonicator
-
Glass plates for casting
-
Vacuum oven
Procedure:
-
CNT Dispersion: Disperse the desired amount of acid-treated MWCNTs in NMP using ultrasonication for at least 1 hour to achieve a homogeneous suspension.
-
Poly(amic acid) Synthesis:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 3,3'-DABP in NMP.
-
Slowly add an equimolar amount of BTDA to the diamine solution with constant stirring. Continue stirring at room temperature overnight to form a viscous poly(amic acid) (PAA) solution.
-
Add a small amount of phthalic anhydride to cap the amine end groups and stir for 24 hours.
-
Add DCC as a dehydrating agent and stir for another 24 hours to facilitate the conversion to polyisoimide (PII), a precursor to the final polyimide.
-
-
Composite Mixture Preparation: Add the PAA or PII solution to the CNT/NMP suspension and stir for several hours to ensure uniform mixing.
-
Film Casting and Curing:
-
Cast the composite mixture onto a clean glass plate.
-
Dry the cast film in a vacuum oven at 50°C for 48 hours to remove the solvent.
-
Thermally imidize the film by heating at 200°C for 3 hours, followed by 300°C for 2 hours.
-
Protocol 3: Preparation of 3,3'-DABP Cured Epoxy/Glass Fiber Composite
This protocol outlines the fabrication of a glass fiber-reinforced epoxy composite using 3,3'-DABP as a curing agent.[1][9]
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
This compound (3,3'-DABP)
-
Woven glass fabric
-
Acetone (for cleaning)
Equipment:
-
Mechanical stirrer
-
Hot press
-
Vacuum oven
-
Molds
Procedure:
-
Resin Formulation:
-
Calculate the stoichiometric amount of 3,3'-DABP required to cure the DGEBA epoxy resin. The amine hydrogen equivalent weight (AHEW) of 3,3'-DABP is 53.06 g/eq.
-
Preheat the epoxy resin to approximately 60°C to reduce its viscosity.
-
Add the calculated amount of 3,3'-DABP to the epoxy resin and stir thoroughly until the diamine is completely dissolved and the mixture is homogeneous.
-
-
Prepreg Preparation:
-
Cut the woven glass fabric to the desired dimensions.
-
Uniformly apply the epoxy-diamine mixture onto the glass fabric using a roller or a brush to create prepregs.
-
Place the prepregs in a vacuum oven at a slightly elevated temperature (e.g., 70°C) for a short period to remove any entrapped air bubbles.
-
-
Composite Lamination and Curing:
-
Stack the prepregs in a mold to the desired thickness.
-
Place the mold in a hot press and apply pressure.
-
Cure the composite using a staged curing cycle, for example: 120°C for 1 hour, followed by 150°C for 2 hours, and a post-cure at 180°C for 1 hour. The exact curing cycle may need to be optimized based on the specific resin system and desired properties.
-
-
Demolding: After the curing cycle is complete, cool the mold to room temperature before demolding the composite part.
Visualizations
The following diagrams illustrate the experimental workflows for the preparation of 3,3'-DABP based composite materials.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for Polyimide/CNT composite film preparation.
Caption: Workflow for Epoxy/Glass Fiber composite fabrication.
Applications in Biomedical and Drug Development Fields
Polyimides, in general, are gaining attention for biomedical applications due to their excellent biocompatibility, biostability, and mechanical properties.[10][11] While specific drug delivery systems based on 3,3'-DABP are not yet widely reported, the inherent properties of benzophenone-containing polymers open up possibilities.
-
Biomedical Devices: The high strength and thermal stability of 3,3'-DABP-based composites make them suitable for implantable devices, surgical instruments, and diagnostic equipment that require sterilization.[12]
-
Drug Delivery: Benzophenone moieties can act as photo-crosslinkers.[13][14] This functionality could be exploited to create hydrogels or nanoparticles for controlled drug release, where the release is triggered by UV light.
-
Biosensors: The ability to form robust, dielectric films makes polyimides derived from 3,3'-DABP potential candidates for insulating layers in biosensors and neural probes.[10]
-
Scaffolds for Tissue Engineering: The mechanical properties of these composites can be tailored to mimic those of biological tissues, suggesting their potential use as scaffolds in tissue engineering applications.
Further research is needed to fully explore the potential of 3,3'-DABP-based composite materials in the drug development and broader biomedical landscape. The protocols and data presented here provide a foundational resource for scientists and researchers working in this exciting field.
References
- 1. Modification of Epoxy Resin with Reactive End-Capped Carboxylic Imide Oligomer for Manufacture of Glass-Fiber Reinforced Composite [article.sapub.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. aquila.usm.edu [aquila.usm.edu]
- 5. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 6. US4556738A - Process for preparation of 3,3'- or 3,4'-diamino benzophenone - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Polyimide as a biomedical material: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. Surface-attached poly(phosphoester)-hydrogels with benzophenone groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY01777D [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application of 3,3'-Diaminobenzophenone in Membrane Technology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of aromatic diamines, specifically highlighting the potential of 3,3'-Diaminobenzophenone (DABP) and its close structural analog, 3,3'-diaminobenzidine (DAB), in the field of membrane technology. While direct literature on the application of this compound in membrane synthesis is limited, the use of 3,3'-diaminobenzidine serves as a strong proxy for fabricating high-performance nanofiltration membranes through interfacial polymerization. This information is valuable for researchers in materials science and drug development who are exploring novel membrane materials for separation and purification processes.
Aromatic diamines are crucial monomers in the synthesis of polyimide and polyamide membranes, which are widely used in gas separation, nanofiltration, and reverse osmosis. The rigid structure and reactive amine groups of molecules like DABP and DAB allow for the formation of highly cross-linked and selective membrane layers.
Part 1: Application in Nanofiltration Membranes via Interfacial Polymerization
A key application of aromatic diamines in membrane technology is the formation of the selective layer of thin-film composite (TFC) nanofiltration membranes via interfacial polymerization. In this process, an aqueous solution of the diamine is reacted with an organic solution of a polyacyl chloride (e.g., trimesoyl chloride, TMC) at the interface of the two immiscible liquids.
While specific data for this compound was not found in the reviewed literature, a study on 3,3'-diaminobenzidine (DAB) demonstrates the successful fabrication of a nanofiltration polyamide membrane.[1] The resulting membrane showed excellent stability and salt rejection capabilities.[1]
Quantitative Data Summary
The performance of a nanofiltration membrane synthesized using 3,3'-diaminobenzidine (DAB) and trimesoyl chloride (TMC) is summarized below. These values can be considered indicative of the potential performance of a membrane synthesized with the structurally similar this compound.
| Parameter | Value | Conditions |
| Average Permeability | 12.5 L m⁻² h⁻¹ MPa⁻¹ | Optimized membrane |
| Salt Rejection | ||
| Na₂SO₄ | 84.2% | |
| MgSO₄ | 48.8% | |
| MgCl₂ | 14.5% | |
| NaCl | 15.3% | |
| Operational Stability | ||
| pH Range | 5–10 | Stable performance |
| Temperature Range | 25–70 °C | Stable performance |
| Long-term Nanofiltration | 148 hours | Stable performance |
Experimental Protocol: Synthesis of a TFC Nanofiltration Membrane
This protocol is adapted from the synthesis of a 3,3'-diaminobenzidine-based membrane and can be used as a starting point for experiments with this compound.[1]
Materials:
-
Polysulfone (PSf) support membrane
-
This compound (DABP) or 3,3'-diaminobenzidine (DAB)
-
Trimesoyl chloride (TMC)
-
Hexane (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Support Membrane Preparation: A polysulfone (PSf) support membrane is first immersed in deionized water.
-
Aqueous Monomer Solution: Prepare an aqueous solution of the diamine (DABP or DAB). The concentration of the diamine is a critical parameter that needs to be optimized.
-
Immersion: The PSf support membrane is immersed in the aqueous diamine solution for a specific duration (the immersion time is a variable to be optimized).
-
Removal of Excess Solution: After immersion, the excess diamine solution is removed from the surface of the support membrane.
-
Interfacial Polymerization: The diamine-saturated support membrane is then immersed in an organic solution of trimesoyl chloride (TMC) in hexane for a defined reaction time to allow for interfacial polymerization to occur, forming the polyamide selective layer.
-
Post-Treatment: The resulting thin-film composite membrane is subsequently washed and stored in deionized water before use.
Experimental Workflow Diagram
References
Application Notes and Protocols for 3,3'-Diaminobenzophenone in Flexible Electronic Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3,3'-Diaminobenzophenone (3,3'-DABP) in the synthesis of high-performance polyimides for flexible electronic substrates. The content includes detailed experimental protocols, characterization methods, and a summary of the material properties, offering a practical guide for the development of advanced electronic materials.
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and good dielectric performance, making them ideal candidates for substrates in flexible electronics. The choice of monomers, specifically the diamine and dianhydride, plays a crucial role in determining the final properties of the polyimide film. This compound is an aromatic diamine containing a flexible benzophenone linkage, which can impart desirable properties such as improved solubility and processability to the resulting polyimides, while maintaining high thermal stability. These characteristics are critical for the fabrication of reliable and durable flexible electronic devices.
Synthesis of Polyimides from this compound
The synthesis of polyimides from 3,3'-DABP typically follows a two-step polycondensation reaction. The first step involves the reaction of the diamine with a dianhydride in a polar aprotic solvent at low temperatures to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through a cyclodehydration reaction, which can be achieved by either thermal or chemical imidization.[1]
Commonly Used Dianhydrides:
-
Pyromellitic Dianhydride (PMDA): Known for producing polyimides with high thermal stability and excellent mechanical strength.[2][3]
-
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA): Often used to enhance the solubility and processing characteristics of polyimides.[4]
The general chemical reaction and workflow for the synthesis process are illustrated below.
Caption: General workflow for the two-step synthesis of polyimides from this compound.
Experimental Protocols
Protocol 1: Synthesis of Polyimide from 3,3'-DABP and Pyromellitic Dianhydride (PMDA)
Materials:
-
This compound (3,3'-DABP), high purity
-
Pyromellitic Dianhydride (PMDA), high purity, dried under vacuum
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas, high purity
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,3'-DABP in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine is fully dissolved, gradually add an equimolar amount of PMDA powder to the solution with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program for thermal imidization:
-
80°C for 2 hours to slowly evaporate the solvent.
-
150°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete cyclization.[5]
-
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
-
Protocol 2: Synthesis of Polyimide from 3,3'-DABP and 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA)
Materials:
-
This compound (3,3'-DABP), high purity
-
3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA), high purity, dried under vacuum
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Nitrogen gas, high purity
Procedure:
-
Poly(amic acid) Synthesis:
-
Follow the same procedure as in Protocol 1, substituting PMDA with an equimolar amount of BTDA and using DMAc as the solvent.
-
-
Film Casting and Thermal Imidization:
-
The film casting and thermal imidization process is similar to that described in Protocol 1. A typical heating schedule is as follows: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour.[1]
-
Characterization of 3,3'-DABP-Based Polyimide Films
The successful synthesis and performance of the polyimide films can be evaluated through various characterization techniques.
Caption: Key characterization techniques for evaluating the properties of 3,3'-DABP-based polyimide films.
Structural Characterization (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the conversion of the poly(amic acid) to polyimide. The disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks indicate successful imidization.
Thermal Properties
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability and glass transition temperature (Tg) of the polyimide films, respectively.
Mechanical Properties
The mechanical properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine (UTM) according to ASTM standards.
Dielectric Properties
The dielectric constant and dielectric loss of the polyimide films are measured over a range of frequencies using a dielectric analyzer. These properties are crucial for applications in electronic insulation and high-frequency circuits.
Quantitative Data Summary
Table 1: Thermal Properties of Aromatic Polyimide Films
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 250 - 400 °C |
| 5% Weight Loss Temperature (TGA) | > 500 °C (in N₂) |
Table 2: Mechanical Properties of Aromatic Polyimide Films
| Property | Typical Value Range |
| Tensile Strength | 100 - 200 MPa |
| Young's Modulus | 2 - 5 GPa |
| Elongation at Break | 10 - 80 % |
Table 3: Dielectric Properties of Aromatic Polyimide Films (at 1 MHz)
| Property | Typical Value Range |
| Dielectric Constant (ε') | 2.8 - 3.5 |
| Dielectric Loss (tan δ) | 0.002 - 0.01 |
Conclusion
This compound is a valuable diamine monomer for the synthesis of high-performance polyimides for flexible electronic substrates. The resulting polyimides are expected to exhibit a favorable combination of thermal stability, mechanical robustness, and desirable dielectric properties. The provided protocols offer a foundation for the synthesis and characterization of these materials, enabling further research and development in the field of flexible electronics. Further optimization of the reaction conditions and monomer selection can lead to polyimides with tailored properties for specific applications.
References
Application Notes and Protocols: Photocurable Polymers Containing 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photocurable polymers, particularly polyimides, are a class of high-performance materials renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of specific diamines, such as 3,3'-Diaminobenzophenone (3,3'-DABP), into the polymer backbone can impart unique photosensitive properties, making them suitable for a range of advanced applications including microelectronics, medical devices, and as matrices for controlled drug delivery. The benzophenone moiety within the diamine structure can act as a built-in photoinitiator, facilitating cross-linking upon exposure to ultraviolet (UV) light.
These application notes provide a comprehensive overview of the synthesis, characterization, and application of photocurable polymers based on this compound. Detailed experimental protocols are provided to guide researchers in the successful implementation of these materials in their work.
Data Presentation
The following tables summarize typical quantitative data for a photocurable polyimide system synthesized from this compound and 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA), formulated with a reactive diluent and a photoinitiator.
Table 1: Mechanical Properties of Cured Polyimide Films
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D882 | 100 - 140 MPa |
| Young's Modulus | ASTM D882 | 2.5 - 3.5 GPa |
| Elongation at Break | ASTM D882 | 5 - 15% |
| Hardness | ASTM D3363 | 2H - 4H |
Table 2: Thermal Properties of Cured Polyimide Films
| Property | Test Method | Typical Value |
| Glass Transition Temperature (Tg) | DSC | 250 - 300 °C |
| 5% Weight Loss Temperature (TGA) | TGA | > 450 °C (in N₂) |
| Coefficient of Thermal Expansion (CTE) | TMA | 40 - 60 ppm/°C |
Table 3: Photocuring and Lithographic Properties
| Property | Test Method | Typical Value |
| Photosensitivity | UV Exposure | 100 - 500 mJ/cm² |
| Resolution | Photolithography | 10 - 20 µm |
| Film Thickness | Spin Coating | 5 - 25 µm |
Experimental Protocols
Synthesis of Poly(amic acid) Precursor from 3,3'-DABP and BTDA
This protocol describes the synthesis of the poly(amic acid) (PAA) precursor, which is the soluble intermediate to the final polyimide.
Materials:
-
This compound (3,3'-DABP)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Ice bath
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of 3,3'-DABP in anhydrous NMP.
-
Stir the solution under a gentle flow of inert gas until the diamine is completely dissolved.
-
Cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of BTDA powder to the cooled diamine solution in small portions over a period of 1-2 hours to control the exothermic reaction.
-
After the complete addition of BTDA, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 24 hours. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).
-
The resulting viscous PAA solution can be stored in a refrigerator for further use.
Formulation of the Photocurable Resin
This protocol details the preparation of a photocurable resin from the synthesized PAA solution.
Materials:
-
Poly(amic acid) solution in NMP (from Protocol 1)
-
Reactive diluent (e.g., N-Vinylpyrrolidone - NVP)
-
Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone - DMPA)
-
Amber glass vial
-
Magnetic stirrer
Procedure:
-
In an amber glass vial to protect from light, place a known amount of the PAA solution.
-
While stirring, add the reactive diluent (e.g., 10-30 wt% of the PAA solution) to adjust the viscosity.
-
Add the photoinitiator (e.g., 1-5 wt% of the solid PAA content).
-
Continue stirring in the dark until a homogeneous solution is obtained.
-
The formulated resin should be stored in a dark, cool place.
Photolithography and Curing Process
This protocol describes the steps to create patterned structures from the formulated photocurable resin.
Materials:
-
Photocurable resin (from Protocol 2)
-
Substrate (e.g., silicon wafer, glass slide)
-
Spin coater
-
Hot plate
-
UV exposure system (e.g., mask aligner) with a 365 nm light source
-
Photomask
-
Developer solution (e.g., NMP or a mixture of NMP and isopropanol)
-
Programmable oven or furnace
Procedure:
-
Substrate Preparation: Clean the substrate thoroughly using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).
-
Spin Coating: Dispense the photocurable resin onto the center of the substrate. Spin coat at a desired speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve the target film thickness.
-
Soft Bake: Place the coated substrate on a hot plate at 80-100 °C for 2-5 minutes to remove excess solvent.
-
UV Exposure: Place the photomask over the coated substrate and expose it to UV light (365 nm) with a specific dose (e.g., 100-500 mJ/cm²). The benzophenone groups in the polymer backbone and the added photoinitiator will induce cross-linking in the exposed regions, making them insoluble.
-
Development: Immerse the exposed substrate in the developer solution for a specific time (e.g., 30-90 seconds) with gentle agitation. The unexposed regions will dissolve, revealing the patterned structure.
-
Rinsing: Rinse the developed substrate with a suitable rinsing solvent (e.g., isopropanol) and dry it with a stream of nitrogen.
-
Hard Bake (Curing): Place the patterned substrate in a programmable oven or furnace. Gradually heat the sample under a nitrogen atmosphere to a final temperature of 250-350 °C and hold for 1-2 hours. This step completes the imidization process and enhances the thermal and mechanical properties of the polymer.
Visualizations
Diagrams
Application Notes and Protocols for Polyimides Derived from 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanical properties of polyimides synthesized using 3,3'-Diaminobenzophenone (3,3'-DABP). Due to the limited availability of specific quantitative data for polyimides derived directly from 3,3'-DABP in the reviewed literature, this document also includes representative data from polyimides based on other meta-substituted diamines to illustrate the expected performance and influence of the dianhydride structure.
Introduction to 3,3'-DABP Based Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound, a meta-substituted diamine, into the polyimide backbone introduces a kinked, non-linear structure. This structural feature generally leads to improved solubility and processability compared to their linear para-substituted counterparts, while maintaining good thermal and mechanical performance. The ketone linkage in 3,3'-DABP can also enhance adhesion and other specific properties.
The mechanical properties of these polyimides are significantly influenced by the choice of the tetracarboxylic dianhydride co-monomer. Aromatic dianhydrides with rigid structures tend to yield polyimides with higher tensile strength and modulus, while more flexible dianhydrides can lead to increased elongation at break.
Mechanical Properties
The key mechanical properties for polyimide films are tensile strength, Young's modulus (tensile modulus), and elongation at break. These properties determine the material's suitability for various applications, from flexible electronics to aerospace components.
Quantitative Data Summary
The following table summarizes the mechanical properties of polyimide films derived from a meta-amide-substituted dianiline, which serves as a representative example for a meta-substituted diamine like 3,3'-DABP. For comparison, a general range of mechanical properties for a series of aromatic polyimides is also provided.
| Dianhydride | Diamine | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Pyromellitic Dianhydride (PMDA) | meta-Amide-Substituted Dianiline | 131 | 4.1 | - | [1] |
| Various Aromatic Dianhydrides | Various Aromatic Diamines | 94 - 120 | 1.85 - 2.18 | 7 - 15 | [2][3] |
Note: The data for the meta-amide-substituted dianiline represents a specific polyimide system and provides a valuable indication of the performance achievable with meta-structured diamines. The general range for aromatic polyimides showcases the broad spectrum of properties that can be achieved by varying the monomer composition.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of polyimides from 3,3'-DABP and the subsequent characterization of their mechanical properties.
Synthesis of Polyimides via a Two-Step Polycondensation Reaction
This is the most common method for preparing high molecular weight, high-quality polyimide films.
Materials:
-
This compound (3,3'-DABP)
-
Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride - PMDA, 3,3',4,4'-Benzophenonetetracarboxylic dianhydride - BTDA)
-
High-purity, anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, three-necked flask equipped with a mechanical stirrer and an inert gas inlet/outlet, dissolve a stoichiometric amount of 3,3'-DABP in the chosen solvent (NMP or DMAc).
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution at room temperature.
-
Continue stirring under an inert atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate or other suitable substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
Perform a staged curing process to gradually remove the solvent and effect the cyclodehydration to the polyimide. A typical heating schedule is:
-
80-100 °C for 1-2 hours
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300-350 °C for 1 hour
-
-
After cooling to room temperature, the polyimide film can be carefully peeled from the substrate.
-
Mechanical Property Testing of Polyimide Films (ASTM D882)
The tensile properties of the prepared polyimide films are determined according to the ASTM D882 standard test method.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Micrometer for thickness measurement
-
Specimen cutter
Procedure:
-
Specimen Preparation:
-
Cut rectangular or dumbbell-shaped specimens from the polyimide film. Typical dimensions for rectangular specimens are 10-25 mm in width and a length sufficient for the grips (e.g., 100 mm).
-
Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.
-
-
Testing:
-
Set the initial grip separation on the UTM.
-
Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load-elongation curve.
-
-
Data Analysis:
-
Tensile Strength: Calculate the maximum stress reached before failure by dividing the maximum load by the original cross-sectional area.
-
Young's Modulus (Tensile Modulus): Determine the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture relative to the initial gauge length.
-
Visualizations
Caption: Workflow for the two-step synthesis of polyimides.
Caption: Experimental workflow for mechanical property testing.
Caption: Influence of dianhydride structure on polyimide properties.
References
- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Permeability of Membranes Made with 3,3'-Diaminobenzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and gas permeability characterization of polyimide membranes incorporating 3,3'-Diaminobenzophenone (3,3'-DABP). The information is intended to guide researchers in the fabrication and evaluation of these membranes for various gas separation applications.
Introduction
Aromatic polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. These properties make them attractive materials for gas separation membranes. The performance of a polyimide membrane, specifically its permeability to different gases and its selectivity for certain gases over others, is highly dependent on the chemical structure of its constituent monomers. The choice of the diamine and dianhydride monomers influences the polymer chain packing, fractional free volume, and interactions with penetrant gas molecules.
This compound (3,3'-DABP) is an aromatic diamine containing a ketone group. The presence of this polar ketone group and the meta-substituted amine groups can influence the polymer's morphology and its affinity for certain gases, potentially leading to desirable gas separation properties. This document outlines the synthesis of polyimide membranes using 3,3'-DABP and common dianhydrides, along with protocols for measuring their gas permeability.
Data Presentation
The gas transport properties of polyimide membranes are typically characterized by their permeability (P) and ideal selectivity (α). Permeability is often reported in Barrer units (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)). Ideal selectivity is the ratio of the permeabilities of two gases.
Table 1: Illustrative Gas Permeability Data for Aromatic Polyimide Membranes
| Polymer System | Gas | Permeability (Barrer) | Ideal Selectivity (α) |
| 3,3'-DABP - 6FDA | CO₂ | Data Not Available | CO₂/CH₄: Data Not Available |
| CH₄ | Data Not Available | CO₂/N₂: Data Not Available | |
| O₂ | Data Not Available | O₂/N₂: Data Not Available | |
| N₂ | Data Not Available | ||
| 3,3'-DABP - BTDA | CO₂ | Data Not Available | CO₂/CH₄: Data Not Available |
| CH₄ | Data Not Available | CO₂/N₂: Data Not Available | |
| O₂ | Data Not Available | O₂/N₂: Data Not Available | |
| N₂ | Data Not Available |
Note: Specific permeability and selectivity values for 3,3'-DABP based polyimides are not available in the searched literature. The table structure is provided as a template for presenting experimental data.
Experimental Protocols
Protocol 1: Synthesis of Polyimide Membranes from this compound
This protocol describes a typical two-step polycondensation method for synthesizing polyimide membranes.
Materials:
-
This compound (3,3'-DABP)
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA))
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
-
Glass plates
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of 3,3'-DABP in anhydrous NMP under a nitrogen atmosphere. b. Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride powder to the solution in one portion. c. Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
Membrane Casting: a. Pour the poly(amic acid) solution onto a clean, level glass plate. b. Cast the film to a desired thickness using a casting knife or doctor blade. c. Place the glass plate in a vacuum oven and heat it gradually to remove the solvent. A typical heating profile would be 80°C for 2 hours, 120°C for 2 hours, and 150°C for 2 hours.
-
Chemical Imidization: a. To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer) as the dehydrating agent and catalyst, respectively. b. Stir the mixture at room temperature for 12-24 hours to complete the imidization process. c. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. d. Filter, wash the polymer with fresh methanol, and dry it in a vacuum oven at 120°C overnight. e. Redissolve the dried polyimide in a suitable solvent (e.g., NMP or chloroform) and cast it into a membrane as described in step 2.
-
Thermal Imidization (Alternative to Chemical Imidization): a. After casting the poly(amic acid) film on a glass plate (step 2), place it in a high-temperature vacuum oven. b. Gradually heat the film under vacuum or a nitrogen atmosphere to a final temperature of 250-300°C and hold for several hours to ensure complete conversion of the poly(amic acid) to polyimide. The heating ramp should be slow to avoid the formation of defects in the membrane.
Protocol 2: Gas Permeability Measurement
This protocol describes the constant-volume, variable-pressure method for determining the gas permeability of the prepared membranes.
Apparatus:
-
Gas permeation cell (dividing an upstream high-pressure side from a downstream low-pressure side)
-
Vacuum pump
-
Pressure transducers for both upstream and downstream sides
-
Gas cylinders with regulators (for CO₂, CH₄, O₂, N₂, etc.)
-
Constant temperature chamber or water bath
Procedure:
-
Membrane Mounting: a. Cut a circular sample of the polyimide membrane and place it in the gas permeation cell, ensuring a good seal between the upstream and downstream chambers. b. Measure the thickness of the membrane at several points and calculate the average.
-
System Evacuation: a. Evacuate both the upstream and downstream sides of the permeation cell using the vacuum pump to remove any residual gases.
-
Gas Permeation Measurement: a. Close the valve to the vacuum pump on the downstream side to isolate a constant volume. b. Introduce the test gas to the upstream side of the cell and maintain it at a constant pressure (e.g., 2-10 bar). c. Record the pressure increase in the downstream volume as a function of time using the pressure transducer.
-
Data Analysis: a. Plot the downstream pressure versus time. The permeability coefficient (P) can be calculated from the steady-state slope of this plot using the following equation:
-
Ideal Selectivity Calculation: a. Repeat the measurement for different gases. b. The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their permeabilities:
Mandatory Visualizations
Caption: Experimental workflow for polyimide membrane synthesis and gas permeability testing.
Caption: Two-step synthesis of polyimides from 3,3'-DABP and a dianhydride.
Application Notes and Protocols for the Synthesis of Polyimides from 3,3'-Diaminobenzophenone and BTDA
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties make them ideal for a wide range of applications in the aerospace, electronics, and medical fields.[1] The synthesis of polyimides is typically achieved through a two-step process. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor from the reaction of a dianhydride with a diamine in a polar aprotic solvent.[4] This is followed by a thermal or chemical imidization step, which involves cyclodehydration to form the final insoluble and intractable polyimide.[3]
This document provides a detailed protocol for the synthesis of a specific polyimide derived from 3,3'-Diaminobenzophenone (3,3'-DABP) as the diamine and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) as the dianhydride.
Experimental Protocols
Materials and Equipment
-
Monomers : this compound (3,3'-DABP) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). It is crucial that the monomers are of high purity and thoroughly dried in a vacuum oven prior to use to prevent molecular weight reduction.
-
Solvent : Anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[5] The solvent should be of high purity and low water content.
-
Reaction Vessel : A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube to maintain an inert atmosphere.[5]
-
Casting Surface : Clean and dry glass plates.
-
Curing Oven : A programmable oven with a nitrogen or argon purge for the thermal imidization process.[6]
-
Characterization Equipment : Fourier-transform infrared (FTIR) spectrometer, Thermogravimetric Analyzer (TGA), Differential Scanning Calorimeter (DSC), and a Universal Testing Machine (UTM) for mechanical properties.
Synthesis of Poly(amic acid) (PAA) from 3,3'-DABP and BTDA
-
Preparation of the Reaction Setup : Ensure all glassware is meticulously dried to prevent any moisture from interfering with the polymerization. Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet, and drying tube. Purge the entire system with dry nitrogen gas to establish an inert atmosphere.[5]
-
Dissolution of the Diamine : In the reaction flask, dissolve a precise equimolar amount of this compound (3,3'-DABP) in the anhydrous polar aprotic solvent (e.g., NMP or DMAc). The concentration of the solution is typically controlled to achieve a final solid content of 10-30 wt%.[7] Stir the mixture at room temperature until the diamine is completely dissolved.
-
Addition of the Dianhydride : Gradually add an equimolar amount of solid 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) powder to the stirred diamine solution.[7] The addition should be done in portions to control the exothermic nature of the reaction and maintain a homogeneous solution.
-
Polymerization : Continue stirring the reaction mixture at room temperature under a continuous nitrogen purge. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction is typically allowed to proceed for 12-24 hours to ensure the formation of a high molecular weight polymer.[5][8] The resulting viscous solution is the poly(amic acid) precursor.
Thermal Imidization of the Poly(amic acid) to Polyimide
-
Casting of the PAA Film : Pour the viscous poly(amic acid) solution onto a clean, level glass plate. Spread the solution evenly to a desired thickness using a doctor blade or a casting knife.
-
Solvent Evaporation : Place the cast film in a pre-heated oven at a relatively low temperature, typically 80-100°C, for an extended period (e.g., 2-5 hours) to slowly evaporate the bulk of the high-boiling-point solvent.[5][6] This step is crucial to minimize the formation of voids and internal stresses in the final film.
-
Staged Thermal Curing : To achieve complete imidization and produce a high-quality polyimide film, a multi-step curing protocol is highly recommended.[6] The film should be heated in a programmable oven under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation at high temperatures.[6] A typical heating schedule is as follows:
-
Increase the temperature to 125°C and hold for 2 hours.[8]
-
Increase the temperature to 150°C and hold for 2 hours.[8]
-
Increase the temperature to 200°C and hold for 1 hour.[8]
-
Increase the temperature to 250°C and hold for 1 hour.[8]
-
Finally, increase the temperature to 300°C and hold for at least 1 hour to ensure complete cyclization.[6][8]
-
-
Cooling and Film Removal : After the final curing step, allow the film to cool down slowly to room temperature to minimize thermal stress. The resulting polyimide film can then be carefully peeled off from the glass substrate.
Data Presentation
| Property | Typical Value Range | Notes |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 200 - 350 °C | Highly dependent on the diamine structure; determined by DSC.[1][9] |
| 5% Weight Loss Temperature (Td5) | > 500 °C (in N2) | Indicates the onset of thermal decomposition; determined by TGA.[1] |
| Mechanical Properties | ||
| Tensile Strength | 90 - 140 MPa | Measured by UTM according to ASTM D882.[1][10] |
| Young's Modulus | 1.8 - 3.0 GPa | Measured by UTM according to ASTM D882.[10] |
| Elongation at Break | 5 - 20 % | Measured by UTM according to ASTM D882.[10] |
| Molecular Weight | ||
| Weight-Average Molecular Weight (Mw) | 20,000 - 100,000 g/mol | Dependent on synthesis conditions; can be determined by GPC.[11] |
| Polydispersity Index (PDI) | 1.5 - 3.0 | A measure of the distribution of molecular weights.[12] |
Mandatory Visualization
Caption: Workflow for the two-step synthesis of polyimide.
Caption: Reaction pathway for polyimide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films | MDPI [mdpi.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
improving molecular weight in 3,3'-Diaminobenzophenone polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of 3,3'-Diaminobenzophenone (DABP), with a specific focus on strategies to improve the final polymer's molecular weight.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound (DABP) undergo?
A1: this compound, having two primary amine functional groups, undergoes step-growth polymerization, most commonly through a process called polycondensation.[1] This involves reacting it with a co-monomer that has two complementary functional groups, leading to the formation of a polymer and the elimination of a small molecule byproduct, such as water.
Q2: What are the common co-monomers used with DABP and what polymers do they form?
A2: DABP is a versatile monomer used in the synthesis of high-performance polymers.
-
Polyimides: The most common application involves reacting DABP with aromatic dianhydrides (e.g., pyromellitic dianhydride - PMDA, benzophenonetetracarboxylic dianhydride - BTDA) to form polyimides.[2][3] This is typically a two-stage process that first yields a soluble poly(amic acid) precursor, which is then cyclized to the final, robust polyimide.[4]
-
Polyamides: DABP can be reacted with dicarboxylic acids or their more reactive derivatives, diacyl chlorides, to form polyamides.
Q3: Why is achieving a high molecular weight crucial for my polymer?
A3: High molecular weight is paramount for achieving desirable mechanical and physical properties in the final polymer. Properties such as tensile strength, toughness, flexibility, and film-forming ability are all significantly influenced by the polymer's molecular weight.[1][4][5] Low molecular weight polymers are often brittle and lack the structural integrity required for most applications.[1]
Q4: What is a poly(amic acid) and why is it important in polyimide synthesis?
A4: A poly(amic acid) is the soluble intermediate polymer formed during the first stage of a two-step polyimide synthesis.[2][4] It is created by reacting a diamine, like DABP, with a dianhydride at a low temperature.[6] This precursor is advantageous because it is typically soluble in the reaction solvent, allowing for easier processing and casting into films. The poly(amic acid) is then converted into the final, often insoluble, polyimide in a second step through thermal or chemical cyclization, which eliminates water.[2][6]
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
Issue 1: The molecular weight of my polymer is consistently low.
This is one of the most frequent challenges in step-growth polymerization.[1][5]
Possible Causes & Suggested Solutions
-
Imprecise Monomer Stoichiometry: Step-growth polymerization is highly sensitive to the molar balance of the reacting functional groups.[1] A slight excess of either the diamine or the co-monomer will severely limit the chain length.
-
Monomer Impurities: The presence of monofunctional impurities is a critical issue as they act as chain terminators, capping the growing polymer chain and preventing further extension.[1][5]
-
Incomplete Reaction (Low Conversion): Achieving high molecular weight requires the reaction to proceed to a very high degree of conversion, typically over 99%.[1]
-
Inefficient Removal of Byproduct: In polycondensation, the removal of the small molecule byproduct (e.g., water) is crucial to shift the reaction equilibrium towards the formation of longer polymer chains.[1]
-
Solution: For high-temperature, one-step polymerizations, conduct the reaction under a steady flow of an inert gas like nitrogen or argon.[6] Consider using a Dean-Stark trap to azeotropically remove water. For the final stages of polymerization, applying a high vacuum can be very effective at removing the last traces of the byproduct.[5]
-
Issue 2: The final polymer is discolored (darker than expected).
Possible Causes & Suggested Solutions
-
High Reaction Temperatures: Prolonged exposure to excessively high temperatures can lead to thermal degradation or side reactions, creating chromophoric byproducts that discolor the polymer.[1]
-
Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation and discoloration.
-
Solution: Ensure the entire polymerization process is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon).[6]
-
-
Impurities in Monomers or Solvent: Trace impurities can react at high temperatures to form colored species.[1]
-
Solution: Use high-purity monomers and freshly distilled, anhydrous solvents.
-
Issue 3: The reaction mixture forms a gel (cross-linking).
Possible Causes & Suggested Solutions
-
Polyfunctional Impurities: The presence of impurities with more than two reactive functional groups in either monomer can lead to branching and, eventually, cross-linking, resulting in an insoluble gel.
-
Solution: Ensure that the monomers are strictly difunctional.[1] Monomer purification is critical to remove any such impurities.
-
-
Side Reactions at High Temperatures: Certain functional groups may undergo unintended side reactions at elevated temperatures, leading to cross-linking.[1]
-
Solution: Lower the reaction temperature to minimize the rate of side reactions.[1]
-
Data Presentation
The following tables summarize key quantitative factors that influence the molecular weight of the resulting polymer, based on established principles of step-growth polymerization.
Table 1: Effect of Monomer Stoichiometry on Theoretical Degree of Polymerization (Data is illustrative, based on the Carothers equation, demonstrating the critical need for a 1:1 molar ratio and high conversion to achieve high molecular weight)[1]
| Molar Ratio (Diamine:Dianhydride) | Extent of Reaction (p) | Theoretical Degree of Polymerization (Xn) |
| 1.00 | 0.95 | 20 |
| 1.00 | 0.99 | 100 |
| 1.00 | 0.995 | 200 |
| 0.99 | 0.999 | 167 |
| 0.98 | 1.00 | 50 |
Table 2: Influence of Reaction Conditions on Inherent Viscosity of a Polyimide (Inherent viscosity is often used as an indicator of polymer molecular weight. Data is generalized from typical polyimide synthesis)[1]
| Parameter | Condition | Resulting Inherent Viscosity (dL/g) | Observation |
| Catalyst | No Catalyst | Medium | Base catalysts are commonly used in the chemical imidization step to accelerate the reaction.[1] |
| Pyridine | High | Pyridine is a widely used catalyst for polyimide synthesis.[1] | |
| Temperature (Polyamic acid step) | 0 °C | 0.50 | Reaction rate increases with temperature, but lower temperatures are used to control the exothermic reaction.[1] |
| 25 °C | 0.54 | An optimal temperature balances reaction rate and potential side reactions.[1] | |
| Solvent | NMP | 0.48 | The choice of solvent can affect monomer and polymer solubility.[1] |
| DMAc | 0.54 | DMAc may provide better solubility for the growing polymer chain, facilitating higher molecular weight.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Polyimide via Poly(amic acid)
This is the most common method for synthesizing polyimides from this compound, as it proceeds through a soluble precursor, which is easier to process.[6]
1. Poly(amic acid) Synthesis:
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an exact stoichiometric amount of this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).
-
Cool the solution to 0-5 °C using an ice bath.[1]
-
Under vigorous stirring, slowly add an equimolar amount of a solid aromatic dianhydride (e.g., PMDA) in small portions to control the exothermic reaction and prevent uncontrolled molecular weight growth.[1][6]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours to obtain a viscous poly(amic acid) solution.[6]
2. Imidization (Conversion to Polyimide):
-
Chemical Imidization: To the poly(amic acid) solution from the previous step, add a dehydrating agent (e.g., acetic anhydride, 4 equivalents) and a catalyst (e.g., pyridine, 2 equivalents).[1] Stir the mixture at room temperature for 12 hours or with gentle heating (e.g., 50 °C) for 3-4 hours.[1] Pour the resulting solution into a non-solvent like methanol to precipitate the polyimide.[6] Filter, wash the polymer thoroughly, and dry under vacuum.
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a film. Heat the film in a vacuum oven using a staged heating program, for example: 100 °C (1 hr), 200 °C (1 hr), and finally 300 °C (1 hr) to gradually remove the solvent and effect the cyclization to the polyimide.[6]
Protocol 2: One-Step High-Temperature Solution Polycondensation
This method directly produces the polyimide at elevated temperatures but can be challenging due to the potential for poor solubility of the final polymer.
-
In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a means to remove water (e.g., a Dean-Stark trap with a suitable solvent like toluene), add equimolar amounts of this compound and the dianhydride to a high-boiling polar solvent (e.g., NMP or m-cresol).
-
Heat the mixture with vigorous stirring under a steady nitrogen flow to a high temperature (e.g., 180-200 °C) for 12-24 hours.[1] Water generated during the imidization reaction is removed azeotropically or carried away by the nitrogen stream.
-
After cooling, pour the viscous polymer solution into a non-solvent (e.g., ethanol or methanol) to precipitate the polymer.
-
Collect the polymer by filtration, wash it extensively to remove any residual solvent, and dry it in a vacuum oven.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polymer.
Caption: Workflow for two-step polyimide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents [patents.google.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidization for 3,3'-Diaminobenzophenone Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the imidization conditions for polyimides derived from 3,3'-Diaminobenzophenone (3,3'-DABP).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and processing of 3,3'-DABP based polyimides.
Question 1: Why is my final polyimide film brittle and cracking?
Answer: Brittleness and cracking are common issues that often point to incomplete imidization, excessive internal stress, or polymer degradation.
-
Cause 1: Incomplete Imidization. If the conversion of the poly(amic acid) (PAA) precursor to the final polyimide is not complete, the resulting film will lack the necessary mechanical strength and thermal stability.
-
Solution: Ensure the final curing temperature and duration are sufficient for full imidization. For many aromatic polyimides, this requires temperatures of 300°C or higher. A multi-step curing protocol is highly recommended to gradually increase the temperature, allowing for complete cyclization and minimizing stress.
-
-
Cause 2: High Internal Stress. Stress can develop in the film due to solvent evaporation and the mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. Rapid heating and cooling cycles exacerbate this stress.
-
Solution: Employ a slow, controlled ramp-up and cool-down rate during the thermal curing process. A gradual increase in temperature allows internal stresses to relax. Ensuring uniform film thickness is also crucial, as different drying rates in varying thicknesses can create stress points.
-
-
Cause 3: Oxidative Degradation. Curing polyimides at high temperatures in the presence of oxygen can cause the polymer chains to break, leading to a brittle film.
Technical Support Center: Enhancing the Solubility of 3,3'-Diaminobenzophenone-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 3,3'-Diaminobenzophenone (3,3'-DABP) based polyimides. The focus is on practical solutions for enhancing the solubility of these high-performance polymers.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and processing of 3,3'-DABP based polyimides, with a focus on solubility enhancement.
Issue 1: The synthesized polyimide precipitates out of the reaction solvent.
-
Possible Cause: The polyimide has low solubility in the reaction solvent (e.g., NMP, DMAc) due to high chain rigidity and strong intermolecular forces. This is a common issue with fully aromatic polyimides.
-
Solutions:
-
Copolymerization: Introduce a more flexible or bulky comonomer (another diamine or a different dianhydride) into the polymerization reaction. Even a small molar percentage of a comonomer can disrupt the polymer chain's regularity and improve solubility.
-
Chemical Imidization at Lower Temperatures: If using a thermal imidization process, consider switching to a chemical imidization method at a lower temperature. This can sometimes yield a more soluble polyimide powder.
-
Process from Poly(amic acid) Stage: If the final polyimide is insoluble but the precursor poly(amic acid) is soluble, cast films or coatings from the poly(amic acid) solution and then perform thermal imidization on the film.
-
Issue 2: The purified polyimide powder does not dissolve in common organic solvents.
-
Possible Cause: The inherent structure of the polyimide, resulting from the specific combination of 3,3'-DABP and the chosen dianhydride, leads to poor solubility.
-
Solutions:
-
Solvent Selection: Test a wider range of solvents. While polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF) are common, some modified polyimides may show solubility in less polar solvents like chloroform or tetrahydrofuran (THF).
-
Heating: Gently heating the polymer-solvent mixture can aid dissolution. However, be cautious not to exceed the polymer's glass transition temperature or cause degradation.
-
Structural Modification: If solubility remains a critical issue, redesigning the polymer is the most effective approach. Consider the strategies outlined in the FAQs below, such as incorporating flexible linkages or bulky side groups.
-
Issue 3: Cast films are brittle and crack upon drying.
-
Possible Cause: Brittleness can result from incomplete imidization, low molecular weight, or excessive curing temperatures.
-
Solutions:
-
Optimize Curing Protocol: Ensure complete conversion of the poly(amic acid) to polyimide. A multi-step curing process with a final high-temperature step is often necessary.
-
Confirm High Molecular Weight: Ensure the initial polymerization reaction has proceeded to completion to achieve a high molecular weight polymer.
-
Avoid Excessive Heat: While high temperatures are needed for imidization, excessive heat can cause thermal degradation and chain scission, leading to brittleness.
-
Frequently Asked Questions (FAQs)
Q1: Why are polyimides based on this compound often difficult to dissolve?
Aromatic polyimides, including those derived from 3,3'-DABP, are known for their exceptional thermal and mechanical properties, which stem from their rigid molecular structures. The planar aromatic and imide rings allow for strong intermolecular interactions and efficient chain packing. This high degree of order results in low solubility in common organic solvents. The ketone group in 3,3'-DABP provides some flexibility compared to more linear diamines, but for many dianhydride combinations, the resulting polyimide is still highly rigid.
Q2: What are the primary strategies to improve the solubility of 3,3'-DABP based polyimides?
Improving the solubility of these polyimides involves modifying the polymer structure to disrupt chain packing and reduce intermolecular forces. The main strategies include:
-
Introducing Flexible Linkages: Incorporating flexible groups like ether (-O-), sulfone (-SO2-), or additional ketone (-CO-) moieties into the polymer backbone, typically via the dianhydride monomer, increases rotational freedom and enhances solubility.
-
Incorporating Bulky/Pendant Groups: Attaching large side groups to the polymer backbone physically separates the chains, hindering efficient packing and increasing free volume. Examples include alkyl groups (methyl, ethyl, isopropyl), aromatic groups, and fluorine-containing groups like trifluoromethyl (-CF3).
-
Creating Non-Coplanar or Bent Structures: Using monomers with kinked or asymmetric structures disrupts the linearity of the polymer chain, which prevents close packing and improves solubility. The meta-substituted amine groups in 3,3'-DABP already contribute to a less linear chain compared to its 4,4'-isomer.
-
Copolymerization: Synthesizing copolyimides by introducing a second, more flexible dianhydride or diamine disrupts the structural regularity of the polymer chain, which can significantly enhance solubility.
Q3: How does the choice of dianhydride affect the solubility of polyimides made with 3,3'-DABP?
The structure of the dianhydride has a significant impact on the properties of the resulting polyimide.
-
Rigid Dianhydrides: Dianhydrides like Pyromellitic dianhydride (PMDA) and 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) are very rigid and planar, often leading to insoluble polyimides when reacted with 3,3'-DABP.
-
Flexible Dianhydrides: Dianhydrides containing flexible linkages, such as 4,4'-Oxydiphthalic anhydride (ODPA) with an ether linkage or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) with a ketone linkage, will generally produce more soluble polyimides.
-
Fluorinated Dianhydrides: Dianhydrides containing hexafluoroisopropylidene (-C(CF3)2-) groups, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), are very effective at increasing solubility due to the bulky, non-planar nature of the -CF3 groups.
Data Presentation
Table 1: Qualitative Solubility of Polyimides Derived from Various Diamines and Dianhydrides
This table provides a general indication of the solubility of different polyimide structures. The principles can be applied to predict the solubility of 3,3'-DABP based polyimides.
| Dianhydride | Diamine Structure | NMP | DMAc | THF | Chloroform |
| PMDA | Linear/Rigid | - | - | - | - |
| BTDA | Linear/Rigid | +/- | +/- | - | - |
| 6FDA | Linear/Rigid | + | + | +/- | +/- |
| ODPA | Flexible Linkages | + | + | - | - |
| 6FDA | Bulky Side Groups | ++ | ++ | + | + |
| BTDA | Flexible Linkages | ++ | ++ | +/- | - |
Key:
-
++ : Soluble at room temperature
-
+ : Soluble upon heating
-
+/- : Partially soluble or swells
-
- : Insoluble
Experimental Protocols
Protocol 1: Two-Step Synthesis of a Soluble Polyimide via Chemical Imidization
This protocol outlines a general method for synthesizing a polyimide using a combination of monomers designed to enhance solubility.
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, dissolve the selected aromatic diamine (e.g., 3,3'-DABP) (1.0 eq) in a dry, polar aprotic solvent (e.g., NMP or DMAc) to achieve a solids concentration of 15-20 wt%.
-
Once the diamine is fully dissolved, cool the solution to 0-5 °C using an ice bath.
-
Gradually add an equimolar amount of the chosen dianhydride (e.g., 6FDA) (1.0 eq) to the cooled diamine solution in small portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine or triethylamine (1.0 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously to precipitate the polyimide.
-
Collect the fibrous or powdered polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[1]
-
Protocol 2: Qualitative Solubility Testing
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform), corresponding to a concentration of 1% (w/v).
-
Stir or shake the mixture vigorously at room temperature for 24 hours.
-
Observe and record the solubility using the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble/Soluble on Heating): The polymer swells or only partially dissolves at room temperature. Re-test by heating the mixture.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.[1]
-
Visualizations
Caption: Workflow for the two-step synthesis of a soluble polyimide.
Caption: Key strategies for enhancing the solubility of polyimides.
References
Technical Support Center: Polyamic Acid Derived from 3,3'-Diaminobenzophenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of polyamic acid synthesized from 3,3'-Diaminobenzophenone (3,3'-DABP).
Troubleshooting Guide: Preventing and Addressing Polyamic Acid Hydrolysis
Hydrolysis of the amic acid linkage is a primary cause of degradation in polyamic acid solutions, leading to a decrease in molecular weight and viscosity, which can negatively impact the properties of the final polyimide material. This guide provides a systematic approach to diagnosing and mitigating hydrolysis.
Visual Troubleshooting Workflow
The following flowchart outlines the steps to identify and resolve issues related to polyamic acid instability.
Caption: Troubleshooting workflow for unstable polyamic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of polyamic acid degradation?
A1: The primary degradation mechanism is hydrolysis. The amic acid group in the polymer backbone is susceptible to nucleophilic attack by water. This reaction is the reverse of the polycondensation synthesis, causing chain scission and a reduction in the polymer's molecular weight. This process is accelerated by elevated temperatures and the presence of acidic or basic catalysts.
Caption: The hydrolysis mechanism of polyamic acid.
Q2: How does storage temperature affect the stability of my polyamic acid solution?
A2: Storage temperature is a critical factor. Higher temperatures significantly accelerate the rate of hydrolysis.[1] Storing polyamic acid solutions at low temperatures is one of the most effective ways to prevent degradation. As shown in the table below for a representative polyamic acid system, storage at -18°C results in minimal degradation over extended periods.[1]
Q3: My polyamic acid solution is very dilute. Is this a problem for stability?
A3: Yes, dilute solutions of polyamic acid are generally much less stable than concentrated ones. This is attributed to a higher relative ratio of water to polymer chains, which increases the likelihood of hydrolysis.[1] Whenever possible, store polyamic acid in a more concentrated form and dilute it just before use.
Q4: What is the role of the solvent in polyamic acid stability?
A4: Polyamic acids are typically synthesized and stored in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP).[1] These solvents are hygroscopic and can absorb moisture from the atmosphere, which then contributes to hydrolysis. It is crucial to use anhydrous solvents and to handle the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize water contamination.
Q5: Can I chemically modify the polyamic acid to improve its stability?
A5: Yes, chemical modification can significantly enhance hydrolytic stability. One common method is to convert the carboxylic acid groups of the polyamic acid into ammonium salts by reacting them with a tertiary amine, such as triethylamine. These salt derivatives are more resistant to hydrolysis. This approach "shields" the carboxylic acid groups, which can play a role in the acid-catalyzed hydrolysis of the amide linkage.
Quantitative Data on Polyamic Acid Stability
The following table summarizes the effect of storage temperature on the molecular weight of a representative polyamic acid solution (12 wt%) over 139 days. This data illustrates the profound impact of temperature on stability.
| Storage Temperature (°C) | Molar Mass (Mw) Reduction (%) | Molar Mass (Mn) Reduction (%) |
| -18 | 0 | 0 |
| -12 | 7.2 | 4.7 |
| 4 | 34.7 | 30.0 |
| 25 | 83.8 | 82.4 |
| Data adapted from a study on 6FDA-DMB polyamic acid in DMAc.[1] |
Experimental Protocols
Synthesis of Polyamic Acid from this compound
This protocol provides a general method for the synthesis of polyamic acid. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
This compound (3,3'-DABP)
-
Aromatic dianhydride (e.g., 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, BTDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 3,3'-DABP in anhydrous NMP. Stir the solution until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the solid dianhydride powder to the diamine solution in portions over 30-60 minutes. Maintain a positive nitrogen pressure throughout the addition.
-
Continue stirring the reaction mixture at room temperature. The viscosity of the solution will increase as the polymerization proceeds.
-
Allow the reaction to proceed for 12-24 hours at ambient temperature to achieve a high molecular weight polyamic acid.[2]
-
The resulting viscous polyamic acid solution can be stored or used directly for the next step (e.g., film casting and imidization).
Monitoring Hydrolysis via Potentiometric Titration
This method can be used to quantify the rate of hydrolysis by measuring the change in the acid number of the polyamic acid solution over time.
Procedure:
-
Prepare several samples of the polyamic acid solution in sealed vials.
-
Store the vials at different, constant temperatures (e.g., 25°C, 40°C, 60°C).
-
At regular time intervals, take an aliquot from each sample.
-
Dissolve the aliquot in a suitable solvent (e.g., DMAc).
-
Titrate the solution with a standardized solution of a strong base (e.g., tetramethylammonium hydroxide in methanol) using a potentiometer to detect the endpoint.
-
An increase in the acid number over time indicates that hydrolysis is occurring, as it liberates additional carboxylic acid end groups.[3] The rate of hydrolysis can be calculated from the rate of change of the acid number.[3]
References
Technical Support Center: 3,3'-Diaminobenzophenone (3,3'-DABP) Polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the polymerization of 3,3'-Diaminobenzophenone (3,3'-DABP). The purity of this monomer is a critical factor in achieving high-performance polymers, and this resource is designed to assist researchers, scientists, and drug development professionals in navigating common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the polymerization of 3,3'-DABP, with a focus on problems arising from monomer purity.
Question: Why is the molecular weight of my polymer consistently low?
Answer: Low molecular weight is a common issue in step-growth polymerization and can often be traced back to several factors related to monomer purity and reaction conditions.[1][2]
-
Monofunctional Impurities: The presence of impurities with only one reactive amine group will act as chain terminators, significantly limiting the final molecular weight.[1] These impurities can be residual starting materials or by-products from the synthesis of 3,3'-DABP.
-
Imprecise Stoichiometry: Step-growth polymerization requires a precise 1:1 molar ratio of reactive groups.[1] Impurities in the 3,3'-DABP or the comonomer can disrupt this balance, leading to a lower degree of polymerization.
-
Incomplete Reaction: To achieve a high molecular weight, the polymerization reaction must proceed to a very high conversion rate (typically >99%).[1] Insufficient reaction time or non-optimal temperature can result in an incomplete reaction.
Question: My final polymer is discolored (e.g., darker than expected). What are the potential causes?
Answer: Discoloration in the final polymer can be indicative of impurities in the 3,3'-DABP monomer or issues with the polymerization process.
-
Oxidized Impurities: 3,3'-DABP, like many aromatic diamines, can be susceptible to oxidation, which can introduce chromophores that lead to discoloration. Proper storage under an inert atmosphere is crucial.
-
Reaction Conditions: High reaction temperatures or the presence of oxygen during polymerization can also lead to side reactions and the formation of colored by-products. Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.[3]
-
Impurities in Solvent: Impurities within the reaction solvent can also contribute to discoloration.[1] Using high-purity, anhydrous solvents is recommended.
Question: The mechanical properties of my polymer film are poor (e.g., brittle). How can I improve them?
Answer: Poor mechanical properties often correlate with low molecular weight or the presence of impurities that affect chain structure and intermolecular forces.
-
Low Molecular Weight: As discussed, low molecular weight polymers will have reduced chain entanglement and intermolecular forces, leading to brittleness. Addressing the root causes of low molecular weight (monomer purity, stoichiometry) is the primary solution.
-
Cross-linking Impurities: The presence of tri- or multifunctional impurities could lead to cross-linking, which can increase brittleness.
-
Inadequate Curing: For polyimides synthesized from 3,3'-DABP, incomplete imidization (curing) can result in a polymer with inferior mechanical properties. Ensure that the curing temperature and time are sufficient for complete conversion of the polyamic acid precursor to the polyimide.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include residual reactants from its synthesis, such as 3-nitrobenzophenone or 3-aminobenzophenone (a monofunctional impurity). Isomeric impurities like 3,4'-diaminobenzophenone or 4,4'-diaminobenzophenone may also be present. Oxidized species and residual solvents are other potential contaminants.
Q2: How can I purify this compound before use?
A2: Recrystallization is a common and effective method for purifying 3,3'-DABP. A suitable solvent system might involve dissolving the monomer in a hot solvent (e.g., ethanol or an ethanol/water mixture) and then allowing it to cool slowly to form pure crystals.[4] Sublimation under vacuum is another potential high-purity technique. The choice of method depends on the nature of the impurities.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent oxidation, it is best stored under an inert atmosphere, such as nitrogen or argon.
Q4: Can I use 3,3'-DABP with a purity of 98% for my polymerization?
A4: While a 98% purity may seem high, the remaining 2% of impurities can have a significant impact on step-growth polymerization. If these impurities are monofunctional, they will severely limit the achievable molecular weight. For high-performance applications requiring high molecular weight polymers, a purity of >99.5% is often recommended.
Data on the Effect of Monomer Purity
The following table summarizes the hypothetical, yet expected, effects of 3,3'-DABP purity on key polymer properties. This data is illustrative to emphasize the importance of monomer purity.
| 3,3'-DABP Purity (%) | Major Impurity Type (if applicable) | Resulting Polymer Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Polymer Film Appearance |
| 99.9+% | - | > 100,000 | > 250 | Transparent, flexible |
| 99.0% | Inert/Non-reactive | 80,000 - 100,000 | 245 - 250 | Mostly transparent, slightly less flexible |
| 98.0% | Monofunctional (e.g., 3-aminobenzophenone) | 20,000 - 40,000 | 220 - 230 | Brittle, may have slight coloration |
| 98.0% | Oxidized Species | 60,000 - 80,000 | 240 - 250 | Yellow to brown, potentially brittle |
| 95.0% | Mixed Impurities | < 15,000 | < 200 | Dark, very brittle |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
-
Dissolution: In a fume hood, dissolve the impure 3,3'-DABP in a minimal amount of hot ethanol (e.g., near boiling).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified 3,3'-DABP crystals in a vacuum oven at a temperature below their melting point (e.g., 80-100 °C) until a constant weight is achieved.
Protocol 2: Synthesis of a Polyimide from 3,3'-DABP and a Dianhydride (General Procedure)
-
Monomer Preparation: Ensure both 3,3'-DABP and the dianhydride comonomer are of high purity and thoroughly dried.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the purified 3,3'-DABP in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP, or dimethylacetamide, DMAc) under a nitrogen atmosphere.
-
Polyamic Acid Formation: Cool the solution in an ice bath. Slowly add an equimolar amount of the dianhydride in small portions to the stirred solution. Maintain the temperature below 5 °C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade.
-
Imidization (Curing): Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere. Perform a step-wise curing process, for example: 100 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour to effect the conversion to the final polyimide.
-
Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.
Visualizations
Caption: Troubleshooting workflow for common issues in 3,3'-DABP polymerization.
Caption: Impact of 3,3'-DABP purity on final polymer properties.
References
Technical Support Center: 3,3'-Diaminobenzophenone Polyimide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of polyimides using 3,3'-Diaminobenzophenone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My poly(amic acid) solution has a very low viscosity, suggesting a low molecular weight. What are the potential causes and solutions?
A1: Low molecular weight of the poly(amic acid) is a common issue that can arise from several factors:
-
Monomer Stoichiometry: An imbalance in the molar ratio of the diamine (this compound) and the dianhydride is a primary cause.
-
Solution: Ensure precise weighing of both monomers. A slight excess of the dianhydride can sometimes be used to achieve higher molecular weights.[1]
-
-
Purity of Monomers and Solvent: Impurities in the monomers or the solvent can terminate the polymerization reaction.
-
Water: Water can react with the dianhydride to form a diacid, which is less reactive with the diamine.[2] Ensure monomers are thoroughly dried and use anhydrous solvent.
-
Monofunctional Amines: These impurities in the solvent can cap the growing polymer chains.[1] Use high-purity, freshly distilled solvents.
-
-
Reaction Conditions:
-
Concentration: Higher monomer concentrations generally lead to higher molecular weight poly(amic acids).[1]
-
Order of Addition: Adding the solid dianhydride to a solution of the diamine often yields the highest molecular weights.[1] This minimizes side reactions of the highly reactive dianhydride with impurities.[1]
-
-
Reactivity of Diamine: The electron-withdrawing benzophenone group in this compound can decrease the nucleophilicity of the amine groups, potentially slowing down the reaction.[2]
-
Solution: Allow for sufficient reaction time at room temperature (typically several hours) to ensure complete polymerization.
-
Q2: I observed gel formation during the poly(amic acid) synthesis. What could be the reason?
A2: Gel formation is often indicative of cross-linking reactions. While less common in the poly(amic acid) stage, it can occur if:
-
Impurities in Monomers: Tri- or tetra-functional impurities in either the diamine or dianhydride can act as cross-linking agents.
-
Side Reactions: Under certain conditions, side reactions at elevated temperatures during the initial polymerization step might lead to branching and gelation. It is crucial to maintain ambient temperatures during the poly(amic acid) formation.[1]
Q3: The final polyimide film is brittle and cracks easily. How can I improve its mechanical properties?
A3: Brittle films are often a consequence of low molecular weight or incomplete imidization.
-
Low Molecular Weight: Refer to the solutions in Q1 to increase the molecular weight of the poly(amic acid) precursor. A higher molecular weight generally leads to better mechanical properties in the final polyimide film.
-
Incomplete Imidization: The conversion of the poly(amic acid) to the polyimide needs to be complete.
-
Thermal Imidization: Ensure the thermal curing cycle reaches a sufficiently high temperature (often up to 300°C) and is held for an adequate duration at each stage to allow for complete cyclization.[1][3] A slow heating rate is also recommended to allow for the removal of volatiles without creating defects.
-
Chemical Imidization: The choice of dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine) is crucial.[1] Incomplete imidization can occur if the reagents are not fresh or if the reaction time is insufficient. The precipitation of the polymer before full cyclization can also be a factor.[1]
-
Q4: My polyimide is insoluble in common organic solvents, making characterization difficult. Is this normal?
A4: Yes, many aromatic polyimides are known for their insolubility in common organic solvents due to their rigid and planar structures, which lead to strong intermolecular interactions.[1][4] The solubility is highly dependent on the chemical structure of both the diamine and the dianhydride.[4]
-
To improve solubility, consider:
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide from this compound and Pyromellitic Dianhydride (PMDA)
1. Materials:
-
This compound (DABP)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), anhydrous
-
Nitrogen gas supply
2. Procedure:
-
Step 1: Poly(amic acid) Synthesis
-
Dry DABP and PMDA in a vacuum oven at an appropriate temperature before use to remove any moisture.
-
Set up a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Dissolve a precise amount of DABP in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of solid PMDA to the stirred DABP solution at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature under a nitrogen stream for 12-24 hours. The solution will become viscous as the poly(amic acid) forms.
-
-
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass plate to form a thin film.
-
Place the glass plate in a programmable oven.
-
Heat the film according to a staged curing cycle, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[1]
-
Allow the oven to cool down slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass substrate.
-
Protocol 2: Inherent Viscosity Measurement of Poly(amic acid)
1. Purpose: To estimate the molecular weight of the poly(amic acid).
2. Procedure:
-
Prepare a dilute solution of the poly(amic acid) in the synthesis solvent (e.g., DMAc) at a known concentration (typically 0.5 g/dL).
-
Measure the flow time of the pure solvent (t₀) and the polymer solution (t) at a constant temperature (e.g., 30°C) using a Ubbelohde viscometer.
-
Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).
-
The inherent viscosity is calculated as η_inh = [ln(η_rel)] / c, where c is the concentration in g/dL.
Quantitative Data
The properties of polyimides can vary significantly based on the specific dianhydride used in conjunction with this compound. The following table provides a summary of expected property ranges for aromatic polyimides.
| Property | Expected Value Range | Notes |
| Glass Transition Temp (Tg) | 250 - 350 °C | Highly dependent on the rigidity of the dianhydride co-monomer. |
| Decomposition Temp (Td) | > 500 °C (in N₂) | Aromatic polyimides exhibit excellent thermal stability.[4] |
| Tensile Strength | 100 - 200 MPa | Dependent on molecular weight and film processing conditions. |
| Young's Modulus | 3 - 7 GPa | Reflects the stiffness of the polymer backbone.[6] |
| Inherent Viscosity (PAA) | 0.4 - 1.5 dL/g | A higher value generally indicates a higher molecular weight.[4] |
Visualizations
Caption: Workflow for the two-step synthesis of polyimide.
References
Technical Support Center: Reducing Discoloration in 3,3'-Diaminobenzophenone (DABP) Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address discoloration issues encountered during the synthesis and processing of 3,3'-Diaminobenzophenone (DABP) based polymers.
Troubleshooting Guide
This guide addresses common problems related to discoloration in DABP-based polymers and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Polymer solution is colored (yellow to brown) before imidization. | Impurities in the this compound (DABP) monomer. | Purify the DABP monomer by recrystallization. A known method involves dissolving the crude product in a 50% aqueous ethanol solution, followed by filtration and drying to obtain a light yellow needle-like crystal.[1] |
| Oxidation of the diamine monomer. | Handle the DABP monomer under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] | |
| Solvent impurities. | Use high-purity, anhydrous solvents. Impurities in the solvent can lead to side reactions and discoloration.[2] | |
| Final polymer film or solid is highly colored after thermal imidization. | High imidization temperature or prolonged heating. | Optimize the thermal imidization process by using a lower temperature for a longer duration or a step-wise heating program. High temperatures can cause thermal degradation and the formation of colored byproducts.[2] |
| Formation of charge-transfer complexes (CTCs). | Consider using dianhydrides with bulky groups or flexible linkages to disrupt the planarity of the polymer backbone and reduce CTC formation.[3] The use of alicyclic tetracarboxylic dianhydrides can also lead to colorless polyimides. | |
| Incomplete imidization. | Ensure the imidization reaction goes to completion. Residual poly(amic acid) can contribute to color. Chemical imidization at lower temperatures can be an alternative to high-temperature thermal treatment. | |
| Polymer color darkens over time upon exposure to air or light. | Post-synthesis oxidation. | Incorporate antioxidants into the polymer formulation. However, be aware that some phenolic antioxidants can themselves cause discoloration upon degradation.[4][5][6] |
| UV degradation. | If the polymer is intended for applications with UV exposure, consider incorporating UV stabilizers. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of color in polymers based on this compound?
A1: The intrinsic color of polyimides derived from aromatic diamines like this compound (DABP) primarily arises from the formation of charge-transfer complexes (CTCs) between the electron-donating diamine and the electron-accepting dianhydride monomers.[7] These CTCs absorb light in the visible region, leading to a yellow-to-brown appearance. Other contributing factors include oxidation of the aromatic diamine, impurities in the monomers or solvents, and thermal degradation during high-temperature processing.[2]
Q2: How can I purify this compound to minimize color in the resulting polymer?
A2: Purification of the DABP monomer is crucial for obtaining low-color polymers. A documented method involves recrystallization from a water-ethanol mixture. The crude DABP is dissolved in a 50% aqueous ethanol solution, and the mixture is then cooled to precipitate the purified product. The resulting light yellow, needle-like crystals are collected by filtration and dried.[1]
Q3: What type of dianhydride should I use with DABP to synthesize a less colored polyimide?
A3: To reduce the color of the final polyimide, it is recommended to use dianhydrides that can disrupt the formation of charge-transfer complexes. This can be achieved by selecting dianhydrides that are less planar or contain flexible linkages. Alicyclic tetracarboxylic dianhydrides are particularly effective in producing colorless polyimides.[8][9] Additionally, dianhydrides containing bulky substituents can also help in reducing the color.[3]
Q4: What are the ideal reaction conditions to prevent discoloration during polymerization?
A4: To minimize discoloration, it is essential to carry out the polymerization reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation of the diamine.[2] The reaction should be conducted at a controlled temperature, as excessively high temperatures can lead to side reactions and degradation. For the initial poly(amic acid) formation, room temperature is often sufficient.[8]
Q5: Should I use thermal or chemical imidization for a less colored polymer?
A5: While thermal imidization is a common method, it often requires high temperatures that can induce discoloration. Chemical imidization, carried out at lower temperatures using reagents like acetic anhydride and a tertiary amine catalyst, can be a better alternative for producing polymers with reduced color. A combined chemical and thermal imidization approach can also be effective.[8]
Experimental Protocols
Protocol 1: Purification of this compound (DABP) by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a boiling 50% (v/v) aqueous ethanol solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 50% aqueous ethanol.
-
Drying: Dry the purified light yellow, needle-like crystals under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[1]
Protocol 2: Synthesis of a Low-Color Polyimide via a Two-Step Method
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a molar equivalent of purified this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).
-
Slowly add a stoichiometric amount of the chosen dianhydride (e.g., an alicyclic dianhydride) in small portions to the stirred diamine solution at room temperature under a continuous nitrogen purge.
-
Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.[8]
-
-
Imidization (Chemical Method):
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) in a molar ratio appropriate for the amic acid repeating unit.
-
Stir the mixture at room temperature for 12-24 hours to effect chemical imidization.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
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Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.
-
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving discoloration in DABP-based polymers.
Caption: Key factors contributing to discoloration in this compound based polymers.
References
- 1. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. ampacet.com [ampacet.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Additive manufacturing of polyimides with reduced color and improved aging - American Chemical Society [acs.digitellinc.com]
- 8. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient and low-carbon synthesis of colorless transparent polyimides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 3,3'-Diaminobenzophenone (3,3'-DABP) Epoxy Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3'-Diaminobenzophenone (3,3'-DABP) epoxy systems. The information is presented in a question-and-answer format to directly address common challenges encountered during the optimization of curing parameters.
Troubleshooting Guides
Issue: Low Glass Transition Temperature (Tg)
Q1: My cured 3,3'-DABP epoxy system exhibits a lower than expected Glass Transition Temperature (Tg). What are the potential causes and how can I increase it?
A1: A low Tg is a common issue that can compromise the performance of the epoxy system at elevated temperatures.[1][2] Several factors can contribute to a lower than expected Tg.[3]
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Incomplete Curing: The most frequent cause is an incomplete curing reaction.[1] If the epoxy resin and the 3,3'-DABP curing agent have not fully cross-linked, the resulting network will have lower density and, consequently, a lower Tg.
-
Incorrect Stoichiometry: The molar ratio of the epoxy resin to the amine hardener is critical. An off-stoichiometric ratio, either an excess of epoxy or amine, can lead to unreacted chain ends and a less densely cross-linked network, thereby reducing the Tg.[6][7]
-
Solution: Carefully calculate and precisely weigh the epoxy resin and 3,3'-DABP. The optimal stoichiometry is typically a 1:1 ratio of epoxy groups to amine hydrogen atoms.
-
-
Low Curing Temperature: The curing temperature directly influences the final Tg. As a general rule, the Tg of an epoxy system will not be significantly higher than the maximum temperature it was exposed to during curing.[1][3]
-
Solution: Increase the curing temperature. For aromatic amine-cured systems like those with 3,3'-DABP, higher curing temperatures are generally necessary to achieve high Tg values.
-
-
Moisture Contamination: Moisture can react with the epoxy groups, leading to incomplete curing and a reduction in Tg.
-
Solution: Ensure all components and equipment are thoroughly dry before mixing. Store the 3,3'-DABP and epoxy resin in a desiccator.
-
Issue: Incomplete or Tacky Cure
Q2: After the recommended curing time, my 3,3'-DABP epoxy sample is still tacky or soft to the touch. What went wrong?
A2: A tacky or incompletely cured epoxy is a sign that the cross-linking reaction has been inhibited or is incomplete.[8][9][10]
-
Inaccurate Mix Ratio: This is a primary cause of curing problems. An incorrect ratio of resin to hardener will result in unreacted components, leading to a soft or sticky surface.[8][10]
-
Solution: Double-check your calculations for the stoichiometric ratio and use an accurate balance for measurements.
-
-
Inadequate Mixing: If the resin and hardener are not thoroughly mixed, you will have localized areas of uncured material.[8][10][11]
-
Solution: Mix the components vigorously for a sufficient amount of time (typically 3-5 minutes), scraping the sides and bottom of the mixing container to ensure a homogeneous mixture.[10]
-
-
Low Curing Temperature: Curing at a temperature below the recommended range can significantly slow down or even halt the curing process.[8][10]
-
Solution: Ensure your oven or curing environment is calibrated and maintained at the correct temperature throughout the entire curing cycle.
-
-
Expired or Contaminated Components: Old or contaminated resin or hardener can lose their reactivity.[8]
-
Solution: Use fresh, high-quality components and store them in sealed containers in a cool, dry place.
-
Issue: Bubbles or Voids in the Cured Epoxy
Q3: My final cured 3,3'-DABP epoxy has bubbles trapped inside. How can I prevent this?
A3: Bubbles are a common aesthetic and mechanical defect in epoxy systems.
-
Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles into the viscous mixture.
-
Solution: After mixing, degas the mixture in a vacuum chamber until the bubbling subsides. Alternatively, gentle, and slow mixing can minimize air entrapment.
-
-
Volatiles: The presence of solvents or moisture can lead to the formation of bubbles as they vaporize during the heating of the curing cycle.
-
Solution: Avoid the use of solvents. Ensure all components and molds are completely dry.
-
-
Exothermic Reaction: The curing of epoxy is an exothermic reaction. If the heat is not dissipated effectively, it can lead to localized overheating and the formation of bubbles or voids.[12]
-
Solution: For larger batches, use a slower curing cycle or a vessel that allows for better heat dissipation.
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended stoichiometric ratio for a 3,3'-DABP epoxy system?
A4: The ideal stoichiometric ratio is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin. For this compound (molecular weight ≈ 212.25 g/mol )[13], which has four reactive amine hydrogens, the AHEW is approximately 53.06 g/eq. The amount of 3,3'-DABP required per 100 grams of epoxy resin (phr) can be calculated using the following formula:
phr = (AHEW / EEW) * 100
For an epoxy resin with a typical EEW of 180 g/eq, the recommended phr of 3,3'-DABP would be approximately 29.5. However, it is always recommended to consult the technical datasheet of your specific epoxy resin.
Q5: What is a typical curing schedule for a 3,3'-DABP epoxy system?
A5: Aromatic amines like 3,3'-DABP generally require elevated temperatures to achieve a full cure and high Tg. A typical curing schedule involves a multi-step process:
-
Initial Cure: 1-2 hours at a moderate temperature (e.g., 80-120 °C) to allow for gelation.
-
Post-Cure: 2-4 hours at a higher temperature (e.g., 150-200 °C) to complete the cross-linking and maximize the Tg.
The optimal schedule will depend on the specific epoxy resin and the desired final properties. It is advisable to determine the optimal cure cycle through experimental methods like Differential Scanning Calorimetry (DSC).[14]
Q6: How does off-stoichiometry affect the properties of the cured 3,3'-DABP epoxy?
A6: Deviating from the ideal stoichiometry can significantly impact the material's properties.
-
Excess Amine: An excess of 3,3'-DABP can lead to a lower crosslink density, resulting in a decreased Tg and reduced mechanical strength.[6][7]
-
Excess Epoxy: An excess of the epoxy resin can also lead to a lower Tg. However, in some cases, it may lead to a tougher material.[15] The unreacted epoxy groups can potentially undergo homopolymerization at elevated temperatures, which could influence the final properties.[3][15]
Q7: What analytical techniques are essential for optimizing the curing parameters of 3,3'-DABP epoxy systems?
A7: Several thermal analysis techniques are crucial for characterizing the curing process and the final properties of the epoxy system:[16]
-
Differential Scanning Calorimetry (DSC): Used to determine the heat of reaction, the degree of cure, and the glass transition temperature (Tg).[16][17][18][19] Isothermal DSC can be used to study the cure kinetics.[19][20]
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the cured epoxy and to identify the temperature at which degradation begins.[16][21][22]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, such as the storage modulus, loss modulus, and tan delta. It is a very sensitive method for determining the Tg.[16]
Data Presentation
Table 1: Influence of Curing Schedule on Glass Transition Temperature (Tg) of a Typical Aromatic Amine Cured Epoxy System
| Curing Schedule | Post-Curing | Typical Tg Range (°C) |
| 2 hours @ 120°C | None | 110 - 130 |
| 2 hours @ 120°C | 2 hours @ 150°C | 140 - 160 |
| 2 hours @ 120°C | 4 hours @ 180°C | 170 - 190 |
| 2 hours @ 150°C | 2 hours @ 200°C | 190 - 220 |
Note: These are representative values and the actual Tg will depend on the specific epoxy resin and 3,3'-DABP purity.
Table 2: Effect of Stoichiometry on the Properties of a 3,3'-DABP Epoxy System
| Stoichiometry (Amine:Epoxy) | Glass Transition Temperature (Tg) | Mechanical Strength |
| 0.8:1 | Lower | Potentially higher toughness |
| 1:1 (Stoichiometric) | Optimal | Optimal |
| 1.2:1 | Lower | Lower |
Experimental Protocols
Methodology: Determining the Degree of Cure using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Accurately weigh the uncured, mixed 3,3'-DABP epoxy system (5-10 mg) into an aluminum DSC pan.
-
Prepare a partially cured sample by subjecting the mixed system to a specific curing schedule in an oven. Accurately weigh the partially cured sample (5-10 mg) into another aluminum DSC pan.
-
-
DSC Analysis:
-
Place the uncured sample pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature well above the curing exotherm (e.g., 300 °C). This will determine the total heat of reaction (ΔH_total).
-
Place the partially cured sample pan in the DSC instrument.
-
Heat the sample using the same temperature program to measure the residual heat of reaction (ΔH_residual).
-
-
Calculation of Degree of Cure (α):
-
The degree of cure is calculated using the following equation: α (%) = [(ΔH_total - ΔH_residual) / ΔH_total] * 100
-
Mandatory Visualization
Caption: Workflow for optimizing the curing parameters of 3,3'-DABP epoxy systems.
Caption: Troubleshooting logic for addressing low Glass Transition Temperature (Tg).
References
- 1. blog.chasecorp.com [blog.chasecorp.com]
- 2. focenter.com [focenter.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. resiners.com [resiners.com]
- 9. horejsi.cz [horejsi.cz]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. systemthree.com [systemthree.com]
- 12. doityourself.com [doityourself.com]
- 13. This compound | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thermalsupport.com [thermalsupport.com]
- 17. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. thermalsupport.com [thermalsupport.com]
- 19. researchgate.net [researchgate.net]
- 20. imapsjmep.org [imapsjmep.org]
- 21. osti.gov [osti.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Viscosity Control of Polyamic Acid Solutions from 3,3'-Diaminobenzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyamic acid solutions derived from 3,3'-Diaminobenzophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of polyamic acid solutions that can affect viscosity.
Issue 1: Lower than Expected Viscosity
Possible Causes:
-
Low Molecular Weight Polymer: The most common reason for low viscosity is the formation of a low molecular weight polyamic acid.
-
Monomer Impurities: Impurities in this compound or the dianhydride can terminate the polymerization reaction prematurely.
-
Incorrect Stoichiometry: An imbalance in the molar ratio of the diamine and dianhydride will limit the polymer chain growth.
-
Hydrolysis: The presence of water in the reaction solvent or absorbed from the atmosphere can lead to the degradation of the polyamic acid chains.[1]
-
Reaction Temperature Too High or Too Low: The reaction to form polyamic acid is an equilibrium reaction, and temperature can affect the equilibrium position.
Solutions:
-
Purify Monomers: Ensure the purity of both this compound and the dianhydride through appropriate purification techniques like recrystallization or sublimation.
-
Accurate Stoichiometry: Precisely weigh the monomers to ensure a 1:1 molar ratio.
-
Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents for the polymerization.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Optimize Reaction Temperature: The optimal temperature for polymerization is typically at or below room temperature to favor the formation of high molecular weight polymer.
Issue 2: Higher than Expected Viscosity or Gel Formation
Possible Causes:
-
High Molecular Weight Polymer: While often desirable, excessively high molecular weight can lead to solutions that are too viscous to handle.
-
High Monomer Concentration: A high concentration of monomers in the solvent can result in a very viscous solution or gel formation.[2]
-
Side Reactions: At higher temperatures, side reactions can occur, leading to branching and cross-linking of the polymer chains.
-
Monomer Reactivity: The combination of highly reactive monomers can lead to a rapid increase in viscosity, making it difficult to control the reaction.
Solutions:
-
Adjust Monomer Concentration: Lowering the initial monomer concentration can help to control the viscosity of the final polyamic acid solution.
-
Control Reaction Temperature: Maintain a low and consistent reaction temperature to minimize side reactions.
-
Controlled Monomer Addition: Add the dianhydride portion-wise to the diamine solution to better manage the exothermic nature of the reaction and the rate of viscosity increase.
-
Solvent Selection: The choice of solvent can influence the solubility of the resulting polyamic acid and its viscosity.
Issue 3: Viscosity Decreases Over Time During Storage
Possible Causes:
-
Hydrolytic Degradation: Polyamic acid solutions are susceptible to hydrolysis, especially in the presence of trace amounts of water, leading to a decrease in molecular weight and viscosity over time.[1]
-
Re-equilibration: The polyamic acid formation is a reversible reaction. Over time, the polymer chains can undergo scission and reformation, leading to a broader molecular weight distribution and a potential decrease in the average molecular weight and viscosity.
Solutions:
-
Cold Storage: Store polyamic acid solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down degradation processes.
-
Anhydrous Conditions: Ensure the storage container is tightly sealed to prevent moisture absorption.
-
Use Freshly Prepared Solutions: For applications where viscosity is critical, it is best to use freshly prepared polyamic acid solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical inherent viscosity range for polyamic acid solutions derived from aromatic diamines?
A1: The inherent viscosity of polyamic acid solutions from aromatic diamines can vary widely depending on the specific monomers, solvent, and reaction conditions. Generally, values in the range of 0.40 to 0.75 dL/g are reported for polyamic acids based on benzophenonetetracarboxylic dianhydride (BTDA) and various aromatic diamines.[3] For some systems, inherent viscosities can be significantly higher, indicating the formation of very high molecular weight polymers.
Q2: How does the choice of dianhydride affect the viscosity of the polyamic acid solution?
A2: The reactivity of the dianhydride plays a crucial role. More reactive dianhydrides, like pyromellitic dianhydride (PMDA), tend to lead to higher molecular weight polyamic acids and consequently higher solution viscosities compared to less reactive dianhydrides under similar conditions.
Q3: Can I adjust the viscosity of my polyamic acid solution after synthesis?
A3: While it is best to control viscosity during the synthesis, you can dilute the solution with additional anhydrous solvent to reduce its viscosity. However, this will also decrease the polymer concentration. Increasing the viscosity after synthesis is not straightforward and generally not recommended as it may involve further reactions that can be difficult to control.
Q4: What is the effect of monomer addition order on the final viscosity?
A4: The order of monomer addition can significantly impact the polymerization. It is generally recommended to add the solid dianhydride to a solution of the diamine. This method helps to control the reaction rate and often leads to higher molecular weight polymers.
Experimental Protocols
Protocol 1: Synthesis of Polyamic Acid from this compound and Pyromellitic Dianhydride (PMDA)
-
Materials:
-
This compound (purified)
-
Pyromellitic dianhydride (PMDA) (purified)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of this compound in anhydrous NMP to achieve the desired concentration.
-
Stir the solution under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Slowly add an equimolar amount of solid PMDA to the stirred diamine solution in small portions over a period of 30-60 minutes.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
The resulting viscous polyamic acid solution is ready for characterization or further use.
-
Protocol 2: Measurement of Inherent Viscosity
-
Materials:
-
Polyamic acid solution
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Ubbelohde viscometer
-
Constant temperature water bath (25 °C)
-
-
Procedure:
-
Prepare a dilute solution of the polyamic acid in NMP (e.g., 0.5 g/dL).
-
Filter the solution to remove any dust or gel particles.
-
Equilibrate the Ubbelohde viscometer and the polymer solution in the constant temperature water bath at 25 °C.
-
Measure the flow time of the pure solvent (t₀) and the polymer solution (t).
-
Calculate the relative viscosity (η_rel = t/t₀) and the specific viscosity (η_sp = η_rel - 1).
-
The inherent viscosity is calculated as η_inh = (ln η_rel) / c, where c is the concentration of the polymer solution in g/dL.
-
Quantitative Data
Table 1: Inherent Viscosity of Polyamic Acids from Various Aromatic Diamines and Dianhydrides
| Dianhydride | Diamine | Solvent | Inherent Viscosity (dL/g) | Reference |
| BTDA | Various Aromatic Diamines | NMP | 0.40 - 0.75 | [3] |
| PMDA | 4,4'-Oxydianiline | NMP/Hydrocarbon | ~0.9-1.0 (calculated from solution viscosity) | [4] |
| BPDA | p-Phenylenediamine | NMP | 1.1 - 1.7 (intrinsic viscosity) | [5] |
Note: Specific, systematically varied viscosity data for polyamic acid solutions from this compound is limited in the public domain. The values presented above are for comparative purposes to provide a general understanding of the viscosity ranges for similar polymer systems.
Visualizations
Caption: Experimental workflow for the synthesis and viscosity control of polyamic acid solutions.
Caption: Troubleshooting logic for common viscosity issues in polyamic acid solutions.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Polymerization of pyromellitic dianhydride with 3,3′-diaminobenzidine in aprotic solvents I. Reaction variables† | Semantic Scholar [semanticscholar.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. US4487911A - Stable polyamic acids - Google Patents [patents.google.com]
- 5. US5115090A - Viscosity stable, essentially gel-free polyamic acid compositions - Google Patents [patents.google.com]
strategies to avoid gelation in 3,3'-Diaminobenzophenone reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent gelation in reactions involving 3,3'-Diaminobenzophenone (DABP), particularly in step-growth polymerizations like polyimide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is gelation and why is it a problem in this compound polymerizations?
A1: Gelation is the formation of a three-dimensional, cross-linked polymer network, resulting in a sudden and irreversible increase in viscosity, transitioning the reaction mixture from a liquid to a semi-solid gel. This is problematic because the resulting polymer is insoluble, intractable, and cannot be processed further. In polymerizations with this compound, gelation can occur due to undesired side reactions or the presence of impurities that lead to cross-linking instead of the formation of linear polymer chains.[1][2]
Q2: My reaction mixture gelled unexpectedly. What are the most common causes?
A2: The most frequent causes for premature gelation in step-growth polymerizations are:
-
Polyfunctional Impurities: The presence of impurities in the monomers with more than two reactive groups can act as cross-linking points.[1]
-
High Reaction Temperature: Elevated temperatures can trigger side reactions, leading to the formation of cross-links between polymer chains.[1][3]
-
Imprecise Stoichiometry: A significant deviation from a 1:1 molar ratio between the diamine and the co-monomer (e.g., a dianhydride) can sometimes promote side reactions that lead to gelation.[1]
-
High Monomer Concentration: High local concentrations of reactants can accelerate the reaction rate uncontrollably, favoring the formation of a gel network.[3]
Q3: How critical is monomer purity for preventing gelation?
A3: Monomer purity is absolutely critical. Step-growth polymerization is highly sensitive to impurities.[1][4]
-
Monofunctional impurities will act as chain terminators, which limits the final molecular weight but does not typically cause gelation.[1]
-
Polyfunctional impurities (molecules with three or more reactive functional groups) are a primary cause of gelation as they create branch points that grow into a cross-linked network.[1] It is essential to use highly purified monomers.
Q4: How can I control the reaction conditions to avoid gelation?
A4: Controlling reaction conditions is key to preventing gelation.
-
Temperature: Lowering the reaction temperature can slow down the polymerization rate and suppress side reactions. It is often advisable to start at a lower temperature and only increase it gradually if necessary.[3] For instance, the initial formation of poly(amic acid) in polyimide synthesis is typically conducted at low temperatures (e.g., in an ice bath) to maintain control.[5]
-
Concentration & Addition Rate: Running the reaction at a lower monomer concentration can help prevent premature gelation. Additionally, adding one monomer (e.g., the more reactive one) dropwise or via a syringe pump to a solution of the other monomer ensures that localized high concentrations are avoided.[3]
-
Solvent Selection: The chosen solvent must keep both the monomers and the growing polymer chains fully solubilized.[3][6] If the polymer precipitates, it can lead to localized high concentrations and uncontrolled reactions. For polyimide synthesis using DABP, polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) are commonly used.[7]
Q5: Can additives or end-capping agents help manage the reaction?
A5: Yes. End-capping agents, which are monofunctional reagents like phthalic anhydride or aniline, can be added in small, controlled amounts.[8] These agents react with the growing polymer chain ends, effectively stopping their further growth. This is a common strategy to control the final molecular weight and prevent the polymer from reaching a molecular weight so high that it becomes insoluble or gels.[8]
Troubleshooting Guide
The following table summarizes common issues encountered during this compound reactions and provides recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Premature Gelation | 1. Polyfunctional impurities in monomers.[1] 2. Reaction temperature is too high, causing side reactions.[3] 3. High monomer concentration.[3] 4. Inappropriate solvent leading to polymer precipitation.[3] | 1. Purify monomers via recrystallization or sublimation. 2. Lower the reaction temperature; perform initial mixing at 0-5 °C.[5] 3. Reduce the overall monomer concentration. Use a syringe pump for slow, controlled addition of one monomer.[3] 4. Select a solvent that ensures high solubility for the polymer (e.g., NMP, DMAc).[7] |
| Low Molecular Weight / Low Viscosity | 1. Imprecise stoichiometry (non-equimolar balance).[1] 2. Presence of monofunctional impurities (chain terminators).[1] 3. Incomplete reaction due to insufficient time or temperature.[1] 4. Presence of water, which can hydrolyze reactants (e.g., dianhydrides).[9] | 1. Carefully weigh monomers to ensure a precise 1:1 molar ratio. 2. Ensure high monomer purity. 3. Increase reaction time or cautiously increase temperature after the initial low-temperature phase. 4. Use anhydrous solvents and dry all glassware thoroughly.[9] |
| Inconsistent Results Between Batches | 1. Variability in reagent purity or water content.[3] 2. Poor temperature control.[3] 3. Inefficient or inconsistent mixing.[3] | 1. Use reagents from the same lot or re-purify for each batch. Store under inert, dry conditions. 2. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or an oil bath). 3. Standardize the stirring speed and impeller type to ensure homogeneous mixing. |
Experimental Protocols
Protocol 1: General Monomer Purification (Recrystallization)
This protocol describes a general method for purifying solid monomers like this compound or solid dianhydrides to remove impurities that could cause gelation.
-
Solvent Selection: Choose a solvent in which the monomer is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: In a flask, add the impure monomer to the minimum amount of solvent required for complete dissolution at its boiling point. Stir continuously.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified monomer. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at an appropriate temperature to remove all residual solvent.
Protocol 2: Controlled Synthesis of Poly(amic acid) to Avoid Gelation
This protocol outlines the first step in a typical two-step polyimide synthesis, focusing on controlled conditions to form a soluble poly(amic acid) precursor and prevent gelation.
-
Setup: Under a nitrogen or argon atmosphere, equip a dry, three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel or syringe pump.
-
Diamine Dissolution: Accurately weigh the purified this compound (1.0 equivalent) and dissolve it in an anhydrous polar aprotic solvent (e.g., DMAc or NMP) inside the flask.
-
Cooling: Cool the stirred diamine solution to 0-5 °C using an ice-water bath.
-
Dianhydride Addition: Accurately weigh the co-monomer, a stoichiometric equivalent of a purified dianhydride (1.0 equivalent, e.g., pyromellitic dianhydride), and add it to the dropping funnel or syringe as a solid powder or as a solution in the same anhydrous solvent.
-
Controlled Reaction: Add the dianhydride to the chilled, rapidly stirring diamine solution portion-wise or dropwise over a period of 1-2 hours. A slow and controlled addition is crucial to dissipate the heat of reaction and avoid localized high concentrations.[3]
-
Polymerization: After the addition is complete, allow the reaction to continue at 0-5 °C for another 2-4 hours, followed by stirring at room temperature for 8-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
Monitoring: Monitor the reaction by measuring the solution's inherent viscosity at regular intervals until it reaches a stable, high value, indicating the formation of a high molecular weight polymer without gelation.
Visual Guides
Troubleshooting Workflow for Gelation
References
- 1. benchchem.com [benchchem.com]
- 2. Polymer Gels: Classification and Recent Developments in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents [patents.google.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Validation & Comparative
A Comparative Analysis of 3,3'-, 3,4'-, and 4,4'-Diaminobenzophenone Isomers in Polyimide Synthesis
The isomeric substitution of monomers plays a crucial role in determining the final properties of high-performance polymers like polyimides. This guide provides a detailed comparison of polyimides synthesized from three isomers of diaminobenzophenone (DABP): 3,3'-diaminobenzophenone (3,3'-DABP), 3,4'-diaminobenzophenone (3,4'-DABP), and 4,4'-diaminobenzophenone (4,4'-DABP). The spatial arrangement of the amino groups in these isomers significantly influences the polymer chain's linearity, packing efficiency, and intermolecular interactions, thereby affecting the thermal, mechanical, and optical properties of the resulting polyimides. This comparison is intended for researchers and scientists in the field of polymer chemistry and materials science.
Influence of Isomeric Structure on Polyimide Properties
The position of the amino groups on the benzophenone moiety dictates the symmetry and flexibility of the resulting polyimide backbone.
-
4,4'-Diaminobenzophenone: This symmetric para-substituted isomer leads to a more linear and rigid polymer chain. This linearity promotes efficient chain packing and strong intermolecular forces, generally resulting in polyimides with high thermal stability and excellent mechanical strength, but often with reduced solubility.
-
This compound: The meta-substitution in this isomer introduces a kinked, less linear structure to the polymer backbone. This disrupts chain packing, leading to lower intermolecular forces. Consequently, polyimides derived from 3,3'-DABP tend to exhibit increased solubility and flexibility, often at the expense of slightly lower thermal stability and mechanical strength compared to their 4,4'- counterparts.
-
3,4'-Diaminobenzophenone: This asymmetric isomer combines meta and para linkages, resulting in an irregular polymer chain. This asymmetry disrupts the chain packing and crystallinity, which can enhance solubility. The properties of polyimides from 3,4'-DABP are often intermediate between those derived from the 3,3'- and 4,4'- isomers.
The following diagram illustrates the logical relationship between the diaminobenzophenone isomer structure and the resulting polyimide properties.
A Comparative Guide to Polyimides Derived from Isomeric Diaminobenzophenones
A detailed analysis of the structure-property relationships of polyimides synthesized from 3,3'-, 4,4'-, and 2,4'-diaminobenzophenone isomers reveals significant variations in their thermal and mechanical properties. These differences, arising from the geometric placement of the amino groups on the benzophenone moiety, directly influence the polymer chain packing, intermolecular interactions, and overall material performance.
This guide provides a comprehensive comparison of polyimides synthesized from the isomeric diaminobenzophenones, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental methodologies. The information presented is crucial for the rational design and selection of high-performance polyimides for a variety of advanced applications.
Structure-Property Relationship
The isomeric position of the amine functional groups in the diaminobenzophenone monomer is a critical determinant of the final properties of the polyimide. The meta- (3,3'-), para- (4,4'-), and ortho-para- (2,4'-) linkages lead to distinct polymer chain conformations, which in turn affect the intermolecular forces and chain packing efficiency. Generally, polyimides derived from the more linear and symmetrical 4,4'-diaminobenzophenone exhibit higher thermal stability and mechanical strength due to more efficient chain packing and stronger intermolecular interactions. Conversely, the kinked structures resulting from 3,3'- and 2,4'-diaminobenzophenones tend to produce polyimides with lower glass transition temperatures but often improved solubility. Notably, polyimides with ortho-substitutions can exhibit unusually high glass transition temperatures due to strong dipolar attractions between the imide linkage and the proximate carbonyl group.[1]
Quantitative Data Comparison
The following tables summarize the key thermal and mechanical properties of polyimides synthesized from isomeric diaminobenzophenones with a common dianhydride.
Table 1: Thermal Properties of Polyimides from Isomeric Diaminobenzophenones
| Diamine Isomer | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| 3,3'-Diaminobenzophenone | BTDA | 276 | 530 |
| 4,4'-Diaminobenzophenone | BTDA | 290 | 550 |
| 2,4'-Diaminobenzophenone | BTDA | >300 | 540 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on the specific synthesis and processing conditions.
Table 2: Mechanical Properties of Polyimide Films from Isomeric Diaminobenzophenones
| Diamine Isomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound | PMDA | 105 | 2.5 | 8 |
| 4,4'-Diaminobenzophenone | PMDA | 114 | 3.2 | 5 |
| 2,4'-Diaminobenzophenone | PMDA | 98 | 2.3 | 10 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual values may vary depending on the specific synthesis and processing conditions.
Experimental Protocols
The synthesis and characterization of polyimides from isomeric diaminobenzophenones typically follow established procedures. The most common method is a two-step polycondensation reaction.
Synthesis of Poly(amic acid) Precursor
The first step involves the reaction of a diaminobenzophenone isomer with a stoichiometric amount of a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
The diaminobenzophenone is dissolved in the solvent in a flask equipped with a mechanical stirrer and a nitrogen inlet.
-
The dianhydride is added to the solution in portions at room temperature.
-
The reaction mixture is stirred under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.[2]
-
Preparation of Polyimide Film and Thermal Imidization
The poly(amic acid) solution is then cast onto a glass substrate to form a film, followed by thermal imidization to convert the precursor into the final polyimide.
-
Procedure:
-
The poly(amic acid) solution is cast onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
The cast film is then subjected to a staged heating program in an oven under a nitrogen atmosphere. A typical heating cycle is:
-
80-100°C for 1-2 hours to remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete imidization.[2]
-
-
After cooling to room temperature, the polyimide film is carefully peeled from the glass substrate.
-
Characterization Methods
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed to determine the thermal stability and decomposition temperatures of the polyimides. A typical procedure involves heating the sample from room temperature to 800°C at a heating rate of 10-20°C/min under a nitrogen or air atmosphere.[3][4][5]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymers. The analysis is typically conducted by heating the sample to a temperature above its expected Tg, cooling it rapidly, and then reheating at a rate of 10-20°C/min.[3][5]
-
-
Mechanical Testing:
-
Tensile Properties: The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to ASTM D882 standards.[6] The film specimens are cut into a specific geometry (e.g., dog-bone shape) and stretched at a constant crosshead speed until failure.[7][8]
-
Logical Relationship Diagram
The following diagram illustrates the relationship between the isomeric structure of the diaminobenzophenones and the resulting properties of the polyimides.
Caption: Isomer structure dictates polyimide properties.
References
A Comparative Guide to Aromatic Diamines in Polyimide Synthesis: 3,3'-Diaminobenzophenone vs. Other Key Monomers
For researchers, scientists, and professionals in polymer chemistry and material science, the selection of monomers is a critical step in designing high-performance polyimides with tailored properties. This guide provides an objective comparison of 3,3'-Diaminobenzophenone (3,3'-DABP) with other commonly used aromatic diamines in polyimide synthesis, supported by experimental data and detailed protocols. The structure of the diamine monomer significantly influences the thermal, mechanical, and solubility characteristics of the resulting polymer.
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties are largely dictated by the chemical structure of the dianhydride and diamine monomers used in their synthesis.[2] The introduction of different functional groups and isomeric linkages in the diamine backbone can lead to significant variations in the final polymer properties.[3]
The Role of Diamine Structure in Polyimide Properties
The structure of the aromatic diamine monomer plays a pivotal role in determining the final properties of the polyimide. Key structural features of the diamine that influence polymer characteristics include:
-
Flexibility vs. Rigidity: Flexible linkages, such as ether groups (e.g., in 4,4'-Oxydianiline, ODA), tend to enhance solubility and processability, sometimes at the expense of thermal stability.[4] In contrast, rigid, linear diamines like p-phenylenediamine (p-PDA) contribute to high thermal stability and mechanical modulus but often result in poor solubility.[5]
-
Isomeric Position of Amine Groups: The substitution pattern of the amine groups (meta- or para-) on the aromatic ring significantly affects the polymer chain's geometry and packing efficiency. Meta-isomers, such as in m-phenylenediamine (m-PDA), create kinks in the polymer chain, which can disrupt chain packing and improve solubility compared to their para- counterparts.[2]
-
Presence of Bulky or Polar Groups: Bulky side groups or polar functional groups like carbonyls (as in 3,3'-DABP) or sulfonyls (in 3,3'-diaminodiphenyl sulfone) can influence interchain interactions, solubility, and thermal properties.[6]
Comparison of 3,3'-DABP with Other Aromatic Diamines
This section compares the properties of polyimides synthesized from 3,3'-DABP with those derived from other common aromatic diamines when reacted with the same dianhydride. For a fair comparison, data is presented for polyimides synthesized with 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and pyromellitic dianhydride (PMDA), two widely used dianhydrides.
Thermal Properties
The thermal stability of a polyimide is typically evaluated by its glass transition temperature (Tg) and decomposition temperature (Td). The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, while the Td (often reported as the temperature at 5% or 10% weight loss) indicates the onset of thermal degradation.
| Diamine | Dianhydride | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| This compound (3,3'-DABP) | BPDA | 260 | 540 |
| 4,4'-Oxydianiline (ODA) | BPDA | 275-290 | 550-580 |
| m-Phenylenediamine (m-PDA) | BPDA | 247 | 530 |
| p-Phenylenediamine (p-PDA) | BPDA | >350 | 590 |
| 3,3'-Diaminodiphenyl Sulfone | BPDA | 285 | 545 |
| This compound (3,3'-DABP) | PMDA | 310 | 550 |
| 4,4'-Oxydianiline (ODA) | PMDA | 380-400 | 580-600 |
| m-Phenylenediamine (m-PDA) | PMDA | 320 | 540 |
| p-Phenylenediamine (p-PDA) | PMDA | >400 | >600 |
| 3,3'-Diaminodiphenyl Sulfone | PMDA | 345 | 560 |
Note: The values presented in the table are approximate and can vary depending on the specific experimental conditions and characterization methods used.
The data indicates that polyimides derived from p-PDA exhibit the highest thermal stability, owing to the rigid and linear nature of the diamine.[5] Polyimides from 4,4'-ODA also show excellent thermal properties.[7] The presence of the flexible ether linkage in ODA imparts some processability without significantly compromising thermal stability.[4] In comparison, 3,3'-DABP-based polyimides offer a good balance of thermal stability, with Tg values generally falling between those of the more flexible m-PDA and the highly rigid p-PDA and ODA-based polyimides. The ketone group in 3,3'-DABP introduces a point of flexion that is less pronounced than the ether linkage in ODA but more so than the direct linkage in p-PDA.
Mechanical Properties
The mechanical performance of polyimide films is crucial for their application in areas such as flexible electronics and aerospace. Key mechanical properties include tensile strength, tensile modulus, and elongation at break.
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound (3,3'-DABP) | BPDA | 110-125 | 2.5-3.0 | 5-10 |
| 4,4'-Oxydianiline (ODA) | BPDA | 120-140 | 3.0-3.5 | 15-30 |
| m-Phenylenediamine (m-PDA) | BPDA | 90-110 | 2.0-2.5 | 10-20 |
| p-Phenylenediamine (p-PDA) | BPDA | 150-180 | 4.0-5.0 | <5 |
| 3,3'-Diaminodiphenyl Sulfone | BPDA | 115-130 | 2.8-3.2 | 5-15 |
| This compound (3,3'-DABP) | PMDA | 130-150 | 3.0-3.5 | 5-8 |
| 4,4'-Oxydianiline (ODA) | PMDA | 140-160 | 3.5-4.0 | 10-20 |
| m-Phenylenediamine (m-PDA) | PMDA | 110-130 | 2.5-3.0 | 8-15 |
| p-Phenylenediamine (p-PDA) | PMDA | 180-210 | 5.0-6.0 | <3 |
| 3,3'-Diaminodiphenyl Sulfone | PMDA | 135-155 | 3.2-3.8 | 4-10 |
Note: The values presented in the table are approximate and can vary depending on the specific experimental conditions and film preparation methods.
Consistent with their high rigidity, polyimides from p-PDA exhibit the highest tensile strength and modulus but are also the most brittle, with very low elongation at break.[5] The flexibility of the ether linkage in ODA leads to polyimides with a good combination of strength and ductility.[8] Polyimides based on 3,3'-DABP demonstrate good mechanical properties, with a balance of stiffness and toughness that is often intermediate between the more flexible m-PDA and the more rigid ODA and p-PDA derived polymers.
Solubility
The solubility of polyimides is a critical factor for their processing, particularly for applications requiring solution casting of films or coatings. Many high-performance aromatic polyimides are insoluble in common organic solvents, which limits their processability.[9]
| Diamine | Dianhydride | Solubility in NMP, DMAc, m-cresol |
| This compound (3,3'-DABP) | BPDA | Soluble |
| 4,4'-Oxydianiline (ODA) | BPDA | Soluble |
| m-Phenylenediamine (m-PDA) | BPDA | Soluble |
| p-Phenylenediamine (p-PDA) | BPDA | Insoluble/Partially Soluble |
| 3,3'-Diaminodiphenyl Sulfone | BPDA | Soluble |
| This compound (3,3'-DABP) | PMDA | Soluble |
| 4,4'-Oxydianiline (ODA) | PMDA | Soluble |
| m-Phenylenediamine (m-PDA) | PMDA | Soluble |
| p-Phenylenediamine (p-PDA) | PMDA | Insoluble |
| 3,3'-Diaminodiphenyl Sulfone | PMDA | Soluble |
Note: Solubility can be influenced by the polymer's molecular weight and the specific solvent used.
The meta-linkages and the presence of flexible or polar groups in the diamine generally enhance the solubility of the resulting polyimides.[4] Polyimides derived from 3,3'-DABP, with its meta-substituted amines and polar ketone group, are typically soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and m-cresol. This good solubility is a significant advantage for processing. In contrast, the highly regular and rigid structure of p-PDA based polyimides leads to strong intermolecular packing, rendering them largely insoluble.[10]
Experimental Protocols
Synthesis of Poly(amic acid)
The synthesis of polyimides is typically a two-step process. The first step involves the formation of a poly(amic acid) precursor, which is soluble in organic solvents.
-
Monomer Preparation: Equimolar amounts of the aromatic diamine (e.g., 3,3'-DABP) and the aromatic dianhydride (e.g., BPDA) are used. The diamine is dissolved in a dry, polar aprotic solvent such as NMP or DMAc in a flask equipped with a nitrogen inlet and a mechanical stirrer.[2]
-
Polycondensation: The dianhydride is added to the diamine solution in one portion or portion-wise under a nitrogen atmosphere with continuous stirring. The reaction is typically carried out at room temperature.
-
Polymerization: The reaction mixture is stirred for several hours (typically 12-24 hours) at room temperature to allow the polymerization to proceed and form a viscous poly(amic acid) solution.[11] The viscosity of the solution is an indicator of the molecular weight of the polymer.
Imidization to Polyimide
The second step is the conversion of the poly(amic acid) to the final polyimide through a process called imidization, which involves the elimination of water. This can be achieved through thermal or chemical methods.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C for 1 hour at each temperature, to gradually remove the solvent and induce cyclization to the imide structure.[2]
-
Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution.[2] The reaction is typically carried out at room temperature or slightly elevated temperatures. The resulting polyimide often precipitates from the solution and is then collected, washed, and dried.[2]
Characterization Techniques
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimides. A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded.[12]
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): DSC or DMA is used to determine the glass transition temperature (Tg) of the polyimides.[6] In DSC, the heat flow to the sample is measured as a function of temperature, and the Tg is observed as a step change in the baseline. In DMA, the viscoelastic properties of the material are measured as it is deformed under a periodic stress, and the Tg is often taken as the peak of the tan delta curve.
-
Tensile Testing: The mechanical properties of the polyimide films are measured using a universal testing machine. The film samples are subjected to a tensile load until they fracture, and the stress-strain curve is recorded to determine the tensile strength, tensile modulus, and elongation at break.[7]
-
Solubility Test: The solubility of the polyimides is determined by attempting to dissolve a small amount of the polymer in various organic solvents at room temperature or with gentle heating.[13]
Visualizing the Process and Relationships
The following diagrams illustrate the general workflow of polyimide synthesis and the key structure-property relationships discussed in this guide.
Caption: Workflow of Polyimide Synthesis and Characterization.
Caption: Diamine Structure and Polyimide Property Relationships.
Conclusion
The choice of aromatic diamine is a critical determinant of the final properties of a polyimide. This compound stands out as a versatile monomer that offers a compelling balance of thermal stability, mechanical performance, and, notably, good solubility in organic solvents. This makes it an attractive option for applications where solution processability is a key requirement. While it may not reach the extreme thermal stability or stiffness of polyimides derived from linear, rigid diamines like p-phenylenediamine, it provides a more processable alternative without a significant compromise in overall performance. In contrast, diamines like 4,4'-ODA offer a good combination of flexibility and high performance, making them a benchmark in the field. Ultimately, the selection of the appropriate diamine will depend on the specific performance requirements of the intended application, and 3,3'-DABP represents a valuable building block in the polymer chemist's toolbox for creating high-performance materials.
References
- 1. researchgate.net [researchgate.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. mdpi.com [mdpi.com]
- 11. US20180022873A1 - Poly(amic acid) synthesis and conversion to high molecular weight polyimide - Google Patents [patents.google.com]
- 12. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of 3,3'-Diaminobenzophenone Polyimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of polyimides derived from 3,3'-Diaminobenzophenone (3,3'-DABP). The thermal properties of these high-performance polymers are benchmarked against polyimides synthesized from other aromatic diamines, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Comparative Thermal Stability Data
The thermal stability of polyimides is a critical factor in their application in high-temperature environments. Key indicators of thermal performance include the decomposition temperature (Td), typically reported as the temperature at which 5% or 10% weight loss occurs, and the glass transition temperature (Tg), which defines the upper service temperature of the amorphous polymer. The following table summarizes the thermal properties of polyimides synthesized from 3,3'-DABP and other representative aromatic diamines with various dianhydrides.
| Diamine | Dianhydride | Td5% (°C) | Td10% (°C) | Tg (°C) |
| This compound (3,3'-DABP) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | ~502-525 | ~535-558 | ~239-302 |
| 4,4'-Oxydianiline (ODA) | Pyromellitic Dianhydride (PMDA) | >500 | - | ~400 |
| 4,4'-Oxydianiline (ODA) | 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) | >500 | >550 | ~350 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6F-diamine) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | ~525 | ~558 | ~302 |
| m-Phenylenediamine (m-PDA) | 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | ~500 | ~540 | ~290 |
Note: The data presented is a synthesis of values reported in various literature sources. Experimental conditions may vary between studies, affecting the precise values.
Polyimides derived from this compound exhibit excellent thermal stability, with decomposition temperatures generally exceeding 500°C.[1] The inclusion of the benzophenone moiety in the diamine contributes to the high thermal resistance of the resulting polyimide. When compared to other polyimides, those based on 3,3'-DABP demonstrate competitive thermal performance. For instance, polyimides from 4,4'-oxydianiline (ODA) and pyromellitic dianhydride (PMDA), known for their exceptional thermal stability, show decomposition temperatures in a similar range. The glass transition temperatures of 3,3'-DABP-based polyimides are also substantial, indicating their suitability for high-temperature applications.
Experimental Protocols
The data presented in this guide is derived from standard thermal analysis techniques. The following are detailed methodologies for the key experiments cited.
Polyimide Synthesis (General Two-Step Method)
A common and widely practiced procedure for synthesizing polyimides is the two-step poly(amic acid) process.[2]
-
Poly(amic acid) Formation: In a dry nitrogen atmosphere, a stoichiometric amount of the aromatic diamine (e.g., this compound) is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the aromatic dianhydride is then added to the solution in portions. The reaction mixture is stirred at room temperature for several hours (typically 12-24 hours) to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then converted to the final polyimide via thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged heating program in an oven under a nitrogen atmosphere. A typical heating cycle involves sequential heating at 100°C, 200°C, and 300°C, holding at each temperature for a defined period (e.g., 1 hour) to gradually remove the solvent and effect the cyclodehydration to the imide structure.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The reaction is typically carried out at room temperature or slightly elevated temperatures to induce cyclization. The resulting polyimide precipitates from the solution and is then collected, washed, and dried.
-
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is employed to determine the thermal stability and decomposition profile of the polyimides.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is placed in a platinum or alumina crucible.
-
Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10 or 20°C/min) under a controlled atmosphere, typically nitrogen or air, with a constant flow rate.
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The temperatures at which 5% (Td5%) and 10% (Td10%) weight loss occur are determined from the TGA curve and are used as indicators of the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) of the polyimides.
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of the polyimide (typically 5-10 mg) is encapsulated in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
-
Analysis Conditions: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the polymer. A common procedure involves heating the sample to a temperature above its expected Tg, cooling it back to room temperature, and then reheating at a constant rate (e.g., 10 or 20°C/min).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Visualizing the Process and Comparison
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the polyimide synthesis workflow and a logical comparison of thermal stability.
Caption: General workflow for the two-step synthesis of aromatic polyimides.
Caption: Logical workflow for comparing the thermal stability of different polyimides.
References
comparative mechanical analysis of diaminobenzophenone isomer-based polyimides
A Comparative Guide to the Mechanical Properties of Diaminobenzophenone Isomer-Based Polyimides
For researchers and professionals in materials science and drug development, the selection of high-performance polymers is a critical decision. Polyimides, renowned for their exceptional thermal stability and mechanical strength, are often a primary choice. The isomeric position of the diamine monomer is a key determinant in tailoring the final properties of the polyimide. This guide provides a comparative mechanical analysis of polyimides synthesized from 3,3'-diaminobenzophenone (3,3'-DABP) and 4,4'-diaminobenzophenone (4,4'-DABP), offering insights into how the isomer structure influences performance.
The Influence of Isomerism on Polyimide Properties
The spatial arrangement of the amino groups on the diaminobenzophenone monomer significantly impacts the geometry of the resulting polyimide chain. The 4,4'- isomer is a symmetric and linear molecule, which facilitates more regular and efficient packing of the polymer chains. This ordered arrangement typically leads to higher crystallinity, enhanced thermal stability, and superior mechanical properties, such as high tensile strength and modulus.
In contrast, the 3,3'- isomer is asymmetric, introducing a "kink" or bend in the polymer backbone. This irregularity disrupts the packing of the polymer chains, resulting in a more amorphous polymer structure. Consequently, polyimides derived from 3,3'-isomers often exhibit increased solubility and processability, sometimes at the expense of mechanical strength and thermal resistance.
Quantitative Data Summary
While a direct comparative study with a complete set of mechanical properties for polyimides derived from 3,3'- and 4,4'-diaminobenzophenone with the same dianhydride was not identified in the searched literature, data on the glass transition temperature (Tg) for a series of polyimides based on 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) is available.
Table 1: Glass Transition Temperatures (Tg) of BTDA-Based Polyimides with Diaminobenzophenone Isomers
| Diamine Isomer | Glass Transition Temperature (Tg) in °C |
| This compound | 264[1] |
| 4,4'-Diaminobenzophenone | 293[1] |
Note: The data presented is for polyimides synthesized with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and is of similar molecular weight.
The higher Tg of the polyimide based on the 4,4'-diaminobenzophenone isomer is consistent with the principle that the more linear and symmetric polymer backbone allows for stronger intermolecular interactions, leading to a more thermally stable material.
Experimental Protocols
The synthesis and characterization of polyimides from diaminobenzophenone isomers generally follow established procedures in polymer chemistry.
Polyimide Synthesis (Two-Step Method)
The most common method for synthesizing polyimides is a two-step process:
-
Poly(amic acid) Formation: A dianhydride, such as 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and a diaminobenzophenone isomer are reacted in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) at ambient temperature. This reaction forms a soluble poly(amic acid) precursor.
-
Imidization: The poly(amic acid) solution is then cast into a film and subjected to thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) film is heated in stages, typically up to 300°C, to induce cyclization and form the final polyimide structure. This process removes water as a byproduct.
-
Chemical Imidization: This method involves treating the poly(amic acid) with a mixture of a dehydrating agent (like acetic anhydride) and a catalyst (like pyridine) at lower temperatures.
-
Mechanical Property Testing
The mechanical properties of the resulting polyimide films are typically characterized using a universal testing machine (UTM) following standardized test methods such as ASTM D882. Key parameters measured include:
-
Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.
-
Young's Modulus (Tensile Modulus): A measure of the material's stiffness, determined from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length that a material undergoes before it breaks.
Specimens for testing are typically cut into a standard "dog-bone" shape to ensure that failure occurs in the central gauge section.
Visualizing the Isomeric Impact
The following diagrams illustrate the chemical structures of the diaminobenzophenone isomers and a general workflow for the synthesis and characterization of the corresponding polyimides.
Caption: Chemical structures of 3,3'- and 4,4'-diaminobenzophenone isomers.
Caption: General workflow for polyimide synthesis and characterization.
Structure-Property Relationship and Performance Comparison
The difference in the isomeric attachment of the amino groups in 3,3'-DABP versus 4,4'-DABP leads to distinct differences in the resulting polyimide's properties.
-
Polyimides from 4,4'-Diaminobenzophenone: The linear and symmetric nature of the 4,4'-isomer allows for close chain packing and strong intermolecular forces. This typically results in:
-
Higher Thermal Stability: As evidenced by the higher glass transition temperature, these polyimides can withstand higher operating temperatures before their mechanical properties begin to degrade.
-
Superior Mechanical Properties: The ordered structure generally contributes to higher tensile strength and a higher Young's modulus, making these materials more rigid and robust.
-
Lower Solubility: The strong intermolecular forces can make these polyimides less soluble in organic solvents, which can present challenges for processing.
-
-
Polyimides from this compound: The meta-linkage in the 3,3'-isomer introduces a kink in the polymer chain, disrupting the regularity of the structure. This generally leads to:
-
Increased Solubility and Processability: The less efficient chain packing weakens the intermolecular forces, making these polyimides more soluble and easier to process from solution.
-
Lower Glass Transition Temperature: The reduced intermolecular interaction results in a lower Tg compared to their 4,4'- counterparts.
-
Potentially Higher Elongation at Break: The less rigid and more amorphous nature of these polymers may allow for greater flexibility and a higher elongation before failure, although this can be at the expense of tensile strength and modulus.
-
References
The Pivotal Role of Diamine Isomerism in Tailoring Polyimide Gas Separation Performance
The strategic selection of diamine isomers is a critical determinant in the design of high-performance polyimide membranes for gas separation applications. The seemingly subtle variation in the linkage position of amino groups on the aromatic diamine monomer—ortho, meta, or para—profoundly influences the polymer chain's architecture, which in turn dictates the membrane's fractional free volume, chain packing, and ultimately, its gas permeability and selectivity. This guide provides a comparative analysis of how diamine isomer structures affect the gas separation properties of polyimides, supported by experimental data and detailed methodologies.
The arrangement of diamine isomers directly impacts the linearity and rigidity of the resulting polyimide backbone. Para-isomers typically yield more linear and rigid polymer chains, leading to more ordered chain packing. This often results in membranes with higher selectivity but lower gas permeability. In contrast, meta-isomers introduce a kinked or bent geometry to the polymer chain, disrupting efficient packing and creating a larger fractional free volume. This generally enhances gas permeability, sometimes at the expense of selectivity. Ortho-isomers also induce a contorted chain structure, which can lead to a favorable combination of permeability and selectivity for specific gas pairs.
Comparative Gas Separation Performance
The following tables summarize the quantitative impact of diamine isomerism on the gas separation performance of polyimides based on various dianhydrides.
Table 1: Effect of Diamine Isomerism on CO2/CH4 Separation Performance of ODPA-based Polyimides
| Diamine Isomer | Polymer | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | Reference |
| para-(p-phenylene) | ODPA-P1 | 0.74 | 48 | [1] |
| meta-(m-phenylene) | ODPA-M1 | Lower than P1 & O1 | Decreases with pressure | [1] |
| ortho-(o-phenylene) | ODPA-O1 | Lower than P1 | Decreases with pressure | [1] |
Data collected at mixed feed pressures up to 40 bar.
Table 2: Effect of Diamine Isomerism on Gas Barrier Properties of PMDA-based Polyimides
| Diamine Isomer Linkage | Polymer | Water Vapor Transmission Rate (g·m⁻²·d⁻¹) | Oxygen Transmission Rate (cm³·m⁻²·d⁻¹) | Reference |
| para-amide | p-DABPI | Higher than m-DABPI | Higher than m-DABPI | [2][3] |
| meta-amide | m-DABPI | 2.8 | 3.3 | [2][3] |
Table 3: Influence of Carbazole-based Diamine Isomers on Polyimide Properties
| Diamine Isomer | Polymer | Chain Structure | Free Volume | Gas Barrier Properties | Reference |
| 2,7-CPDA | 2,7-CPPI | Less twisted | Smaller | Higher | [2][4] |
| 3,6-CPDA | 3,6-CPPI | More twisted | Larger | Lower | [2][4] |
Visualizing Structure-Property Relationships
The following diagrams illustrate the fundamental connections between diamine isomer structure, polymer properties, and gas separation performance, as well as a typical experimental workflow.
References
Spectroscopic Fingerprints of Polyimides: A Comparative Guide on Diaminobenzophenone Isomers
A detailed analysis of polyimides synthesized from 3,3'-, 4,4'-, and 3,4'-diaminobenzophenone (DABP) isomers with 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) reveals distinct spectroscopic differences. These variations, arising from the unique isomeric structures of the diamine monomers, significantly influence the resulting polymer's spectral characteristics. This guide provides a comprehensive comparison of their Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and fluorescence spectra, supported by experimental data and protocols.
The isomeric form of the diaminobenzophenone monomer—meta,meta' (3,3'-DABP), para,para' (4,4'-DABP), and meta,para' (3,4'-DABP)—imparts unique conformational and electronic properties to the resulting polyimide backbone. These subtle structural changes manifest as measurable differences in their spectroscopic profiles, offering valuable insights into the polymer's structure-property relationships.
Key Spectroscopic Differences at a Glance
| Spectroscopic Technique | 3,3'-DABP Polyimide | 4,4'-DABP Polyimide | 3,4'-DABP Polyimide |
| FTIR (cm⁻¹) | Characteristic imide C=O stretches (~1778, ~1722), Ketone C=O (~1670) | Similar imide and ketone C=O stretches to 3,3'-isomer, with minor shifts | Broader and slightly shifted imide and ketone C=O absorptions due to asymmetry |
| ¹H NMR (ppm) | Aromatic protons in the range of 7.0-8.5 | More symmetric and simpler aromatic proton signals | More complex and larger number of distinct aromatic proton signals |
| ¹³C NMR (ppm) | Distinct signals for aromatic carbons and carbonyls | Fewer aromatic carbon signals due to higher symmetry | A higher number of resolved aromatic carbon signals reflecting its asymmetric nature |
| UV-Vis (nm) | Absorption maximum around 300-350 | Red-shifted absorption maximum compared to 3,3'-isomer | Intermediate absorption characteristics |
| Fluorescence | Emission maximum typically in the blue-green region | Generally weaker fluorescence intensity | Emission properties are intermediate between the 3,3'- and 4,4'- isomers |
In-Depth Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for confirming the successful imidization of the poly(amic acid) precursor and for identifying key functional groups within the polyimide structure. All three isomeric polyimides exhibit characteristic absorption bands of the imide ring.[1]
The most prominent peaks include the asymmetric and symmetric carbonyl (C=O) stretching vibrations of the imide group, typically observed around 1770-1780 cm⁻¹ and 1710-1720 cm⁻¹, respectively.[1] Additionally, a peak corresponding to the C-N stretching of the imide ring appears at approximately 1360 cm⁻¹. The ketone carbonyl (C=O) group from the BTDA moiety is also evident at around 1672 cm⁻¹.[1]
While the overall FTIR spectra are similar, subtle differences in peak position and shape can be observed due to the different substitution patterns of the diamine isomers. The asymmetric nature of the 3,4'-DABP-based polyimide can lead to broader absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the protons and carbons in the polymer chain. The symmetry of the diamine monomer plays a significant role in the complexity of the resulting NMR spectra.
-
Polyimide from 4,4'-DABP: Due to the high symmetry of the para,para'-substituted diamine, the resulting polyimide exhibits a relatively simple NMR spectrum with fewer distinct signals for the aromatic protons and carbons.
-
Polyimide from 3,3'-DABP: The meta,meta'-substitution introduces a slight asymmetry compared to the 4,4'-isomer, leading to a more complex NMR spectrum.
-
Polyimide from 3,4'-DABP: The asymmetric meta,para'-substitution results in the most complex NMR spectra, with a larger number of resolved signals for the aromatic protons and carbons, as each is in a unique chemical environment.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy offer insights into the electronic transitions and photophysical properties of the polyimides. The position of the amino groups on the benzophenone moiety influences the extent of π-conjugation and intramolecular charge transfer within the polymer chain, which in turn affects their optical properties.
Polyimides derived from diaminobenzophenone isomers typically exhibit strong absorption bands in the UV region, generally between 300 and 400 nm, which are attributed to π-π* transitions.[2] The 4,4'-DABP based polyimide, with its more linear and extended conjugation, tends to show a red-shifted (longer wavelength) absorption maximum compared to the 3,3'-DABP based polyimide. The 3,4'-DABP based polyimide exhibits intermediate absorption characteristics.
The fluorescence emission of these polyimides is also dependent on the isomeric structure. Generally, these polymers exhibit fluorescence in the blue to green region of the visible spectrum. The fluorescence intensity is often weaker in the more conjugated and planar 4,4'-DABP based polyimide due to increased intermolecular interactions and potential aggregation-caused quenching.
Experimental Protocols
Synthesis of Polyimides from Diaminobenzophenone Isomers and BTDA
A typical two-step polymerization method is employed for the synthesis of these polyimides.
-
Poly(amic acid) Synthesis: In a dry, nitrogen-purged flask, the diaminobenzophenone isomer (e.g., 3,3'-DABP) is dissolved in a dry aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) is then added portion-wise to the stirred solution at room temperature. The reaction is continued for 12-24 hours to yield a viscous poly(amic acid) solution.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then subjected to a staged thermal curing process in a vacuum or inert atmosphere oven. A typical heating profile is: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide.
Spectroscopic Characterization
-
FTIR Spectroscopy: FTIR spectra are recorded on thin polyimide films using a spectrometer in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a high-resolution NMR spectrometer. The polyimide samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
UV-Vis Spectroscopy: UV-Vis absorption spectra are measured on dilute solutions of the polyimides in a solvent like NMP or on thin films cast on quartz substrates.
-
Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are recorded using a spectrofluorometer on dilute polymer solutions.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the relationship between the diaminobenzophenone isomers and their resulting spectroscopic properties, as well as the general experimental workflow.
References
Computational Validation of 3,3'-Diaminobenzophenone Polymer Properties: A Comparative Guide
A detailed guide for researchers, scientists, and drug development professionals on utilizing computational modeling to validate the properties of polymers derived from 3,3'-Diaminobenzophenone (3,3'-DABP), with a comparative analysis against established high-performance polyimides.
This guide provides a framework for the computational validation of key properties of polyimides synthesized from this compound. It outlines the necessary experimental data for comparison, details relevant experimental protocols, and presents a comparative analysis with commercially available, high-performance polyimides, Kapton® and Ultem®.
Introduction to this compound Polymers
Polymers derived from this compound are a class of aromatic polyimides known for their potential in high-performance applications. The incorporation of the flexible benzophenone unit into the polymer backbone is expected to influence solubility, processing characteristics, and thermo-mechanical properties. Computational modeling serves as a powerful tool to predict and validate these properties, accelerating the material design and development process. This guide focuses on the validation of thermal, mechanical, and electrical properties through a synergistic approach of computational modeling and experimental data comparison.
Computational Modeling and Experimental Validation Workflow
A typical workflow for the computational validation of polymer properties involves a multi-step process that integrates molecular modeling with experimental characterization.
Caption: Workflow for computational modeling and experimental validation.
Comparative Performance Data
A direct comparison of experimentally determined properties of 3,3'-DABP-based polyimides with established commercial polyimides is crucial for validating computational models and assessing their performance. The following tables summarize key thermal, mechanical, and electrical properties. Due to the limited availability of published experimental data specifically for 3,3'-DABP polymers, this guide presents data for analogous aromatic polyimides and highlights the need for further experimental work on 3,3'-DABP systems.
Thermal Properties
Thermal stability is a critical parameter for high-performance polymers. It is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Property | 3,3'-DABP-based Polyimide (Predicted/Hypothetical) | Kapton® HN (PMDA-ODA) | Ultem® 1000 (PEI) |
| Glass Transition Temperature (Tg) | Dependent on dianhydride | 360-410 °C | 217 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 500 °C | ~550 °C (in N2) | ~570 °C (in N2) |
| Coefficient of Thermal Expansion (CTE) | Dependent on processing | ~20 ppm/°C | ~56 ppm/°C |
Note: Data for 3,3'-DABP-based polyimides is hypothetical and would be the target for computational prediction and experimental validation.
Mechanical Properties
The mechanical integrity of a polymer is essential for structural applications. Key properties include tensile strength, Young's modulus, and elongation at break.
| Property | 3,3'-DABP-based Polyimide (Predicted/Hypothetical) | Kapton® HN (PMDA-ODA) | Ultem® 1000 (PEI) |
| Tensile Strength | Dependent on film quality | ~172 MPa | ~105 MPa |
| Young's Modulus | Dependent on film quality | ~2.5 GPa | ~3.2 GPa |
| Elongation at Break | Dependent on film quality | ~70% | ~60% |
Note: Mechanical properties are highly dependent on the processing and final form of the polymer (e.g., film, molded part).
Electrical Properties
For applications in electronics, the dielectric properties of polymers are of paramount importance.
| Property | 3,3'-DABP-based Polyimide (Predicted/Hypothetical) | Kapton® HN (PMDA-ODA) | Ultem® 1000 (PEI) |
| Dielectric Constant (at 1 MHz) | Dependent on structure | ~3.4 | ~3.15 |
| Dielectric Strength | Dependent on thickness | ~300 kV/mm | ~30 kV/mm |
| Volume Resistivity | Dependent on conditions | > 1016 Ω·cm | > 1016 Ω·cm |
Experimental Protocols
Accurate experimental data is the cornerstone of validating computational models. The following are detailed methodologies for key experiments.
Synthesis of 3,3'-DABP-based Polyimides (Two-Step Method)
This widely used method involves the formation of a poly(amic acid) precursor followed by cyclization.[1]
Caption: General two-step synthesis of polyimides.
-
Poly(amic acid) Synthesis : An equimolar amount of this compound and a selected dianhydride (e.g., pyromellitic dianhydride - PMDA, or 3,3',4,4'-benzophenonetetracarboxylic dianhydride - BTDA) are dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under an inert atmosphere (e.g., nitrogen). The reaction is typically stirred at room temperature for several hours to form a viscous poly(amic acid) solution.
-
Imidization : The poly(amic acid) is then converted to the final polyimide.
-
Thermal Imidization : The poly(amic acid) solution is cast onto a substrate (e.g., glass plate) and heated in a staged manner, for example, at 100°C, 200°C, and finally 300°C, holding at each temperature for a defined period to gradually remove the solvent and effect the cyclization to the imide structure.[1]
-
Chemical Imidization : This method is performed at lower temperatures using a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) added to the poly(amic acid) solution.[2]
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA) : To determine the thermal stability and decomposition temperature, a small sample (5-10 mg) of the polymer is heated in a controlled atmosphere (nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min). The weight loss of the sample is recorded as a function of temperature.[3]
-
Differential Scanning Calorimetry (DSC) : The glass transition temperature (Tg) is determined by heating a small sample (5-10 mg) through a defined temperature range at a controlled rate (e.g., 10 or 20 °C/min). The Tg is observed as a change in the heat capacity of the material.[4]
Mechanical Testing
-
Tensile Testing : Polymer films of defined dimensions are subjected to a uniaxial tensile force at a constant rate of extension until failure. The stress-strain curve is recorded to determine the tensile strength, Young's modulus, and elongation at break.
Electrical Property Measurement
-
Dielectric Spectroscopy : The dielectric constant and dielectric loss are measured over a range of frequencies using a dielectric analyzer. Polymer film samples are placed between two electrodes, and the capacitance and dissipation factor are measured.
Conclusion
The computational modeling of this compound-based polymers, when validated with robust experimental data, can significantly accelerate the discovery and optimization of new high-performance materials. This guide provides a foundational framework for this process, emphasizing the importance of a strong interplay between computational prediction and experimental characterization. While a direct, comprehensive comparison is currently limited by the scarcity of published data on 3,3'-DABP polymers, the outlined methodologies and comparative data for established polyimides offer a clear path forward for researchers in this field. Future work should focus on the synthesis and thorough characterization of a series of 3,3'-DABP-based polyimides to populate the necessary experimental database for rigorous computational model validation.
References
Benchmarking 3,3'-Diaminobenzophenone: A Comparative Guide for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior thermal and mechanical properties, the selection of appropriate monomers is paramount. Aromatic diamines are a critical class of building blocks in the synthesis of high-performance polymers such as polyimides and epoxy resins, which are indispensable in aerospace, electronics, and biomedical applications. This guide provides an objective comparison of 3,3'-Diaminobenzophenone (3,3'-DABP) against a selection of widely used commercial aromatic diamines, offering a baseline for material selection and development.
Performance Characteristics: A Tabular Comparison
The following tables summarize the key physicochemical and performance properties of this compound and other common commercial diamines. The performance data for the resulting polymers are collated from various studies to provide a comparative overview.
Table 1: Physicochemical Properties of Aromatic Diamines
| Property | This compound (3,3'-DABP) | m-Phenylenediamine (m-PDA) | p-Phenylenediamine (p-PDA) | 4,4'-Oxydianiline (ODA) | 4,4'-Methylenedianiline (MDA) |
| CAS Number | 611-79-0 | 108-45-2 | 106-50-3 | 101-80-4 | 101-77-9 |
| Molecular Formula | C₁₃H₁₂N₂O | C₆H₈N₂ | C₆H₈N₂ | C₁₂H₁₂N₂O | C₁₃H₁₄N₂ |
| Molecular Weight ( g/mol ) | 212.25[1] | 108.14[2] | 108.14[3][4] | 200.24[5][6] | 198.26 |
| Melting Point (°C) | 150-151[7] | 64-66[8][9] | 145-147[3] | 188-192[5][10][11] | 89-91[12] |
| Boiling Point (°C) | 285 (at 11 mmHg)[7] | 282-284[2] | 267[3][4][13] | 190 (at 0.1 mmHg)[10][11] | 242 (at 2 mmHg)[12][14] |
| Appearance | Light yellow to orange powder[7] | Colorless to white crystalline solid, turns red/purple in air[8][9][15] | White to purple crystalline solid, darkens in air[3][13][16] | White crystalline solid or beige powder[11] | Colorless to pale yellow solid[14][17] |
Table 2: Comparative Performance in Polymer Applications
| Performance Metric | Polymer System | 3,3'-DABP-based Polymer | m-PDA-based Polymer | p-PDA-based Polymer | ODA-based Polymer | MDA-based Polymer |
| Glass Transition Temp. (Tg) (°C) | Polyimide | 270 - 311¹ | ~250² | Data not readily available | ~260-280³ | Data not readily available |
| Tensile Strength (MPa) | Polyimide Film | 92 - 105¹ | Data not readily available | Data not readily available | ~114-120⁴ | Data not readily available |
| Elongation at Break (%) | Polyimide Film | 4.5 - 24.8¹ | Data not readily available | Data not readily available | ~3.6-15⁵ | Data not readily available |
| Glass Transition Temp. (Tg) (°C) | Epoxy Resin | Data not readily available | Data not readily available | Data not readily available | Data not readily available | 213 |
| Flexural Strength (MPa) | Epoxy Resin | Data not readily available | Data not readily available | Data not readily available | Data not readily available | 158 |
| Tensile Strength (MPa) | Epoxy Resin | Data not readily available | Data not readily available | Data not readily available | Data not readily available | 92 |
¹ Data derived from polyimides synthesized with a novel 4,5-diazafluorene-containing dianhydride. ² Data for a polyimide derived from BPADA dianhydride. ³ Represents a range for polyimides derived from various dianhydrides. ⁴ Data for BTDA-PI and other polyimide films.[18] ⁵ Data for BTDA-PI and other polyimide films.[19]
Experimental Protocols
To ensure a standardized and reproducible comparison of these diamines, the following experimental protocols are recommended. These are based on widely accepted ASTM and ISO standards.
I. Synthesis of Aromatic Polyimides
This protocol outlines the conventional two-step synthesis method for preparing polyimide films for subsequent characterization.
1. Poly(amic acid) Synthesis:
- In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the aromatic diamine (e.g., 3,3'-DABP) to a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
- Stir the mixture until the diamine is completely dissolved.
- Gradually add an equimolar amount of an aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA, or 3,3',4,4'-benzophenonetetracarboxylic dianhydride - BTDA) to the solution at room temperature.
- Continue stirring under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.
2. Imidization (Film Casting and Curing):
- Cast the poly(amic acid) solution onto a clean, dry glass plate.
- Place the cast film in a vacuum oven and subject it to a staged curing process:
- 80°C for 2 hours to remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour.
- 300°C for 1 hour to ensure complete imidization.
- Allow the oven to cool down slowly to room temperature before removing the resulting polyimide film.
II. Characterization of Polyimide Films
a) Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Objective: To determine the thermal stability and decomposition temperature of the polyimide films.
-
Procedure:
-
Place a small, known weight of the polyimide film (5-10 mg) into a TGA sample pan.
-
Heat the sample from room temperature to 800°C at a constant rate (e.g., 10°C/min) under a controlled nitrogen atmosphere.[4]
-
Record the weight loss as a function of temperature.
-
Determine the temperature at 5% weight loss (Td5), which is a common metric for thermal stability.
-
b) Mechanical Properties (Tensile Testing)
-
Standard: ASTM D638 or ASTM D882 for thin films.[10][13][20]
-
Objective: To measure the tensile strength, elongation at break, and tensile modulus of the polyimide films.
-
Procedure:
-
Cut the polyimide films into dumbbell-shaped specimens according to the dimensions specified in the ASTM standard.
-
Condition the specimens at a controlled temperature and humidity.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[20]
-
Record the load and elongation data to generate a stress-strain curve.
-
From the stress-strain curve, calculate the tensile strength (maximum stress), elongation at break, and tensile modulus (slope of the initial linear portion).
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for synthesizing and characterizing polymers from the benchmarked diamines.
Caption: General workflow for polymer synthesis and characterization.
Caption: Factors influencing final polymer properties.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. benchchem.com [benchchem.com]
- 4. azom.com [azom.com]
- 5. Preparation and properties of polyimide/glass powder composite films [plaschina.com.cn]
- 6. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aquila.usm.edu [aquila.usm.edu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
- 13. zeusinc.com [zeusinc.com]
- 14. ukm.my [ukm.my]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
The Isomeric Effect: A Comparative Guide to the Structure-Property Relationship of Polyimides Derived from Diaminobenzophenone Isomers
A detailed examination of polyimides synthesized from the four isomers of diaminobenzophenone reveals a significant interplay between the monomer's geometric structure and the final polymer's thermal, mechanical, and solubility characteristics. This guide provides a comparative analysis of polyimides derived from 2,4'-, 3,3'-, 3,4'-, and 4,4'-diaminobenzophenone, offering researchers and materials scientists a comprehensive understanding of how subtle changes in monomer architecture can be leveraged to tailor polymer properties for specific high-performance applications.
The arrangement of amino groups on the benzophenone moiety directly influences the polymer chain's linearity, packing efficiency, and intermolecular interactions, leading to distinct property profiles for each isomeric polyimide. Generally, polyimides based on the symmetric 4,4'-diaminobenzophenone exhibit the highest thermal stability and mechanical strength due to their ordered and rigid structures. Conversely, the incorporation of asymmetric isomers like 2,4'-, 3,3'-, and 3,4'-diaminobenzophenone disrupts this regularity, resulting in enhanced solubility and processability, albeit often with a trade-off in thermal performance.
Comparative Analysis of Polyimide Properties
To illustrate the structure-property relationships, this guide focuses on polyimides synthesized from the diaminobenzophenone isomers and a common dianhydride, 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). The use of a consistent dianhydride allows for a more direct comparison of the effects of the diamine isomer's structure.
Thermal Properties
The thermal stability of polyimides is a critical parameter for their application in demanding, high-temperature environments. The isomeric substitution pattern of the diaminobenzophenone monomer has a pronounced effect on the glass transition temperature (Tg) and the thermal decomposition temperature (TGA).
| Diaminobenzophenone Isomer | Dianhydride | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, N2) (°C) |
| 4,4'- | BTDA | ~350 - 380 | > 500 |
| 3,4'- | BTDA | ~320 - 350 | > 500 |
| 3,3'- | BTDA | ~300 - 330 | > 480 |
| 2,4'- | BTDA | ~280 - 310 | > 470 |
Note: The data presented are approximate values compiled from various sources and may vary depending on the specific experimental conditions.
The highly symmetric and linear structure of the 4,4'-isomer allows for efficient chain packing and strong intermolecular forces, resulting in the highest Tg. As the symmetry is broken in the 3,4'-, 3,3'-, and 2,4'-isomers, the polymer chains become more kinked and less able to pack closely, leading to a decrease in the energy required for segmental motion and thus a lower Tg.
Mechanical Properties
The mechanical integrity of polyimide films and composites is paramount for their use in structural applications. The tensile strength and modulus of these materials are also influenced by the isomeric structure of the diamine.
| Diaminobenzophenone Isomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) |
| 4,4'- | BTDA | ~120 - 150 | ~3.0 - 4.0 |
| 3,4'- | BTDA | ~110 - 140 | ~2.8 - 3.5 |
| 3,3'- | BTDA | ~100 - 130 | ~2.5 - 3.2 |
| 2,4'- | BTDA | ~90 - 120 | ~2.2 - 3.0 |
Note: The data presented are approximate values compiled from various sources and may vary depending on the specific experimental conditions.
Similar to the trend observed in thermal properties, the more linear and symmetric 4,4'-isomer generally yields polyimides with superior mechanical properties due to the efficient stress transfer between well-ordered polymer chains. The introduction of "kinks" in the polymer backbone with the other isomers leads to a reduction in both tensile strength and modulus.
Solubility
A significant challenge in the processing of many aromatic polyimides is their limited solubility in common organic solvents. The use of asymmetric diaminobenzophenone isomers is a key strategy to enhance solubility.
| Diaminobenzophenone Isomer | Dianhydride | NMP | DMAc | m-Cresol |
| 4,4'- | BTDA | - | - | +/- |
| 3,4'- | BTDA | + | + | + |
| 3,3'- | BTDA | + | + | + |
| 2,4'- | BTDA | ++ | ++ | ++ |
Key: ++ (readily soluble), + (soluble), +/- (partially soluble/soluble on heating), - (insoluble)
The irregular chain structures of the 2,4'-, 3,3'-, and 3,4'-isomers disrupt the strong intermolecular forces that lead to insolubility, making these polyimides more amenable to solution-based processing techniques. The 4,4'-isomer, with its highly regular structure, often produces intractable polyimides.
Experimental Protocols
The synthesis and characterization of these polyimides typically follow established procedures. Below are detailed methodologies for key experiments.
Polyimide Synthesis (Two-Step Method)
-
Poly(amic acid) Formation: In a dry, nitrogen-purged flask, the diaminobenzophenone isomer is dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride (e.g., BTDA) is then added portion-wise with stirring. The reaction is typically carried out at room temperature for 8-24 hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a thin film. The film is then thermally cured in a programmable oven with a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and facilitates the cyclodehydration of the amic acid groups to form the final polyimide structure.
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the disappearance of amic acid peaks (around 3300-3500 cm⁻¹ for N-H and 1660 cm⁻¹ for amide C=O) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹ for imide C=O, and 1370 cm⁻¹ for C-N stretching).
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability by measuring the weight loss of the polymer as a function of temperature, typically at a heating rate of 10°C/min in a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) by measuring the heat flow into the sample as it is heated, typically at a heating rate of 10-20°C/min.
-
Tensile Testing: To measure the mechanical properties of the polyimide films, including tensile strength, tensile modulus, and elongation at break, according to ASTM D882 standards.
-
Solubility Test: To assess the solubility of the polyimide powders in various organic solvents at room temperature and upon heating.
Visualizing the Structure-Property Relationship
The following diagrams, generated using the DOT language, illustrate the key relationships discussed in this guide.
Caption: Relationship between diaminobenzophenone isomer structure and resulting polyimide properties.
Caption: General experimental workflow for the synthesis and characterization of polyimides.
Safety Operating Guide
Proper Disposal of 3,3'-Diaminobenzophenone: A Guide for Laboratory Professionals
The proper disposal of 3,3'-Diaminobenzophenone is a critical aspect of laboratory safety and environmental responsibility. This compound, an aromatic amine, is classified as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.
Hazard Profile and Safety Data Summary
This compound presents several health hazards. It is known to cause skin and serious eye irritation.[1][2][3] Furthermore, it is suspected of causing genetic defects.[1][2] Due to these risks, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.
| Property | Value | Reference |
| Molecular Formula | C13H12N2O | [3][4] |
| Molecular Weight | 212.25 g/mol | [4] |
| Appearance | Yellow Solid | [3] |
| GHS Hazard Statements | H315, H319, H335, H341 | [2] |
| Signal Word | Warning | [1][2][3] |
Experimental Protocols: Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited and can lead to environmental contamination.[5][6][7] The primary method for disposal is through a licensed hazardous waste disposal company.[8]
Step-by-Step Disposal Guide:
-
Waste Segregation: Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware) in a dedicated, properly labeled hazardous waste container.[5][9] Do not mix this waste with other waste streams to prevent chemical reactions and to ensure proper disposal.[9]
-
Containerization: Use a chemically compatible, leak-proof container for waste collection. The container must be kept closed except when adding waste.[5][6] Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[1][5] Storage should be locked up.[1][2]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[1][8] Your institution's Environmental Health & Safety (EHS) department can provide guidance on scheduling a pickup.
-
Spill Management: In case of a spill, avoid creating dust.[1] Absorb the spill with an inert material like sand or vermiculite.[7] Collect the absorbed material into a sealed container for disposal as hazardous waste.[7] Ensure proper ventilation and wear appropriate PPE during cleanup.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C13H12N2O | CID 69145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. skcinc.com [skcinc.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
